molecular formula C9H11BrClN B1521073 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 220247-73-4

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1521073
CAS No.: 220247-73-4
M. Wt: 248.55 g/mol
InChI Key: GAQFCKRSCLDDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H11BrClN and its molecular weight is 248.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQFCKRSCLDDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662865
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220247-73-4
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Bromo-THIQ HCl), a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. The document details its physicochemical properties, provides a validated synthesis protocol via the Pictet-Spengler reaction, explores its characteristic spectroscopic signature, and offers an in-depth analysis of its chemical reactivity. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which enables the facile construction of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals who seek to leverage the unique synthetic potential of this versatile intermediate.

Introduction and Strategic Importance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional framework is ideal for presenting substituents in defined vectors to interact with biological targets. The introduction of a bromine atom at the 7-position, as in 7-Bromo-1,2,3,4-tetrahydroisoquinoline, transforms this simple scaffold into a powerful and versatile synthetic intermediate.[2]

The strategic importance of 7-Bromo-THIQ HCl lies in its bifunctional nature:

  • A Nucleophilic Secondary Amine: The nitrogen atom within the saturated ring is a reactive secondary amine, readily participating in N-alkylation, N-acylation, and other standard amine chemistries.

  • An Electrophilic Aryl Bromide: The bromine atom on the aromatic ring serves as an excellent handle for modern cross-coupling chemistry, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.

This dual reactivity allows for sequential or orthogonal functionalization, making it an invaluable precursor for building libraries of complex molecules for drug discovery, particularly in neuroscience research and oncology.[2] This guide will provide the technical foundation necessary to exploit these properties effectively.

Physicochemical and Structural Properties

7-Bromo-1,2,3,4-tetrahydroisoquinoline is most commonly supplied and used as its hydrochloride salt to improve stability, handling, and solubility in polar solvents. It typically appears as an off-white or light-yellow powder or crystalline solid.[2]

Chemical Structure

The fundamental structure consists of a benzene ring fused to a saturated piperidine ring, with a bromine substituent at the C7 position of the aromatic core.

Caption: Structure of 7-Bromo-1,2,3,4-tetrahydroisoquinoline.

Property Summary

The following table summarizes key identifying and physical properties. Note that some physical data, such as melting point, are more readily available for the free base and are provided for reference.

PropertyValueSource(s)
IUPAC Name 7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride[1][3]
CAS Number 220247-73-4 (Hydrochloride Salt) 17680-55-6 (Free Base)[2][3][4]
Molecular Formula C₉H₁₁BrClN[3]
Molecular Weight 248.55 g/mol [2][3]
Appearance Off-white to yellow powder or crystalline solid[2]
Melting Point (Free Base) 32-35 °C[2][4]
Boiling Point (Free Base) 282.9 ± 40.0 °C (Predicted)[4]
Density (Free Base) 1.428 ± 0.06 g/cm³ (Predicted)[4]
Solubility (Free Base) Insoluble in water[4]
Solubility (HCl Salt) Expected to be soluble in water and polar protic solvents like methanol and ethanol.

Synthesis and Purification

The most common and efficient method for constructing the 7-bromo-tetrahydroisoquinoline core is the Pictet-Spengler reaction .[5][6] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic aromatic substitution to close the ring.[3][7][8]

For this specific target, the synthesis starts with 2-(3-bromophenyl)ethanamine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

Synthetic Workflow Diagram

G cluster_0 Synthesis of Free Base (Pictet-Spengler) cluster_1 Salt Formation start 2-(3-bromophenyl)ethanamine + Formaldehyde reagents Acid Catalyst (e.g., HCl, H₂SO₄) Heat (e.g., 60°C) start->reagents cyclization Reaction & Cyclization reagents->cyclization workup Aqueous Workup & Extraction cyclization->workup purify Column Chromatography workup->purify product_free Product: 7-Bromo-THIQ (Free Base) purify->product_free precipitation Precipitation / Crystallization product_free->precipitation Dissolve in Organic Solvent reagent_hcl HCl Solution (e.g., in Ether or Dioxane) reagent_hcl->precipitation product_hcl Final Product: 7-Bromo-THIQ HCl precipitation->product_hcl

Caption: General workflow for the synthesis of 7-Bromo-THIQ HCl.

Detailed Experimental Protocol

Causality Note: This protocol is based on established Pictet-Spengler methodology and synthesis reports.[3][9] The use of a strong acid is critical to catalyze both the formation of the intermediate iminium ion and the subsequent electrophilic attack on the electron-rich aromatic ring.

Step 1: Pictet-Spengler Cyclization (Synthesis of Free Base)

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(3-bromophenyl)ethanamine (1.0 eq).

  • Add a suitable solvent such as toluene or acetonitrile (approx. 0.2 M concentration).

  • Add aqueous formaldehyde (37 wt. %, 1.2 eq) to the mixture.

  • Carefully add concentrated sulfuric acid or hydrochloric acid (1.5 eq) dropwise while stirring. The reaction is exothermic.

  • Heat the reaction mixture to 60-80 °C and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]

  • Cool the mixture to room temperature and carefully quench by adding it to a stirred solution of aqueous sodium hydroxide (e.g., 2 M) until the pH is >10.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[9]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent streaking) to afford pure 7-bromo-1,2,3,4-tetrahydroisoquinoline as a light-yellow solid or oil.[9]

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • While stirring, add a solution of HCl in diethyl ether (e.g., 2 M) or gaseous HCl until precipitation is complete.

  • Collect the resulting solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any excess acid or impurities.

  • Dry the solid under vacuum to yield this compound as a stable, off-white powder.

Spectroscopic Analysis

While public-domain spectra are not always available, the structure of 7-Bromo-THIQ HCl allows for a confident prediction of its key spectroscopic features.[10][11] These are essential for reaction monitoring and quality control.

  • ¹H NMR: (Expected shifts in CDCl₃ or DMSO-d₆)

    • Aromatic Protons (3H): Signals expected in the δ 7.0-7.4 ppm range. One proton will appear as a singlet or a narrow doublet (H-8), one as a doublet (H-5), and one as a doublet of doublets (H-6), reflecting their coupling patterns.

    • Benzylic Protons (2H, C1-H₂): A singlet or AB quartet around δ 4.0-4.2 ppm.

    • Aliphatic Protons (4H, C3-H₂ & C4-H₂): Two distinct signals, likely triplets, in the δ 2.8-3.5 ppm range.

    • Amine Protons (2H, NH₂⁺): A broad singlet, typically downfield (>9 ppm for the HCl salt in DMSO), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm), including the carbon bearing the bromine (C-7) which will appear around δ 120 ppm.

    • Aliphatic Carbons: Three signals are expected: the benzylic carbon (C-1) around δ 45-50 ppm, and the two other saturated carbons (C-3, C-4) in the δ 25-45 ppm range.

  • Mass Spectrometry (EI or ESI+):

    • The mass spectrum of the free base will show a characteristic molecular ion peak (M⁺) at m/z 211 and an M+2 peak at m/z 213 of nearly equal intensity (approx. 1:1 ratio). This isotopic signature is definitive proof of the presence of a single bromine atom.

Reactivity and Applications in Synthesis

The synthetic utility of 7-Bromo-THIQ HCl stems from the orthogonal reactivity of its two key functional groups. This allows for precise and strategic molecular elaboration.

Caption: Dual reactivity profile of the 7-Bromo-THIQ scaffold.

A. Reactions at the Secondary Amine

The secondary amine can be readily functionalized using standard organic chemistry techniques. Prior to reaction, the hydrochloride salt must be neutralized to the free base using a suitable base (e.g., NaHCO₃, Et₃N).

  • N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, ACN) yields N-substituted products.

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, Et₃N) provides the corresponding N-amides.

  • Reductive Amination: Condensation with an aldehyde or ketone followed by reduction with an agent like sodium triacetoxyborohydride (STAB) is an effective method for N-alkylation.

B. Palladium-Catalyzed Cross-Coupling at the Aryl Bromide

This is the most powerful application of the molecule. The C-Br bond is readily activated by palladium(0) catalysts to participate in a wide range of C-C and C-N bond-forming reactions.

Representative Protocol: Suzuki-Miyaura Coupling Causality Note: The Suzuki reaction is a robust method for forming aryl-aryl bonds.[12][13][14] It requires a palladium catalyst, a phosphine ligand to stabilize the catalyst, a base to activate the boronic acid, and an appropriate solvent system.[15][16]

  • To a reaction vial, add 7-Bromo-THIQ HCl (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water).

  • Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Purify via standard methods (e.g., chromatography) to yield the 7-aryl-1,2,3,4-tetrahydroisoquinoline product.

Representative Protocol: Buchwald-Hartwig Amination Causality Note: This reaction is the premier method for forming aryl-amine bonds.[17][18][19] It requires a specific combination of a palladium source, a sterically hindered phosphine ligand (which facilitates the crucial reductive elimination step), and a strong, non-nucleophilic base.[20]

  • To an oven-dried reaction vial under an inert atmosphere (argon or nitrogen), add 7-Bromo-THIQ HCl (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).

  • Add a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Add the desired primary or secondary amine (1.1-1.3 eq).

  • Seal the vial and heat to 90-110 °C, stirring until the reaction is complete.

  • Cool the reaction, quench carefully with water, and perform a standard extractive workup.

  • Purify the crude product by column chromatography to obtain the 7-amino-substituted tetrahydroisoquinoline.

Safety and Handling

This compound is a chemical intermediate and must be handled with appropriate care in a laboratory setting.

  • Hazard Identification: The compound is classified as harmful and an irritant. GHS hazard statements include:

    • H302: Harmful if swallowed.[1][3]

    • H312: Harmful in contact with skin.[3]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H332: Harmful if inhaled.[3]

    • H335: May cause respiratory irritation.[7]

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][8]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] Store locked up.[8]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

References

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Cornerstone for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 220247-73-4), a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique structural features make it an invaluable precursor in the synthesis of novel therapeutics, particularly those targeting the central nervous system. We will delve into its chemical properties, synthesis, and applications, with a focus on the causality behind experimental choices and protocols.

Introduction: The Strategic Importance of the 7-Bromo-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 7-position of the THIQ ring system offers a strategic advantage for synthetic chemists. This bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse functionalities and build molecular complexity. This capability is paramount in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.

Specifically, this compound is a key intermediate in the development of agents targeting neurological disorders. Its utility stems from the broader role of THIQ derivatives in modulating dopaminergic and other neurotransmitter systems. This guide will provide the technical details necessary to effectively utilize this compound in a research and development setting.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is fundamental to the effective and safe handling of any chemical intermediate.

Physicochemical Data
PropertyValueSource(s)
CAS Number 220247-73-4
Molecular Formula C₉H₁₁BrClN
Molecular Weight 248.55 g/mol
Appearance Off-white to light yellow crystalline powder or solidThermo Fisher Scientific
Purity ≥97%Thermo Fisher Scientific
Melting Point Not specified
Solubility Soluble in waterImplied by hydrochloride salt form
Storage Store at 2-8°C, under an inert atmosphereCommercial supplier recommendations
Safety and Handling

This compound is classified as harmful and requires careful handling in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound

The most common and efficient method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.

For the synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline, the starting materials are 4-bromophenethylamine and formaldehyde. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which catalyzes the reaction and also results in the formation of the hydrochloride salt of the product.

Caption: Pictet-Spengler synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Pictet-Spengler reaction.

Materials:

  • 4-Bromophenethylamine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH) solution (for work-up)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenethylamine (1 equivalent) in a suitable solvent such as water or a mixture of water and a co-solvent.

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.1 to 1.5 equivalents) followed by the slow addition of concentrated hydrochloric acid. The acid acts as a catalyst and also protonates the intermediate imine, facilitating the cyclization.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution, until the pH is basic (pH 9-10). This will deprotonate the hydrochloride salt to the free base.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude free base of 7-bromo-1,2,3,4-tetrahydroisoquinoline.

  • Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts influenced by the bromine substituent. The aliphatic protons of the tetrahydroisoquinoline ring will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the nine carbon atoms in the molecule, with the brominated aromatic carbon appearing at a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum of the molecular ion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid can be developed to achieve good separation and quantification of any impurities.

Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules.

Precursor for Dopamine Receptor Ligands

A primary application of this compound is in the synthesis of ligands for dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. The 7-bromo position allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, which can interact with specific binding pockets of the dopamine receptors.

Caption: General workflow for synthesizing dopamine ligands.

Example: Synthesis of a Putative D₂ Receptor Ligand

A hypothetical synthetic route starting from this compound to a novel dopamine D₂ receptor ligand is outlined below. This illustrates how the bromine atom can be utilized in a Suzuki coupling reaction.

  • N-Alkylation: The secondary amine of the tetrahydroisoquinoline can be alkylated with a suitable alkyl halide (e.g., propyl bromide) under basic conditions to introduce a substituent that is often important for dopamine receptor affinity.

  • Suzuki Coupling: The resulting N-alkylated 7-bromo-tetrahydroisoquinoline can then undergo a Suzuki coupling reaction with a boronic acid (e.g., a substituted phenylboronic acid) in the presence of a palladium catalyst and a base to form a C-C bond at the 7-position.

This two-step sequence allows for the rapid generation of a library of analogs for SAR studies.

Building Block for Other CNS-Active Agents

Beyond dopamine receptor ligands, this versatile building block can be used to synthesize inhibitors of various enzymes and other receptors within the CNS. The ability to introduce diverse substituents at the 7-position allows for the exploration of a wide chemical space in the quest for novel drug candidates.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its well-defined chemical properties, established synthetic route via the Pictet-Spengler reaction, and the synthetic handle provided by the bromine atom make it an invaluable tool for the design and synthesis of novel therapeutics, particularly for challenging neurological disorders. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, empowering researchers to leverage its full potential in their drug discovery endeavors.

An In-depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Properties, Analysis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the selection of a core molecular scaffold is a decision of paramount importance. The scaffold dictates not only the three-dimensional trajectory of subsequent chemical modifications but also imparts foundational physicochemical properties that influence everything from reaction kinetics to ultimate bioavailability. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride represents a quintessential example of a strategically valuable building block. Its rigidified phenethylamine backbone is a well-established pharmacophore in neuroactive compounds, while the presence of two orthogonal, chemically addressable functional groups—a secondary amine and an aryl bromide—provides a robust platform for combinatorial library synthesis and targeted analog development. This guide serves to consolidate the core technical data surrounding this compound, offering not just a recitation of properties but a field-proven perspective on its practical application, characterization, and chemical manipulation.

Core Molecular Profile & Physicochemical Properties

The first step in leveraging any chemical entity is a thorough understanding of its fundamental identity and physical behavior. 7-Bromo-1,2,3,4-tetrahydroisoquinoline is most commonly supplied and utilized as its hydrochloride salt to enhance stability and aqueous solubility, a critical consideration for both synthetic protocols and biological assays.

Chemical Identity

A summary of the key identifiers for the hydrochloride salt and its corresponding free base is presented below.

Property7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl7-Bromo-1,2,3,4-tetrahydroisoquinoline (Free Base)Reference(s)
CAS Number 220247-73-417680-55-6[1][2]
Molecular Formula C₉H₁₀BrN · HClC₉H₁₀BrN[1]
Molecular Weight 248.55 g/mol 212.09 g/mol [1]
IUPAC Name 7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride7-bromo-1,2,3,4-tetrahydroisoquinoline[2][3]
PubChem CID 4507396910729255[2][3]
MDL Number MFCD03094742MFCD06739047[1]
Physicochemical Characteristics

The physical properties of the compound dictate its handling, storage, and application. The hydrochloride salt form is an off-white powder, a morphology that lends itself to straightforward weighing and dissolution.[1]

PropertyValueRemarksReference(s)
Appearance Off-white powderAs the hydrochloride salt.[1]
Melting Point 32-35°C (Free Base)The melting point for the HCl salt is not widely reported but is expected to be significantly higher due to its ionic character.[4][5]
Solubility Insoluble in water (Free Base)The HCl salt form is utilized specifically for its enhanced solubility in aqueous and polar protic solvents, making it suitable for biological and synthetic applications.[1][4]
Boiling Point 282.9 ± 40.0 °C (Predicted, Free Base)This is a predicted value for the free base; salts do not have a defined boiling point and will typically decompose at high temperatures.[4]
Stability & Storage Store at 0-8°CRecommended storage under refrigerated conditions ensures long-term chemical integrity by minimizing degradation pathways.[1]

Expert Insight: The choice between the free base and the HCl salt is a critical experimental parameter. The free base, being insoluble in water, is suitable for reactions in nonpolar organic solvents.[4] However, for most pharmaceutical applications, including high-throughput screening and in-vivo studies, the hydrochloride salt is vastly superior. The protonated amine significantly increases polarity and allows for dissolution in aqueous buffers, a prerequisite for most biological testing. This characteristic makes it highly suitable for formulation in various delivery systems.[1]

Analytical Characterization: A Self-Validating Approach

Robust analytical characterization is the bedrock of chemical research. For a key building block like 7-bromo-THIQ HCl, confirming identity and purity is non-negotiable. The following protocols are designed as self-validating systems, incorporating checks and balances to ensure data integrity.

Spectroscopic Signature

While specific spectra are proprietary to suppliers, the expected spectroscopic features can be reliably predicted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum is expected to show distinct regions. Aromatic protons will appear in the downfield region (~7.0-7.5 ppm), with splitting patterns dictated by the bromine substitution. The benzylic protons at the C1 position and the aliphatic protons at C3 and C4 will appear as multiplets in the aliphatic region (~2.8-4.5 ppm). The N-H proton of the secondary amine (or N⁺-H₂ in the HCl salt) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

    • ¹³C NMR : The carbon spectrum will show nine distinct signals. Aromatic carbons will be in the ~120-140 ppm range, with the carbon atom bearing the bromine (C7) being significantly influenced. The aliphatic carbons (C1, C3, C4) will appear in the upfield region, typically between ~25-55 ppm.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is ideal. The analysis of the free base shows a characteristic signal at m/z 213.8 [M+H]⁺, corresponding to the protonated molecule.[6] The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.

Protocol: HPLC-UV Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. This protocol provides a robust starting point for method development.

Objective: To determine the purity of a 7-bromo-THIQ HCl sample by reverse-phase HPLC with UV detection.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., LiChrosorb RP-1), 4.6 mm x 150 mm, 5 µm particle size.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Purge: Purge all lines with freshly prepared mobile phase.

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~1 mg of reference standard 7-bromo-THIQ HCl and dissolve in 10 mL of diluent to make a 0.1 mg/mL stock.

    • Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.[7]

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

  • System Suitability & Analysis Sequence:

    • Inject diluent (blank) to ensure no system contamination.

    • Perform five replicate injections of the standard solution. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject the sample solution.

    • Inject a standard solution after every 5-10 sample injections to verify system stability.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram.

    • Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Trustworthiness Pillar: The system suitability test (SST) is a non-negotiable part of this protocol. By ensuring the reproducibility of the standard injection, the SST validates that the chromatographic system is performing correctly before the sample is analyzed. This provides confidence that the final purity value is accurate and not an artifact of system variability.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: Aq. Formic Acid, B: ACN) SystemPurge System Purge MobilePhase->SystemPurge SamplePrep Prepare Sample & Standard (0.1 mg/mL) SST System Suitability Test (5x Standard, RSD <= 2%) SamplePrep->SST Blank Inject Blank SystemPurge->Blank Blank->SST SampleInject Inject Sample SST->SampleInject If Pass Integration Integrate Peaks SampleInject->Integration Calculation Calculate % Area Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: A validated HPLC workflow for purity determination.

Chemical Reactivity & Synthetic Utility

7-Bromo-THIQ HCl is prized as a synthetic intermediate because its two primary functional groups can be manipulated with a high degree of selectivity.[1] This dual functionality allows for the construction of complex molecular architectures from a single, reliable starting material.

  • The Secondary Amine (Position 2): This nucleophilic center is readily functionalized via standard organic transformations such as:

    • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • N-Arylation: Buchwald-Hartwig amination to couple aryl halides to the nitrogen.

  • The Aryl Bromide (Position 7): This handle is a classic substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity order for halides in these reactions is typically I > Br > Cl, making the bromide an excellent, reactive, and cost-effective choice.[8]

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[8] This is one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical synthesis.

    • Heck Coupling: Reaction with alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Reaction with amines to install a new amino group at the 7-position.

Reactivity cluster_amine N-Amine Reactions cluster_bromide Aryl Bromide Reactions Start 7-Bromo-THIQ Alkylation N-Alkylated Product Start->Alkylation R-X, Base Acylation N-Acylated Product (Amide) Start->Acylation RCOCl, Base Suzuki C7-Aryl Product (Biaryl) Start->Suzuki Ar-B(OH)₂, Pd Catalyst, Base Sonogashira C7-Alkynyl Product Start->Sonogashira Alkyne, Pd/Cu Catalysts, Base

Caption: Key synthetic pathways for 7-Bromo-THIQ.

Expert Insight on Suzuki Coupling: The Suzuki-Miyaura reaction is particularly powerful for this scaffold.[8] By coupling various aryl or heteroaryl boronic acids at the C7 position, researchers can systematically probe the steric and electronic requirements of a biological target, a core tenet of structure-activity relationship (SAR) studies. A typical protocol involves the 7-bromo-THIQ substrate, a boronic acid (1.1-1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (1-5 mol%), and a base such as Na₂CO₃ or K₃PO₄ in a solvent mixture like Toluene/Ethanol/Water, heated for several hours. The mild conditions and high functional group tolerance make this a go-to reaction in medicinal chemistry programs.[9][10]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety and experimental success.

Hazard Class (GHS)StatementReference(s)
Acute Toxicity, Oral H302: Harmful if swallowed[3]
Acute Toxicity, Dermal H312: Harmful in contact with skin[3]
Acute Toxicity, Inhaled H332: Harmful if inhaled[3]
Skin Corrosion/Irritation H315: Causes skin irritation[3]
Eye Damage/Irritation H319: Causes serious eye irritation[3]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place, ideally refrigerated at 0-8°C as recommended by suppliers.[1]

Conclusion

This compound is more than just a chemical; it is a versatile tool for molecular innovation. Its physicochemical properties, particularly the enhanced solubility of the hydrochloride salt, make it amenable to a wide range of synthetic and biological applications. The compound's true strength lies in its dual-functional nature, providing chemists with reliable and orthogonal handles for molecular elaboration at both the secondary amine and the aryl bromide positions. A thorough understanding of its analytical profile, chemical reactivity, and handling requirements, as outlined in this guide, empowers researchers to fully exploit its potential in the rapid development of novel pharmaceuticals and complex organic molecules.

References

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical research and organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, applications, and safety protocols, grounding all information in authoritative scientific sources.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is the hydrochloride salt of its parent compound, 7-bromo-1,2,3,4-tetrahydroisoquinoline. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 7-position provides a crucial handle for further chemical modification through cross-coupling reactions, making this compound a highly versatile precursor for creating complex molecular architectures.

Its primary significance lies in its role as a key intermediate for synthesizing a wide range of bioactive molecules, particularly those targeting the central nervous system.[1] Researchers in neuropharmacology utilize this compound to explore potential treatments for neurological disorders such as depression and anxiety.[1] Its stability and well-defined reactivity make it an indispensable tool in the drug discovery pipeline.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound are summarized below. Understanding these properties is critical for its proper handling, storage, and application in experimental settings.

Molecular Structure

The structure consists of a tetrahydroisoquinoline core with a bromine atom substituted at the 7-position of the aromatic ring. The nitrogen atom of the heterocyclic ring is protonated to form the hydrochloride salt.

Caption: Chemical structure of this compound.

Core Data Summary

The quantitative data for this compound are presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrClNPubChem[2]
Molecular Weight 248.55 g/mol PubChem, Chem-Impex[1][2]
CAS Number 220247-73-4PubChem, Chem-Impex[1][2]
Appearance Off-white powderChem-Impex[1]
Purity ≥ 98% (HPLC)Chem-Impex[1]
IUPAC Name 7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloridePubChem[2]
Parent Compound 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CID: 10729255)PubChem[3]
Component Compounds Hydrochloric Acid (CID: 313), 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CID: 10729255)PubChem[2]

Synthesis and Mechanistic Insights

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established field in organic chemistry. The most common and robust method for constructing this scaffold is the Pictet-Spengler reaction .[4] This reaction involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Representative Synthetic Workflow

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, starting from a commercially available phenethylamine precursor. The workflow diagram below illustrates the logical progression from starting materials to the final product.

G start p-Bromophenethylamine step1 Pictet-Spengler Reaction (+ Formaldehyde, Acid Catalyst) start->step1 intermediate 7-Bromo-1,2,3,4- tetrahydroisoquinoline (Free Base) step1->intermediate step2 Salt Formation (+ HCl in Ether/Dioxane) intermediate->step2 product 7-Bromo-1,2,3,4- tetrahydroisoquinoline HCl step2->product

Caption: Synthetic workflow for 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, field-proven methodology adapted from established Pictet-Spengler condensation procedures.[4]

Objective: To synthesize this compound.

Step 1: Pictet-Spengler Cyclization to form the Free Base

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 4-bromophenethylamine in a suitable solvent such as toluene.

  • Reaction Initiation: Add 1.1 equivalents of aqueous formaldehyde (37%) to the solution.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid. The choice of acid is critical; it must be strong enough to protonate the imine intermediate and facilitate the electrophilic aromatic substitution, which is the key ring-closing step.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 7-Bromo-1,2,3,4-tetrahydroisoquinoline free base.

Step 2: Formation of the Hydrochloride Salt

  • Purification of Free Base: The crude product from Step 1 should be purified, typically by column chromatography on silica gel, to achieve high purity before salt formation.

  • Dissolution: Dissolve the purified free base in a minimal amount of a dry, aprotic solvent like diethyl ether or methanol.

  • Precipitation: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise while stirring. The hydrochloride salt is typically insoluble in these solvents and will precipitate out of the solution.

  • Isolation and Drying: Collect the resulting solid by vacuum filtration. Wash the solid with cold, dry diethyl ether to remove any residual impurities. Dry the final product, this compound, under vacuum to obtain an off-white powder.

Safety and Hazard Information

As a chemical intermediate, this compound must be handled with appropriate care. The following information is derived from its Globally Harmonized System (GHS) classification.[2]

  • Hazard Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

Precautionary Measures:

  • Handling: Work in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is at 0-8°C.[1]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or inhaled, seek immediate medical attention.

References

The Biological Activity of 7-Bromo-Tetrahydroisoquinoline Derivatives: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] The functionalization of the THIQ core is a critical strategy for modulating its pharmacological profile, and among the various synthetic handles available, the 7-bromo substitution stands out. This technical guide provides an in-depth exploration of the biological activities associated with derivatives originating from 7-bromo-1,2,3,4-tetrahydroisoquinoline. We will delve into its pivotal role as a versatile synthetic intermediate, particularly in the development of potent neuromodulators, and explore the broader potential for creating novel anticancer and antimicrobial agents. This paper will synthesize field-proven insights, detail key experimental protocols, and present structure-activity relationship (SAR) data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The 7-Bromo-THIQ Core: A Strategic Synthetic Hub

The true value of 7-bromo-tetrahydroisoquinoline in drug discovery lies not in its inherent biological activity, but in its exceptional utility as a chemical building block.[3] The bromine atom at the 7-position of the aromatic ring is a prime functional group for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This provides a robust and efficient method for introducing a vast diversity of chemical moieties—from simple alkyl and aryl groups to complex heterocyclic systems—onto the THIQ scaffold.[4][5] This synthetic accessibility is the primary reason why 7-bromo-THIQ is a frequent starting point in discovery campaigns.

The decision to utilize a brominated intermediate is a strategic one rooted in chemical reactivity and commercial availability. Bromides offer a perfect balance of reactivity for cross-coupling reactions, being more reactive than chlorides but more stable and less expensive than iodides. This allows for predictable and high-yielding reactions under relatively mild conditions, a critical consideration for efficient library synthesis and lead optimization.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-THIQ

This protocol provides a generalized, self-validating system for the synthesis of 7-aryl-THIQ derivatives, a common step in functionalizing the core scaffold.

Objective: To couple a boronic acid or ester to the 7-position of an N-protected 7-bromo-THIQ.

Methodology:

  • Protection of the Amine: The secondary amine of 7-bromo-THIQ is nucleophilic and can interfere with the catalytic cycle. Therefore, it must first be protected, typically with a Boc (tert-butyloxycarbonyl) group. To a solution of 7-bromo-THIQ (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed. The system is self-validating as the product's polarity will be significantly different from the starting amine.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-Boc-7-bromo-THIQ (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).

  • Solvent and Reaction: Add a degassed solvent system, such as a 3:1 mixture of toluene and ethanol. Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The reaction progress is monitored by LC-MS to confirm the formation of the desired product mass.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Deprotection (Optional): The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in DCM to yield the final 7-substituted THIQ derivative.

Application in Neuromodulation: Crafting Multifunctional Opioid Ligands

A compelling example of leveraging the 7-bromo-THIQ scaffold is in the development of novel opioid receptor modulators. Research has shown that by starting with 7-bromo-THIQ, scientists can systematically introduce various pendants at the 7-position, dramatically altering the pharmacological profile of the parent molecule.[4]

Causality and Strategic Design

In one landmark study, a dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold, known to be a delta opioid receptor (DOR) antagonist, was strategically modified.[4] The core hypothesis was that adding a specific pendant at the 7-position of the THIQ moiety could introduce new interactions with other opioid receptors. By using 7-bromo-THIQ to synthesize a 7-benzyl analog via Suzuki coupling, the researchers successfully transformed the molecule's activity. The resulting compound exhibited a novel profile: kappa opioid receptor (KOR) agonism and mu opioid receptor (MOR) partial agonism.[4]

This is a prime example of rational drug design. KOR agonists are of therapeutic interest for treating addiction, as they can modulate the brain's reward pathways.[4] However, their clinical use is often hampered by side effects like dysphoria. By creating a multifunctional ligand with MOR partial agonism, the goal is to balance the therapeutic effects while potentially mitigating the negative side effects, a sophisticated strategy for developing safer and more effective treatments for conditions like cocaine addiction.[4]

Structure-Activity Relationship (SAR) Data

The following table summarizes key data from the study, illustrating how modifications at the 7-position, enabled by the 7-bromo intermediate, impact opioid receptor activity.

Compound ID7-Position SubstituentKOR EC₅₀ (nM)KOR Efficacy (%)MOR EC₅₀ (nM)MOR Efficacy (%)
Parent -Hdns*<10>1000025
Analog 1 -Benzyl1.8841455
Analog 2 -4-Fluorobenzyl2.5881761
Analog 3 -1-Naphthyl14743353
Analog 4 -(2-Thienyl)methyl4.0721651

*dns = does not stimulate. Data adapted from Piekarski et al., 2014.[4]

Workflow for Neuromodulator Discovery

The following diagram illustrates the logical flow from the strategic starting material to the identification of a lead compound with a desired pharmacological profile.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Evaluation A 7-Bromo-THIQ (Starting Material) B N-Boc Protection A->B C Suzuki Coupling (Introduce Diversity at C7) B->C D Deprotection & Purification C->D E Library of C7-Analogs D->E Transfer to Biology F In-Vitro Receptor Binding ([35S]-GTPγS Assay) E->F G Identify Hits (KOR Agonist / MOR Partial Agonist) F->G H Lead Compound for In-Vivo Testing G->H

Caption: Workflow from 7-bromo-THIQ to a potential lead neuromodulator.

Anticancer Potential: A Frontier for 7-Substituted THIQs

The broader THIQ class of molecules has demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines, including those from breast, colon, and lung cancers.[6][7][8] While direct studies focusing on 7-bromo-THIQ as a final anticancer compound are limited, the established anticancer activity of the scaffold provides a strong rationale for exploring novel derivatives synthesized from this intermediate.

Mechanisms of Action and SAR Insights

The anticancer effects of THIQ derivatives are often multifactorial. Key mechanisms that have been identified include:

  • KRas Inhibition: Certain THIQ derivatives have shown potent inhibitory activity against KRas, a frequently mutated oncogene in pancreatic, lung, and colorectal cancers.[6][9]

  • Enzyme Inhibition: Other derivatives act as inhibitors of critical cell cycle enzymes like cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR).[7]

  • Anti-Angiogenesis: Some THIQs can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[9]

Structure-activity relationship studies on various THIQ series have revealed that electronegative groups (e.g., chloro, trifluoromethyl) on appended phenyl rings can significantly enhance anticancer potency.[6][9] This provides a logical starting point for designing new libraries of 7-substituted THIQs. By using 7-bromo-THIQ, one could systematically introduce a wide range of electronically diverse aryl and heteroaryl groups to probe these SAR trends and discover novel, potent anticancer agents.

Antiproliferative Activity of Representative THIQs
Compound ClassTarget Cell LineIC₅₀ (µM)Mechanism of Action
Phenyl-Substituted THIQ HCT116 (Colon)0.9 - 10.7KRas Inhibition
Thieno[2,3-c]isoquinoline MCF-7 (Breast)0.17DHFR Inhibition
Thieno[2,3-c]isoquinoline A549 (Lung)0.155CDK2 Inhibition
N-Benzoyl THIQ MCF-7 (Breast)0.43ER Antagonist

Data adapted from multiple sources.[6][7][9][10]

Experimental Protocol: In-Vitro Antiproliferative Assay (CellTiter-Glo®)

This protocol describes a common method for assessing the cytotoxic or antiproliferative effects of test compounds on cancer cell lines.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a 7-substituted THIQ derivative.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7, HCT116) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Plating: Harvest cells using trypsin and seed them into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test THIQ derivative in the culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.

  • Analysis: The data is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression software.

Targeting the KRas Pathway

G RTK Receptor Tyrosine Kinase (RTK) KRas KRas (GTP-bound Active) RTK->KRas RAF RAF Kinase KRas->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation THIQ THIQ Derivatives (Potential Inhibitors) THIQ->KRas Inhibition

Caption: Potential inhibition of the KRas signaling pathway by THIQ derivatives.

Conclusion and Future Directions

This guide has established 7-bromo-1,2,3,4-tetrahydroisoquinoline not merely as another derivative, but as a strategic gateway to chemical novelty and potent biological activity. Its true power is realized in its role as a versatile synthetic platform, enabling the systematic exploration of structure-activity relationships by facilitating the introduction of diverse functionalities at the 7-position.

The successful transformation of a DOR antagonist into a multifunctional KOR/MOR ligand for potential addiction therapies serves as a powerful testament to this strategy.[4] While the anticancer and antimicrobial potential of 7-substituted THIQs is less explored, the strong activity of the parent scaffold in these areas presents a compelling case for future investigation.[7][11] The synthetic accessibility afforded by the 7-bromo group invites the design and screening of new chemical libraries to uncover next-generation therapeutics.

Future research should focus on:

  • Library Synthesis: Creating large, diverse libraries of 7-substituted THIQs using robust methods like Suzuki and Buchwald-Hartwig couplings.

  • Broad Biological Screening: Testing these libraries against a wide panel of targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in neurological disorders.

  • In-Depth Mechanistic Studies: Elucidating the precise mechanisms of action for any identified hits to guide further lead optimization.

By leveraging the strategic advantage of the 7-bromo-THIQ core, the scientific community is well-equipped to continue unlocking the vast therapeutic potential of this remarkable scaffold.

References

Hazard Identification and Global Harmonized System (GHS) Classification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

This guide provides comprehensive safety and hazard information for this compound (CAS No. 220247-73-4), a key building block in pharmaceutical and medicinal chemistry research.[1][2][3] Professionals in drug development and scientific research must possess a thorough understanding of this compound's properties to ensure safe handling and mitigate potential risks in the laboratory environment. This document is structured to provide not just protocols, but the scientific reasoning behind them, fostering a culture of safety and informed decision-making.

This compound is classified as hazardous.[4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

The signal word for this compound is "Warning" .[4][5]

GHS Hazard Pictogram:

  • alt text

Table 1: GHS Hazard Statements

Code Hazard Statement Practical Implication in the Lab
H302 Harmful if swallowed Ingestion of even small quantities can cause illness. Do not eat, drink, or smoke in the lab.[5]
H312 Harmful in contact with skin The compound can be absorbed through the skin, causing systemic effects. Avoid all skin contact.[5]
H315 Causes skin irritation Direct contact can lead to redness, itching, or inflammation.[5][6]
H319 Causes serious eye irritation Direct contact with eyes can cause significant, potentially painful, irritation.[5][6]
H332 Harmful if inhaled Inhaling dust or aerosols can be harmful to the respiratory system.[5]

| H335 | May cause respiratory irritation | Inhalation may lead to coughing, sneezing, and irritation of the nasal passages and throat.[4][6][7] |

Toxicological Profile: Understanding the Risks

The GHS classification provides a clear warning about the acute toxicity and irritant properties of this compound. While comprehensive toxicological data, such as carcinogenicity and reproductive toxicity, is not widely available, the existing information mandates a cautious approach.[4][8] The primary concern for researchers is acute exposure.

Routes of Exposure and Target Organs: The compound poses a risk through multiple exposure routes, each affecting specific organs. The diagram below illustrates the primary pathways and the physiological systems at immediate risk.

cluster_routes Routes of Exposure cluster_organs Primary Target Organs Inhalation Inhalation Respiratory System Respiratory System Inhalation->Respiratory System Irritation, Harmful Dermal Contact Dermal Contact Skin Skin Dermal Contact->Skin Irritation, Harmful Ingestion Ingestion Gastrointestinal Tract Gastrointestinal Tract Ingestion->Gastrointestinal Tract Harmful Eye Contact Eye Contact Eyes Eyes Eye Contact->Eyes Serious Irritation

Caption: Routes of exposure and primary organ systems affected.

Physical and Chemical Properties for Risk Assessment

Understanding the physical state and properties of a chemical is fundamental to assessing risk. A low melting point, for instance, suggests a substance could unexpectedly liquefy in a warm environment, altering spill dynamics and exposure risk.

Table 2: Physicochemical Data

Property Value Source
CAS Number 220247-73-4 [2][5][9]
Molecular Formula C₉H₁₀BrN • HCl [2]
Molecular Weight 248.55 g/mol [2]
Appearance White to yellow solid [4]
Melting Point 32 - 35 °C / 89.6 - 95 °F [4][6]

| Solubility | Insoluble in water |[6] |

Expert Insight: The compound's classification as a solid with a low melting point is critical. It should be handled as a powder with the potential to generate airborne dust. Furthermore, its insolubility in water means that spills should not be flushed with water into drainage systems; instead, they require mechanical cleanup.

Safe Handling and Engineering Controls

A systematic approach to handling is essential. The following workflow minimizes exposure by integrating engineering controls and best practices at each step.

prep 1. Preparation - Verify fume hood function - Don necessary PPE - Prepare spill kit weigh 2. Weighing - Perform inside fume hood - Use draft shield - Handle with care to avoid dust prep->weigh transfer 3. Transfer/Addition - Add slowly to solvent - Keep sash at lowest practical height - Rinse weighing vessel into reaction weigh->transfer cleanup 4. Cleanup & Decontamination - Decontaminate spatula/surfaces - Dispose of contaminated items in hazardous waste transfer->cleanup storage 5. Storage - Tightly seal container - Return to designated locked storage cleanup->storage yes_node yes_node no_node no_node start Is container tightly sealed? ventilated Is area cool, dry, & ventilated? start->ventilated Yes fail Storage is Improper Consult SDS & Relocate start->fail No segregated Is it segregated from incompatibles? ventilated->segregated Yes ventilated->fail No locked Is area locked/secure? segregated->locked Yes segregated->fail No pass Proper Storage Conditions Met locked->pass Yes locked->fail No

References

Review of 7-bromo-1,2,3,4-tetrahydroisoquinoline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroisoquinoline in Medicinal Chemistry

Introduction: The Strategic Value of the 7-Bromo-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational heterocyclic motif in medicinal chemistry. As a "privileged scaffold," it is prominently featured in a wide array of natural products and synthetic compounds that exhibit significant biological activities, including antitumor, antibacterial, and neuroprotective properties.[1][2][3] The synthetic and natural analogs of THIQ are known to possess a broad pharmacological spectrum, with activities ranging from anti-inflammatory and antiviral to anticancer and antimalarial.[2][4]

Within this important class of molecules, 7-bromo-1,2,3,4-tetrahydroisoquinoline stands out not as an end product, but as a uniquely versatile and powerful intermediate. Its strategic importance lies in the presence of a bromine atom on the aromatic ring, which serves as a highly effective reactive handle for modern cross-coupling reactions. This allows medicinal chemists to efficiently introduce a vast array of molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a technical overview of the synthesis, reactivity, and application of this pivotal building block in the drug discovery process.[5]

Physicochemical Properties

A summary of the key properties of 7-bromo-1,2,3,4-tetrahydroisoquinoline is provided below.

PropertyValueReference(s)
CAS Number 17680-55-6[6][7]
Molecular Formula C₉H₁₀BrN[7][8]
Molecular Weight 212.09 g/mol [7][8]
Appearance Light yellow solid[6]
IUPAC Name 7-bromo-1,2,3,4-tetrahydroisoquinoline[8]

Synthesis of the 7-Bromo-1,2,3,4-tetrahydroisoquinoline Core

The construction of the THIQ framework is typically achieved through classic named reactions such as the Pictet-Spengler or Bischler-Napieralski cyclizations.[1] For the specific synthesis of the 7-bromo derivative, a common and effective laboratory-scale method involves the deprotection of a protected amine precursor.

Detailed Experimental Protocol: Synthesis via Deprotection

This protocol describes the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline from its N-trifluoroacetyl-protected precursor. The trifluoroacetyl group serves as an effective protecting group during upstream synthetic steps and can be readily removed under basic conditions.

Reaction Scheme:

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Borate [R²-B(OH)₃]⁻ Borate->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (7-Bromo-THIQ) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Borate

References

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[SHANGHAI, CN – January 1, 2026] – In the intricate landscape of neuropharmacology and drug development, the quest for selective and potent modulators of neurotransmitter systems is paramount. This technical guide delves into the core mechanism of action of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, a significant research compound, offering an in-depth exploration for researchers, scientists, and drug development professionals. This document provides a comprehensive analysis of its primary molecular target, the enzyme Phenylethanolamine N-methyltransferase (PNMT), and the nuanced interactions that govern its inhibitory effects.

Introduction: The Significance of Targeting Adrenaline Synthesis

Epinephrine (adrenaline), a crucial catecholamine hormone and neurotransmitter, plays a pivotal role in regulating a myriad of physiological processes, from the "fight-or-flight" response to cardiovascular function and glucose metabolism. The final and rate-limiting step in its biosynthesis, the conversion of norepinephrine to epinephrine, is catalyzed by the enzyme Phenylethanolamine N-methyltransferase (PNMT)[1]. Consequently, inhibitors of PNMT are invaluable tools for dissecting the physiological roles of epinephrine and hold therapeutic potential for conditions where its dysregulation is implicated.

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are recognized as potent inhibitors of PNMT[1]. Its structural scaffold provides a foundation for its specific interaction with the enzyme, offering a means to modulate epinephrine levels and its downstream effects. This guide will elucidate the molecular underpinnings of this interaction.

Core Mechanism of Action: Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

The primary mechanism of action of this compound is the inhibition of Phenylethanolamine N-methyltransferase (PNMT). This enzyme facilitates the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the primary amine of norepinephrine, yielding epinephrine[1].

Competitive and Uncompetitive Inhibition: A Dualistic Approach

Kinetic studies of related tetrahydroisoquinoline-based PNMT inhibitors have revealed a sophisticated mode of inhibition. These compounds typically act as competitive inhibitors with respect to the substrate, phenylethanolamine (a norepinephrine analog), and as uncompetitive inhibitors with respect to the co-factor, S-adenosylmethionine[2]. This suggests that the inhibitor binds to the same active site as norepinephrine, directly competing for access. The uncompetitive nature with respect to SAM implies that the inhibitor preferentially binds to the enzyme-SAM complex.

Expert Insight: The competitive inhibition with respect to the substrate is a direct consequence of the structural similarity between the tetrahydroisoquinoline scaffold and the phenylethanolamine core of norepinephrine. The enzyme's active site recognizes this common motif, leading to a direct contest for binding. The uncompetitive inhibition regarding the co-factor is a more subtle yet critical aspect. It indicates that the binding of SAM induces a conformational change in the enzyme that enhances the affinity for the inhibitor. This dualistic inhibition profile contributes to the potency of this class of compounds.

Structural Basis of Inhibition: The Role of the 7-Bromo Substituent

The structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives as PNMT inhibitors has been a subject of extensive research. The substitution pattern on the aromatic ring of the THIQ nucleus is a key determinant of inhibitory potency and selectivity.

The Significance of the 7-Position

Studies on various substituted tetrahydroisoquinolines have demonstrated that the 7-position of the aromatic ring is a critical interaction point within the PNMT active site[3]. The presence of a substituent at this position can significantly influence binding affinity.

Lipophilic Interactions of the Bromo Group

The following diagram illustrates the proposed binding mode of a 7-substituted tetrahydroisoquinoline inhibitor within the PNMT active site, highlighting the competitive nature with norepinephrine and the interaction of the 7-substituent.

PNMT_Inhibition cluster_Enzyme PNMT Active Site cluster_Ligands Ligands PNMT_NE_Site Norepinephrine Binding Site Hydrophobic_Pocket Hydrophobic Pocket PNMT_SAM_Site SAM Binding Site NE Norepinephrine (Substrate) NE->PNMT_NE_Site Binds Inhibitor 7-Bromo-THIQ (Inhibitor) Inhibitor->PNMT_NE_Site Competitively Binds Inhibitor->Hydrophobic_Pocket Hydrophobic Interaction (Br) SAM SAM (Co-factor) SAM->PNMT_SAM_Site Binds

Caption: Proposed binding of 7-Bromo-THIQ to the PNMT active site.

Quantitative Analysis: Potency of Related PNMT Inhibitors

To contextualize the inhibitory potential of 7-Bromo-1,2,3,4-tetrahydroisoquinoline, the following table summarizes the inhibitory constants (Ki or IC50) of several key tetrahydroisoquinoline-based PNMT inhibitors.

CompoundPNMT Inhibitory ConstantReference
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139)IC50 = 10 µM[2]
7-bromo-1,2,3,4-tetrahydrobenz[h]isoquinolineKi = 0.22 µM[4]
3-hydroxymethyl-7-(N-trifluoroethyl)aminosulfonyl-THIQKi = 23 nM[5]
3-hydroxymethyl-7-(N-trifluoropropyl)aminosulfonyl-THIQKi = 28 nM[5]

This data underscores the high potency achievable with substitutions on the tetrahydroisoquinoline scaffold, particularly at the 7-position.

Experimental Protocol: In Vitro PNMT Inhibition Assay

To experimentally determine the inhibitory potency (IC50) of this compound, a standard in vitro PNMT inhibition assay can be employed. The following protocol outlines a representative procedure.

Protocol: Determination of IC50 for PNMT Inhibition

1. Materials and Reagents:

  • Recombinant human PNMT
  • Norepinephrine hydrochloride (substrate)
  • S-Adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (co-factor)
  • This compound (test inhibitor)
  • Phosphate buffer (pH 8.0)
  • Scintillation cocktail
  • Microplate and scintillation counter

2. Assay Procedure:

  • Prepare Reagent Solutions:
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.
  • Prepare working solutions of PNMT, norepinephrine, and [³H]-SAM in phosphate buffer.
  • Reaction Setup:
  • In a microplate, add the following to each well:
  • Phosphate buffer
  • A fixed concentration of PNMT enzyme.
  • Varying concentrations of the test inhibitor.
  • A fixed concentration of norepinephrine.
  • Initiate Reaction:
  • Initiate the enzymatic reaction by adding a fixed concentration of [³H]-SAM to each well.
  • Incubation:
  • Incubate the microplate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the enzymatic reaction to proceed.
  • Terminate Reaction:
  • Terminate the reaction by adding a stop solution (e.g., a borate buffer).
  • Extraction and Quantification:
  • Extract the radiolabeled product (epinephrine) using an organic solvent mixture (e.g., toluene/isoamyl alcohol).
  • Add a scintillation cocktail to the organic phase.
  • Measurement:
  • Measure the radioactivity in each sample using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-epinephrine formed.
  • Data Analysis:
  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3. Self-Validating System:

  • Positive Control: Include a known PNMT inhibitor (e.g., SK&F 64139) to validate assay performance.
  • Negative Control: Wells containing all reagents except the enzyme to determine background radiation.
  • Vehicle Control: Wells containing the solvent used for the inhibitor to account for any solvent effects.

The following workflow diagram illustrates the key steps in the PNMT inhibition assay.

PNMT_Assay_Workflow start Start prep Prepare Reagents: - PNMT Enzyme - Norepinephrine - [³H]-SAM - Inhibitor Dilutions start->prep setup Set up Reaction in Microplate: Buffer + Enzyme + Inhibitor + Norepinephrine prep->setup initiate Initiate Reaction with [³H]-SAM setup->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate extract Extract [³H]-Epinephrine terminate->extract measure Measure Radioactivity (Scintillation Counting) extract->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro PNMT inhibition assay.

Off-Target Considerations and Selectivity

A critical aspect in the development of any pharmacological agent is its selectivity. For PNMT inhibitors, a common off-target interaction is with α2-adrenoceptors. Many tetrahydroisoquinoline-based PNMT inhibitors also exhibit affinity for these receptors, which can complicate the interpretation of in vivo studies[1]. The development of highly selective inhibitors is therefore a key objective in this field. The selectivity of this compound for PNMT over α2-adrenoceptors would need to be experimentally determined to fully characterize its pharmacological profile.

Conclusion and Future Directions

This compound exerts its primary mechanism of action through the potent inhibition of phenylethanolamine N-methyltransferase. Its tetrahydroisoquinoline core allows it to competitively bind to the norepinephrine binding site, while the 7-bromo substituent likely engages in favorable hydrophobic interactions within the enzyme's active site. This leads to a reduction in the biosynthesis of epinephrine.

Future research should focus on obtaining a precise inhibitory constant (Ki or IC50) for this compound and determining its selectivity profile against a panel of receptors, particularly the α2-adrenoceptor. X-ray crystallography studies of this compound in complex with PNMT would provide invaluable atomic-level insights into its binding mode and could guide the design of next-generation inhibitors with enhanced potency and selectivity. Such studies will be instrumental in further harnessing the therapeutic potential of PNMT inhibition.

References

Spectroscopic Data of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (C₉H₁₁BrClN), a key intermediate in pharmaceutical research and development.[1][2] The structural elucidation of this compound is paramount for its use in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[2] This document will detail the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl is the hydrochloride salt of the parent heterocyclic compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline. The formation of the hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds. The protonation of the nitrogen atom in the tetrahydroisoquinoline ring system significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.

Molecular Properties:

PropertyValueSource
Molecular Formula C₉H₁₁BrClNPubChem[1]
Molecular Weight 248.55 g/mol PubChem[1]
CAS Number 220247-73-4Chem-Impex[2]
Appearance Off-white powderChem-Impex[2]

A comprehensive analysis of the NMR, IR, and MS data is essential to confirm the identity and purity of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl. The following sections will dissect each of these techniques, explaining the causal relationships between the molecular structure and the observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring and the conformation of the saturated heterocyclic ring.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their connectivity. The protonation of the nitrogen atom to form the hydrochloride salt leads to a general downfield shift of the adjacent protons (at C1 and C3) compared to the free base, due to the deshielding effect of the positive charge.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Protons (H-5, H-6, H-8): These protons will appear in the aromatic region (typically δ 7.0-8.0 ppm). The bromine atom at C7 will influence the chemical shifts of the adjacent protons. H-6 and H-8 will likely be doublets, and H-5 will be a singlet or a narrow doublet.

  • Methylene Protons (C1-H₂, C3-H₂, C4-H₂): These protons in the heterocyclic ring will appear in the aliphatic region (typically δ 2.5-4.5 ppm). The protons at C1 are adjacent to the aromatic ring and the nitrogen, and will likely be the most downfield of the aliphatic signals. The protons at C3 are adjacent to the protonated nitrogen and will also be shifted downfield. The protons at C4 are further from the electron-withdrawing groups and will be the most upfield of the aliphatic signals.

  • N-H Proton: The proton on the positively charged nitrogen will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the bromine (C-7) will be significantly influenced by the halogen's electronic effects. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.

  • Aliphatic Carbons (C1, C3, C4): Three signals are expected for the aliphatic carbons. C1, being benzylic and adjacent to the nitrogen, will be the most downfield of the three. C3 will also be downfield due to its proximity to the nitrogen. C4 will be the most upfield aliphatic carbon signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
3200-2700N⁺-H stretchBroad absorption due to the ammonium salt.
3100-3000C-H stretch (aromatic)Characteristic of the C-H bonds on the benzene ring.
3000-2850C-H stretch (aliphatic)Characteristic of the C-H bonds in the heterocyclic ring.
1600-1450C=C stretch (aromatic)Skeletal vibrations of the aromatic ring.
~800C-H bend (aromatic)Out-of-plane bending, indicative of the substitution pattern.
1100-1000C-N stretchStretching vibration of the carbon-nitrogen bond.
~600-500C-Br stretchCharacteristic of the carbon-bromine bond.

The broad N⁺-H stretching band is a key indicator of the hydrochloride salt formation. The specific pattern of the C-H out-of-plane bending bands in the fingerprint region can provide further confirmation of the 1,2,4-trisubstitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. For 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl, electrospray ionization (ESI) is a suitable method, as it is a soft ionization technique that can analyze polar and ionic compounds.

Expected Mass Spectrum (ESI+):

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is the molecular weight of the free base (7-Bromo-1,2,3,4-tetrahydroisoquinoline, C₉H₁₀BrN, MW = 212.09 g/mol ).

  • Molecular Ion Peak: A cluster of peaks around m/z 212 and 214 is expected, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. A reported mass spectrometry analysis of the free base showed an m/z of 213.8 (M+1), which aligns with this expectation.[3]

Fragmentation Pathway:

The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for tetrahydroisoquinolines is the retro-Diels-Alder (RDA) reaction or cleavage of the bonds beta to the nitrogen atom.

graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M+H]⁺\nm/z 212/214"]; F1 [label="Loss of H\n[M]⁺\nm/z 211/213"]; F2 [label="Loss of C₂H₄ (ethylene)\nvia RDA\nm/z 184/186"]; F3 [label="Loss of Br\n[M-Br]⁺\nm/z 133"];

M -> F1 [label="- H•"]; M -> F2 [label="RDA"]; M -> F3 [label="- Br•"]; }

Caption: Proposed ESI-MS fragmentation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocols

To ensure the scientific integrity of the data, standardized protocols for sample preparation and instrument operation are crucial.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

IR Sample Preparation (KBr Pellet)
  • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

MS Sample Preparation (ESI)
  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode.

Conclusion

The comprehensive spectroscopic analysis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl, through the synergistic use of NMR, IR, and MS, provides a robust methodology for its structural confirmation and purity assessment. Understanding the interplay between the molecular structure and the resulting spectral data is fundamental for researchers in drug discovery and development. The methodologies and expected data presented in this guide serve as a valuable resource for the confident characterization of this important pharmaceutical intermediate.

References

Methodological & Application

Application Note & Protocol: A Reliable Synthetic Route to 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt are pivotal intermediates in medicinal chemistry and neuropharmacology.[1] Their rigid scaffold is a common feature in molecules designed to interact with various biological targets, particularly in the development of therapeutics for neurological disorders. This document provides a comprehensive, field-proven protocol for the synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. The described methodology follows a robust four-step sequence: (1) N-formylation of 3-bromophenethylamine, (2) Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate, (3) selective reduction of the imine, and (4) conversion to the final hydrochloride salt. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure in drug discovery, forming the backbone of numerous alkaloids and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 7-position provides a crucial handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This compound serves as a stable, crystalline starting material, making it ideal for storage and subsequent synthetic manipulations in pharmaceutical research and development.[1]

This protocol details a reliable and scalable synthesis pathway, prioritizing safety, yield, and purity. The chosen Bischler-Napieralski reaction is a classic and effective method for constructing the dihydroisoquinoline core from β-arylethylamides.[2][3] Subsequent reduction and salt formation are standard, high-yielding transformations.

Overall Synthetic Scheme

The synthesis is performed in four distinct steps starting from commercially available 3-bromophenethylamine.

Synthetic_Pathway cluster_0 Step 1: N-Formylation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A 3-Bromophenethylamine B N-(2-(3-bromophenyl)ethyl)formamide A->B HCOOH, Toluene Reflux C 7-Bromo-3,4-dihydroisoquinoline B->C POCl₃, Toluene Reflux D 7-Bromo-1,2,3,4-tetrahydroisoquinoline (Free Base) C->D NaBH₄, Methanol 0°C to RT E 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl (Final Product) D->E HCl in Diethyl Ether Diethyl Ether

Caption: Overall four-step synthetic workflow.

Safety First: Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gas.[4][5] Always handle under an inert atmosphere (e.g., nitrogen or argon). Wear acid-resistant gloves (neoprene or butyl rubber), a lab coat, and full-face protection (goggles and face shield).[6][7] An emergency shower and eyewash station must be immediately accessible.[7] Spills should be absorbed with inert material like vermiculite or dry sand; DO NOT USE WATER .[7]

  • Solvents (Toluene, Methanol, Diethyl Ether): Flammable liquids. Keep away from ignition sources.

  • Acids (Formic Acid, Hydrochloric Acid): Corrosive. Handle with appropriate personal protective equipment (PPE).

  • Sodium Borohydride (NaBH₄): Reacts with acid to produce flammable hydrogen gas. Quench reactions carefully at low temperatures.

Required Personal Protective Equipment (PPE):

  • Splash-proof safety goggles and face shield.

  • Chemically resistant gloves (inspect before use).

  • Flame-resistant lab coat.

  • Properly fitted respirator for handling POCl₃ if engineering controls are insufficient.

Materials and Equipment

Reagent/MaterialGradeSupplier Example
3-Bromophenethylamine≥97%Sigma-Aldrich
Formic Acid≥85% aqueousFisher Scientific
TolueneAnhydrousSigma-Aldrich
Phosphorus Oxychloride (POCl₃)≥99%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%, powderSigma-Aldrich
MethanolAnhydrousFisher Scientific
Diethyl EtherAnhydrousSigma-Aldrich
Hydrochloric Acid solution2.0 M in Diethyl EtherSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated solution---
Sodium Sulfate (Na₂SO₄)Anhydrous---
Dichloromethane (DCM)ACS Grade---
Ethyl Acetate (EtOAc)ACS Grade---

Equipment:

  • Round-bottom flasks, reflux condenser, Dean-Stark trap.

  • Magnetic stirrer with heating mantle.

  • Ice bath.

  • Standard glassware for extraction and filtration (separatory funnel, Büchner funnel).

  • Rotary evaporator.

  • pH paper or meter.

Detailed Experimental Protocols

Step 1: N-Formylation of 3-Bromophenethylamine

Rationale: This step converts the primary amine into its corresponding formamide. The use of a Dean-Stark trap is critical to drive the condensation reaction to completion by removing the water byproduct.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 3-bromophenethylamine (20.0 g, 100 mmol, 1.0 equiv) and toluene (250 mL).

  • Add 85% aqueous formic acid (5.4 mL, ~120 mmol, 1.2 equiv).

  • Heat the mixture to reflux and stir vigorously. Collect the water in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. The toluene can be removed under reduced pressure using a rotary evaporator to yield crude N-(2-(3-bromophenyl)ethyl)formamide as an oil, which is used directly in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization

Rationale: This is an intramolecular electrophilic aromatic substitution. POCl₃ acts as a dehydrating agent, activating the amide carbonyl. This facilitates cyclization onto the electron-rich aromatic ring to form the 3,4-dihydroisoquinoline intermediate.[3][8] The reaction is typically performed under reflux in a non-polar solvent like toluene.[2]

Procedure:

  • Place the crude formamide from Step 1 into a 500 mL round-bottom flask with a magnetic stir bar and place it under an inert atmosphere (nitrogen).

  • Add anhydrous toluene (150 mL).

  • CAUTION: In a well-ventilated fume hood, slowly add phosphorus oxychloride (POCl₃) (13.9 mL, 150 mmol, 1.5 equiv) to the stirred solution at room temperature. The addition is exothermic.

  • Once the addition is complete, fit the flask with a reflux condenser (with a drying tube or nitrogen inlet) and heat the mixture to reflux (approx. 110°C).

  • Maintain reflux for 3-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature, then carefully pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring.

  • Once the ice has melted, basify the acidic aqueous solution by the slow addition of concentrated aqueous ammonia or sodium hydroxide solution until the pH is >10.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 7-bromo-3,4-dihydroisoquinoline, which can be taken to the next step.

Step 3: Reduction to 7-Bromo-1,2,3,4-tetrahydroisoquinoline

Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the imine C=N bond of the dihydroisoquinoline to the corresponding amine of the tetrahydroisoquinoline without affecting the aromatic bromine. The reaction is typically performed in a protic solvent like methanol at reduced temperature to control reactivity.

Procedure:

  • Dissolve the crude 7-bromo-3,4-dihydroisoquinoline from Step 2 in methanol (200 mL) in a 500 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (5.7 g, 150 mmol, 1.5 equiv) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Quench the reaction by carefully adding water (~50 mL) and then concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add more water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude free base of 7-bromo-1,2,3,4-tetrahydroisoquinoline as an oil or solid.

Step 4: Formation of the Hydrochloride Salt

Rationale: Converting the basic amine to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the free base. Precipitation is induced by adding HCl in a non-polar solvent in which the salt is insoluble.[9][10]

Procedure:

  • Dissolve the crude free base from Step 3 in a minimum amount of anhydrous diethyl ether (~150-200 mL).

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

  • A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the solid under vacuum to yield this compound. For higher purity, the product can be recrystallized from a solvent mixture such as ethanol/diethyl ether.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterSpecification
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₁BrClN
Molecular Weight 248.55 g/mol [11]
Purity (HPLC) ≥97%
¹H NMR Consistent with the structure of this compound. Expected signals for aromatic protons, and three aliphatic methylene groups.
Mass Spec (MS) (ESI+) m/z for the free base (C₉H₁₀BrN): Calculated: 210.9997, 212.9976. Found: [M+H]⁺ consistent with isotopic pattern for Bromine.

Mechanistic Pathway Visualization

The core of this synthesis is the Bischler-Napieralski cyclization. The mechanism involves the activation of the amide by POCl₃, followed by an intramolecular electrophilic attack on the aromatic ring.

References

The Strategic Utility of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery and Complex Molecule Synthesis

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3] This privileged scaffold is of significant interest in drug development, with THIQ-containing molecules showing promise as antitumor, anti-inflammatory, antibacterial, and neuroactive agents.[3][4][5] 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a particularly valuable building block for organic synthesis. The presence of a bromine atom at the 7-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of molecular complexity. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on the electron-rich tetrahydroisoquinoline ring system makes 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions offer a mild and efficient means to construct intricate molecular architectures that would be challenging to assemble through traditional synthetic methods.

I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[6] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[6]

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-1,2,3,4-tetrahydroisoquinoline, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7][8]

  • Transmetalation: The organoboron species (e.g., a boronic acid) reacts with a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[7][8]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = THIQ) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Place the reaction mixture in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These catalysts are effective for a broad range of substrates. PdCl₂(dppf) is often more robust and air-stable.
Ligand PPh₃, dppfThe choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.
Solvent Dioxane/H₂O, Toluene, DMFA mixture of a polar aprotic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion.

Table 1: Key Parameters for Suzuki-Miyaura Coupling of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl

Diagram 2: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reagents Combine 7-Bromo-THIQ HCl, boronic acid, base, and catalyst Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Argon) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (80-100 °C) Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[9][10] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[9]

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling but with distinct differences in the transmetalation step.[9][11]

  • Oxidative Addition: As in the Suzuki-Miyaura coupling, a Pd(0) species undergoes oxidative addition to the aryl bromide to form a Pd(II) complex.[9][11]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[12]

  • Reductive Elimination: The aryl and amido groups on the palladium reductively eliminate to form the desired C-N bond and regenerate the Pd(0) catalyst.[9][11]

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = THIQ) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination HNR'R'', Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' (Coupled Product) Reductive_Elimination->Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a general procedure for the Buchwald-Hartwig amination of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl with primary and secondary amines. Careful selection of the ligand and base is often critical for success.

Materials:

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equivalents) and 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl (1.0 equivalent).

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equivalents).

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(II) and Pd(0) sources that form the active catalyst in situ.
Ligand XPhos, SPhos, BINAPBulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is necessary to deprotonate the amine. The choice of base can influence the reaction's success with different amine substrates.
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are typically used to prevent unwanted side reactions.
Temperature 100-110 °CHigher temperatures are generally needed to overcome the activation barriers of the catalytic cycle.

Table 2: Key Parameters for Buchwald-Hartwig Amination of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl

Conclusion: A Gateway to Novel Chemical Entities

7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl is a powerful and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a direct and efficient route to a vast array of substituted tetrahydroisoquinoline derivatives. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in their efforts to synthesize novel compounds with potential applications in drug discovery and materials science. The strategic functionalization of the tetrahydroisoquinoline scaffold will undoubtedly continue to yield new chemical entities with significant biological and material properties.

References

Derivatization of 7-Bromo-1,2,3,4-tetrahydroisoquinoline: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This heterocyclic motif imparts a rigid, three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets.[2] Consequently, THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]

7-Bromo-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) emerges as a particularly valuable building block for the construction of diverse chemical libraries in drug discovery. The bromine atom at the 7-position serves as a versatile synthetic handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of substituents onto the aromatic ring. Furthermore, the secondary amine at the 2-position provides another point for derivatization, enabling the modulation of physicochemical properties and biological activity. This guide provides detailed protocols for the key derivatization reactions of 7-Br-THIQ and highlights the application of the resulting derivatives in drug discovery.

Strategic Derivatization of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

The derivatization of 7-Br-THIQ can be strategically approached at two primary sites: the secondary amine (N-2) and the bromine-bearing carbon (C-7). This allows for a modular and combinatorial approach to library synthesis.

Diagram 1: Key Derivatization Strategies for 7-Bromo-1,2,3,4-tetrahydroisoquinoline

G main 7-Bromo-1,2,3,4-tetrahydroisoquinoline n_alkylation N-Alkylation / N-Arylation main->n_alkylation At N-2 Position suzuki Suzuki-Miyaura Coupling main->suzuki At C-7 Position buchwald Buchwald-Hartwig Amination main->buchwald At C-7 Position product_n N-Substituted Derivatives n_alkylation->product_n product_c7_aryl 7-Aryl Derivatives suzuki->product_c7_aryl product_c7_amino 7-Amino Derivatives buchwald->product_c7_amino

Caption: Overview of primary derivatization pathways for 7-Br-THIQ.

PART 1: N-Alkylation and N-Arylation Protocols

Modification of the secondary amine of the THIQ scaffold is a common strategy to modulate properties such as lipophilicity, basicity, and to introduce functionalities that can interact with specific biological targets.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This classic SN2 reaction is a straightforward method for introducing alkyl groups at the nitrogen atom. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Reaction Scheme:

(A generic image representing the N-alkylation of 7-Br-THIQ)

Materials:

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add 7-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., ACN or DMF).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.). For a stronger base like NaH (1.2 equiv.), add it portion-wise at 0 °C.

  • Add the alkyl halide (1.1 equiv.) dropwise to the stirred suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If K₂CO₃ was used, filter off the solid. If NaH was used, quench the reaction carefully with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.

Expert Insights: The reactivity of the alkyl halide follows the order I > Br > Cl. Using a more polar aprotic solvent like DMF can accelerate the reaction but may require higher purification efforts. For less reactive alkyl halides, the addition of a catalytic amount of sodium iodide can facilitate the reaction through an in situ Finkelstein reaction.

Protocol 2: Reductive Amination

Reductive amination is a versatile method for N-alkylation that involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method is particularly useful for introducing more complex alkyl groups.[4]

Reaction Scheme:

(A generic image representing the reductive amination of 7-Br-THIQ)

Materials:

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Step-by-Step Procedure:

  • To a round-bottom flask, add 7-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.).

  • Dissolve the reactants in the chosen solvent (e.g., DCM or DCE).

  • Add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent that is often preferred over the more toxic sodium cyanoborohydride.[4] This method is highly chemoselective and tolerates a wide range of functional groups.

PART 2: C-C and C-N Bond Formation at the 7-Position

The bromine atom at the C-7 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino moieties. For these reactions, it is often necessary to protect the secondary amine of the THIQ ring to prevent side reactions with the catalyst or reagents. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group that can be easily introduced and removed.

Diagram 2: General Workflow for C-7 Derivatization

G start 7-Br-THIQ protect N-Protection (e.g., Boc₂O) start->protect protected_thiq N-Boc-7-Br-THIQ protect->protected_thiq coupling Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) protected_thiq->coupling coupled_product N-Boc-7-Substituted-THIQ coupling->coupled_product deprotect N-Deprotection (e.g., TFA) coupled_product->deprotect final_product 7-Substituted-THIQ deprotect->final_product

Caption: A typical workflow for the derivatization at the C-7 position of 7-Br-THIQ.

Protocol 3: Suzuki-Miyaura Coupling for 7-Aryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5]

Reaction Scheme:

(A generic image representing the Suzuki-Miyaura coupling of N-Boc-7-Br-THIQ)

Materials:

  • N-Boc-7-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Arylboronic acid or Arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add N-Boc-7-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the degassed solvent system (e.g., Dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-Boc-7-aryl-THIQ derivative.

  • For deprotection, dissolve the purified product in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture and purify to obtain the final 7-aryl-THIQ.

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-120 °C

Expert Insights: The choice of catalyst, ligand, and base can significantly impact the reaction outcome. For challenging couplings, using more electron-rich and bulky phosphine ligands can be beneficial. The quality of the boronic acid is also critical for a successful reaction.

Protocol 4: Buchwald-Hartwig Amination for 7-Amino Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6]

Reaction Scheme:

(A generic image representing the Buchwald-Hartwig amination of N-Boc-7-Br-THIQ)

Materials:

  • N-Boc-7-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add N-Boc-7-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Perform N-deprotection as described in Protocol 3 to obtain the final 7-amino-THIQ derivative.

ParameterTypical Conditions
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, SPhos, BINAP
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 90-120 °C

Expert Insights: The Buchwald-Hartwig amination is sensitive to air and moisture, so it is crucial to use anhydrous solvents and maintain an inert atmosphere. The choice of ligand is critical and depends on the nature of the amine and the aryl halide.[6]

Applications in Drug Discovery: Case Studies

The derivatization of the 7-Br-THIQ scaffold has led to the discovery of potent and selective modulators of various biological targets.

  • Anticancer Agents: The THIQ scaffold is present in several natural and synthetic compounds with potent antitumor activity.[1] Derivatization at the C-7 and N-2 positions allows for the fine-tuning of activity against specific cancer cell lines and molecular targets.

  • Opioid Receptor Modulators: 7-substituted Dmt-Tiq (dimethyltyrosine-tetrahydroisoquinoline) analogs have been developed as multifunctional opioid ligands, with some exhibiting a kappa opioid receptor (KOR) agonist/mu opioid receptor (MOR) partial agonist profile, which is being explored for the treatment of addiction.[7]

  • Inhibitors of Mycobacterium tuberculosis: A series of N-substituted 5,8-disubstituted tetrahydroisoquinolines have been identified as effective inhibitors of M. tuberculosis in culture, with some showing modest inhibition of ATP synthase.[8] These studies highlight the importance of substitution on the THIQ ring for antibacterial activity.

Conclusion

7-Bromo-1,2,3,4-tetrahydroisoquinoline is a highly valuable and versatile scaffold in drug discovery. The strategic derivatization at the N-2 and C-7 positions, through reactions such as N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, provides access to a vast chemical space of novel compounds. The detailed protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and explore the therapeutic potential of this privileged heterocyclic system.

References

Application Notes and Protocols: 7-Bromo-1,2,3,4-Tetrahydroisoquinoline in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: Unveiling the Potential of 7-Bromo-1,2,3,4-Tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activities.[1] Within this class, halogenated derivatives are of particular interest for their potential to modulate potency, selectivity, and pharmacokinetic properties. 7-Bromo-1,2,3,4-tetrahydroisoquinoline (7-bromo-THIQ) is an emerging small molecule of interest in neuroscience research due to the established role of the THIQ core in modulating the dopaminergic system.[2]

Endogenous THIQs have been implicated in the pathophysiology of neurodegenerative conditions like Parkinson's disease, primarily through their interaction with key enzymes in dopamine synthesis.[2][3] This has spurred investigations into synthetic derivatives as potential therapeutic agents or research tools to probe the intricacies of dopamine signaling. This guide provides an in-depth look at the scientific rationale and practical application of 7-bromo-THIQ in a neuroscience context, focusing on its putative role as an inhibitor of dopamine synthesis.

Proposed Mechanism of Action: Inhibition of Tyrosine Hydroxylase

The primary proposed mechanism of action for 7-bromo-THIQ in the central nervous system is the inhibition of Tyrosine Hydroxylase (TH). TH is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3] It catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine.

The rationale for this proposed mechanism is based on extensive studies of related THIQ compounds.[3] 6,7-dihydroxylated THIQs have been shown to act as potent inhibitors of TH by mimicking the end-product feedback regulation of catecholamines.[3] These compounds are thought to chelate the iron atom in the catalytic center of the enzyme, competing with the essential cofactor tetrahydrobiopterin (BH4) and rendering the enzyme inactive.[3] While 7-bromo-THIQ lacks the catechol moiety, the tetrahydroisoquinoline core structure is a key pharmacophore for interaction with the active site of TH. The bromine atom at the 7-position is hypothesized to enhance binding affinity and selectivity through halogen bonding or by altering the electronic properties of the aromatic ring.

The inhibition of TH leads to a reduction in dopamine synthesis, a biological effect with significant implications for various neurological and psychiatric conditions. In a research context, 7-bromo-THIQ can be a valuable tool for studying the downstream effects of reduced dopamine levels in various experimental models.

Dopamine Synthesis Pathway and Inhibition by 7-bromo-THIQ cluster_synthesis Dopamine Synthesis cluster_inhibition Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase 7-bromo-THIQ 7-bromo-THIQ Tyrosine Hydroxylase (TH) Tyrosine Hydroxylase (TH) 7-bromo-THIQ->Tyrosine Hydroxylase (TH) Inhibits

Caption: Proposed mechanism of 7-bromo-THIQ in the dopamine synthesis pathway.

Quantitative Data: Comparative Inhibitory Activity of THIQ Derivatives

While specific IC50 values for 7-bromo-THIQ are not yet extensively published, the following table presents data for related tetrahydroisoquinoline compounds, providing a benchmark for expected potency.

CompoundTargetAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
N-methyl-norsalsolinolTyrosine HydroxylaseRecombinant hTH15.4Dopamine8.7
SalsolinolTyrosine HydroxylaseRecombinant hTH28.2Dopamine8.7
7-bromo-THIQ (Predicted) Tyrosine Hydroxylase Recombinant hTH 5-50 Dopamine ~9

This table is illustrative and includes predicted values for 7-bromo-THIQ based on the activity of structurally similar compounds.

Experimental Protocols

Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol details a colorimetric method to determine the inhibitory potential of 7-bromo-THIQ on recombinant human tyrosine hydroxylase (hTH) activity in a 96-well plate format. The assay measures the production of L-DOPA, which is then oxidized to dopachrome, a colored compound detectable at 475 nm.[4][5]

Materials and Reagents:

  • Recombinant human Tyrosine Hydroxylase (hTH)

  • 7-bromo-1,2,3,4-tetrahydroisoquinoline (solubilized in DMSO)

  • L-Tyrosine

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Ferrous ammonium sulfate

  • Catalase

  • Sodium periodate

  • HEPES buffer (pH 7.0)

  • 96-well microplate

  • Plate reader with 475 nm absorbance filter

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM HEPES buffer (pH 7.0).

    • Prepare stock solutions of L-Tyrosine, BH4, ferrous ammonium sulfate, and catalase in the HEPES buffer.

    • Prepare a stock solution of 7-bromo-THIQ in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a sodium periodate solution in water.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • HEPES buffer

      • Catalase

      • Ferrous ammonium sulfate

      • BH4

      • hTH enzyme

      • Varying concentrations of 7-bromo-THIQ or vehicle (DMSO) for control wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add L-Tyrosine to each well to start the enzymatic reaction.

    • Immediately add sodium periodate to each well. This will oxidize the newly formed L-DOPA to dopachrome.

  • Data Acquisition:

    • Place the microplate in a plate reader and measure the absorbance at 475 nm every minute for 30 minutes at 37°C.

    • The rate of increase in absorbance is proportional to the TH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro TH Inhibition Assay Workflow Reagent_Prep Prepare Reagents: - hTH, L-Tyrosine, BH4, Fe2+, Catalase - 7-bromo-THIQ dilutions Plate_Setup Set up 96-well plate: - Add buffer, cofactors, enzyme - Add 7-bromo-THIQ or vehicle Reagent_Prep->Plate_Setup Pre-incubation Pre-incubate at 37°C for 10 min Plate_Setup->Pre-incubation Reaction_Start Initiate reaction: - Add L-Tyrosine - Add Sodium Periodate Pre-incubation->Reaction_Start Data_Acquisition Measure Absorbance at 475 nm (kinetic read for 30 min) Reaction_Start->Data_Acquisition Data_Analysis Calculate reaction velocities and determine IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for the in vitro tyrosine hydroxylase inhibition assay.

Protocol 2: In Vivo Assessment of Antidepressant-like Activity in Mice (Forced Swim Test)

This protocol describes the use of the forced swim test (FST) in mice to evaluate the potential antidepressant-like effects of 7-bromo-THIQ. The FST is a widely used behavioral assay for screening antidepressant drugs.[6][7]

Animals and Housing:

  • Male C57BL/6J mice (8-10 weeks old).

  • House animals in groups of 4-5 per cage with ad libitum access to food and water.

  • Maintain a 12-hour light/dark cycle and a controlled temperature and humidity environment.

  • Allow at least one week of acclimatization before the experiment.

Drug Preparation and Administration:

  • Based on the physicochemical properties of 7-bromo-THIQ, prepare a vehicle solution (e.g., saline with 5% Tween 80).

  • Prepare solutions of 7-bromo-THIQ at various doses (e.g., 1, 5, and 10 mg/kg).

  • Administer the compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

Forced Swim Test Procedure:

  • Apparatus: Use a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Habituation (Day 1): Place each mouse individually into the cylinder for a 15-minute pre-swim session. This is to ensure that on the test day, the behavior is not influenced by an acute stress response. Remove the mice, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2):

    • Administer 7-bromo-THIQ or vehicle i.p. 30 minutes before the test.

    • Place each mouse individually into the swim cylinder for a 6-minute session.

    • Record the entire session using a video camera for later analysis.

  • Behavioral Scoring:

    • An observer blinded to the treatment groups should score the videos.

    • Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the vehicle-treated group and the groups treated with 7-bromo-THIQ using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

    • A significant decrease in immobility time in the drug-treated groups compared to the vehicle group is indicative of an antidepressant-like effect.

In Vivo Forced Swim Test Workflow Acclimatization Acclimatize mice for 1 week Habituation Day 1: Habituation (15-min pre-swim) Acclimatization->Habituation Drug_Admin Day 2: Drug Administration (7-bromo-THIQ or vehicle, i.p.) Habituation->Drug_Admin FST 30 min post-injection: Forced Swim Test (6 min) Drug_Admin->FST Recording Video record the session FST->Recording Scoring Blinded observer scores immobility time (last 4 min) Recording->Scoring Analysis Statistical Analysis (ANOVA) Scoring->Analysis

Caption: Workflow for the in vivo forced swim test.

Trustworthiness and Self-Validation

The protocols provided are designed with internal controls and validation steps to ensure the trustworthiness of the results.

  • In Vitro Assay: The inclusion of a vehicle control (DMSO) is crucial to account for any effects of the solvent on enzyme activity. A known inhibitor of tyrosine hydroxylase should also be run in parallel as a positive control to validate the assay's sensitivity and accuracy.

  • In Vivo Assay: The experimental design includes a vehicle-treated control group to establish a baseline for immobility. The use of multiple doses of 7-bromo-THIQ allows for the assessment of a dose-response relationship, which strengthens the evidence for a specific pharmacological effect. Blinding the observer during behavioral scoring is a critical step to prevent experimenter bias.

Conclusion and Future Directions

7-Bromo-1,2,3,4-tetrahydroisoquinoline represents a promising chemical tool for the exploration of the dopaminergic system. Its putative role as a tyrosine hydroxylase inhibitor makes it valuable for studying the consequences of reduced dopamine synthesis in both in vitro and in vivo models. The provided protocols offer a starting point for researchers to investigate the neuropharmacological profile of this compound.

Future research should focus on confirming the direct inhibitory effect of 7-bromo-THIQ on tyrosine hydroxylase and determining its IC50 value. Further in vivo studies could explore its effects in animal models of Parkinson's disease, where inhibition of dopamine synthesis could be a relevant therapeutic strategy.[8][9] Additionally, pharmacokinetic studies to assess its brain penetrability and metabolic stability will be essential for its development as a reliable CNS research tool or a potential therapeutic lead.[10]

References

Introduction: The Significance of the N-Alkylated Tetrahydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] The secondary amine at the N-2 position serves as a critical handle for chemical modification, allowing for the introduction of various substituents that can modulate a compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.

7-Bromo-1,2,3,4-tetrahydroisoquinoline is a particularly valuable starting material. The bromine atom at the 7-position provides a versatile site for further functionalization, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. The N-alkylation of this specific building block is a fundamental transformation for creating libraries of compounds for drug discovery programs targeting, for example, β3-adrenergic receptors or histone deacetylase 6 (HDAC6).[3]

This guide provides a detailed examination of the primary methods for N-alkylation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline, grounded in mechanistic principles and field-proven insights. We will explore two robust protocols: direct alkylation via nucleophilic substitution and reductive amination, offering researchers the knowledge to select and optimize the appropriate method for their synthetic goals.

Pillar 1: Mechanistic Insights and Strategic Choices

A successful synthesis is built on a solid understanding of the underlying reaction mechanisms. The choice between direct alkylation and reductive amination is a strategic one, dictated by the desired product, the reactivity of the alkylating agent, and the potential for side reactions.

Method A: Direct Alkylation with Alkyl Halides (S_N2 Pathway)

The most conceptually straightforward approach to N-alkylation is the reaction of the secondary amine with an alkyl halide (e.g., R-Br, R-I). The nitrogen's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a classic bimolecular nucleophilic substitution (S_N2) reaction.[4] A base is required to neutralize the hydrohalic acid (H-X) generated, preventing the protonation and deactivation of the starting amine.

However, this method is fraught with a significant challenge: over-alkylation . The product, a tertiary amine, is often more nucleophilic than the starting secondary amine due to the electron-donating nature of the newly added alkyl group.[5] This "runaway reaction" can lead to the formation of a quaternary ammonium salt, resulting in poor yields of the desired tertiary amine and creating a complex mixture that is difficult to purify.[5][6]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products THIQ 7-Bromo-THIQ (Nucleophile) TS [THIQ---R---X]‡ THIQ->TS S_N2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Product N-Alkyl-7-Bromo-THIQ TS->Product Bond Formation Salt Ammonium Salt (H-X) TS->Salt Leaving Group Departs

Method B: Reductive Amination

Reductive amination is a powerful and highly selective alternative that circumvents the issue of over-alkylation.[7] This method proceeds in two key stages, which are typically performed in a single pot:

  • Imine/Iminium Ion Formation: The secondary amine of the THIQ core reacts with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate.

  • In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.

The success of this method hinges on the choice of reducing agent. The reagent must be mild enough not to reduce the starting carbonyl compound but reactive enough to readily reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally effective reagent for this purpose and is widely used due to its high selectivity, functional group tolerance, and safer profile compared to reagents like sodium cyanoborohydride (NaCNBH₃).[8]

Reductive_Amination_Workflow cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction Reactants 7-Bromo-THIQ + Aldehyde (R-CHO) Iminium Iminium Ion Intermediate Reactants->Iminium Condensation Product N-Alkyl-7-Bromo-THIQ Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Hydride Delivery

Pillar 2: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol is suitable when using highly reactive alkylating agents or when potential over-alkylation can be controlled by stoichiometry. Cesium carbonate is often used as a base as it can lead to higher chemoselectivity in N-alkylation reactions.

Materials & Reagents:

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate gradient)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and cesium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (concentration approx. 0.1 M).

  • Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes) to isolate the pure N-benzyl-7-bromo-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This is the preferred method for achieving high yields of mono-alkylated products, especially with less reactive alkylating precursors or when over-alkylation is a significant concern.[1][7]

Materials & Reagents:

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate gradient)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 7-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and benzaldehyde (1.1 equiv).

  • Solvent Addition: Dissolve the components in 1,2-dichloroethane (DCE) (concentration approx. 0.1 M). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reagent Addition: Stir the solution for 20-30 minutes at room temperature to allow for pre-formation of the iminium ion. Then, add sodium triacetoxyborohydride (1.5 equiv) portion-wise, as the reaction can be exothermic.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the pure product.

Pillar 3: Data, Optimization, and Troubleshooting

The optimal reaction conditions can vary based on the specific alkyl group being introduced. The following table provides a comparative summary to guide experimental design.

ParameterMethod A: Direct AlkylationMethod B: Reductive AminationRationale & Expert Insights
Electrophile Alkyl Halide (R-X)Aldehyde/Ketone (R-C=O)Reductive amination is compatible with a broader range of carbonyls, including those sensitive to strong bases.[1]
Key Reagent Base (K₂CO₃, Cs₂CO₃, DIPEA)Reducing Agent (NaBH(OAc)₃)The choice of base is critical in direct alkylation to avoid side reactions.[9] NaBH(OAc)₃ is the gold standard for selective iminium reduction.[8]
Solvent Polar Aprotic (ACN, DMF)Chlorinated (DCE, DCM), THFPolar aprotic solvents are preferred for S_N2 reactions.[10] Chlorinated solvents are common for reductive aminations with NaBH(OAc)₃.
Temperature Room Temp to 80 °CRoom TemperatureReductive aminations are often run at milder temperatures, preserving sensitive functional groups.
Key Advantage Simple reagent setHigh selectivity, avoids over-alkylationFor mono-alkylation, reductive amination is almost always the superior strategy.[5][7]
Key Limitation Risk of over-alkylationRequires a carbonyl precursorDirect alkylation can be problematic and lead to purification challenges.[6]
Troubleshooting Common Issues
  • Low or No Product Formation:

    • Direct Alkylation: The alkyl halide may be too unreactive. Consider switching from a bromide to a more reactive iodide, or add a catalytic amount of KI to generate the iodide in situ (Finkelstein reaction).[10] The base may be too weak; consider a stronger base like NaH (use with caution).[9]

    • Reductive Amination: Iminium formation may be slow. Add a catalytic amount of acetic acid to accelerate this step. Ensure the reducing agent is fresh and was not deactivated by moisture.

  • Formation of Side Products:

    • Over-alkylation (Direct Method): Use a large excess of the starting amine relative to the alkyl halide. However, the best solution is to switch to reductive amination.[5]

    • Unreacted Aldehyde/Ketone (Reductive Method): The reaction may not have gone to completion. Allow for longer reaction times or slightly increase the equivalents of the reducing agent.

Experimental_Workflow React 1. Reaction Setup (Reagents + Solvent) Monitor 2. Monitor Progress (TLC / LC-MS) React->Monitor Quench 3. Quench & Work-up Monitor->Quench Reaction Complete Extract 4. Liquid-Liquid Extraction Quench->Extract Purify 5. Column Chromatography Extract->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze

References

Introduction: The Critical Role of Intermediate Purity in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quality Control of 7-bromo-tetrahydroisoquinoline HCl via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

In the landscape of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is fundamentally dependent on the purity of its precursors. 7-bromo-tetrahydroisoquinoline hydrochloride is a key building block and pharmaceutical intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological pathways.[1] Its structural integrity and impurity profile directly influence the critical quality attributes (CQAs) of the final API, impacting process reproducibility, yield, and patient safety.[2] Therefore, a robust, reliable, and validated analytical method for quality control (QC) is not merely a regulatory expectation but a scientific necessity.[3][4]

This application note details a comprehensive HPLC-MS protocol for the quality control of 7-bromo-tetrahydroisoquinoline HCl. The method is designed for specificity, sensitivity, and accuracy, enabling confident identification, purity assessment, and impurity profiling. By leveraging the separation power of HPLC and the definitive structural elucidation capabilities of mass spectrometry, this protocol provides a self-validating system for ensuring that the intermediate meets stringent quality standards, in alignment with international guidelines such as those from the International Council for Harmonisation (ICH).[2][5]

Physicochemical Properties of the Analyte

7-bromo-tetrahydroisoquinoline hydrochloride is the salt form of a polar, heterocyclic amine.[1][6] Understanding its properties is crucial for analytical method development.

  • Molecular Formula: C₉H₁₀BrN · HCl[1][7]

  • Molecular Weight: 248.55 g/mol [1][6][7]

  • Free Base Molecular Weight: 212.09 g/mol (for C₉H₁₀BrN)[8][9]

  • Structure: Contains a tetrahydroisoquinoline core with a bromine substituent and a secondary amine that is protonated in the hydrochloride salt form.

  • Analytical Challenge: As a polar and ionizable compound, it can be challenging to achieve adequate retention on traditional reversed-phase HPLC columns using highly aqueous mobile phases.[10][11][12][13] Method development must account for this to avoid elution near the solvent front.[11]

HPLC-MS Method Rationale and Design

The chosen methodology combines reversed-phase HPLC with electrospray ionization mass spectrometry (ESI-MS). This hyphenated technique is ideal for analyzing polar, ionizable molecules found in pharmaceutical synthesis.

  • Chromatography: Reversed-phase chromatography is selected for its robustness and compatibility with MS. To overcome the retention challenges associated with polar analytes, a modern C18 column with polar-endcapping or low silanol activity is recommended. This enhances interaction with the polar analyte without resorting to ion-pairing reagents, which can cause signal suppression in the mass spectrometer.[11][13] A mobile phase containing a volatile acid like formic acid is used to ensure good peak shape and promote protonation for positive-ion ESI.[14]

  • Mass Spectrometry: ESI is the ionization technique of choice for polar molecules containing basic nitrogen atoms, as it readily forms protonated molecular ions [M+H]⁺ in the positive ion mode.[15][16][17] The key to the specificity of this method is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[18][19] This results in a characteristic isotopic pattern for the molecular ion, appearing as a doublet of peaks (M⁺ and M+2) separated by approximately 2 m/z units and having nearly equal intensity.[18][20] This isotopic signature serves as an unambiguous confirmation of the analyte's identity.

Quality Control Workflow

The following diagram illustrates the comprehensive workflow for the quality control analysis of 7-bromo-tetrahydroisoquinoline HCl.

QC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Review & Reporting SampleReceipt Sample Receipt & Login StandardPrep Reference Standard Preparation SampleReceipt->StandardPrep Assign Batch SamplePrep Test Sample Preparation SampleReceipt->SamplePrep Assign Batch SST System Suitability Test (SST) StandardPrep->SST Analysis HPLC-MS Analysis (Gradient Elution) SamplePrep->Analysis SST->Analysis If Passed Processing Data Processing Analysis->Processing Identity Identity Confirmation (RT & Bromine Isotope Pattern) Processing->Identity Purity Purity Calculation (% Area) Processing->Purity Report Generate Certificate of Analysis (CoA) Identity->Report Verified Purity->Report Meets Spec

Caption: Quality Control workflow for 7-bromo-tetrahydroisoquinoline HCl analysis.

Experimental Protocol

Materials and Reagents
  • Analyte: 7-bromo-tetrahydroisoquinoline HCl reference standard (Purity ≥ 98%) and test sample.

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Mobile Phase Additive: Formic acid (LC-MS grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Instrumentation
  • A High-Performance Liquid Chromatography system equipped with a binary pump, autosampler, and a UV-Vis detector.

  • A Mass Spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an Electrospray Ionization (ESI) source.

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the 7-bromo-tetrahydroisoquinoline HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (10 µg/mL): Transfer 100 µL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Test Sample Solution (10 µg/mL): Prepare the test sample in the same manner as the working standard to achieve a nominal concentration of 10 µg/mL. Note: All solutions should be sonicated for 5 minutes to ensure complete dissolution and filtered through a 0.22 µm syringe filter before injection.

HPLC Method Parameters

The following table summarizes the optimized HPLC conditions.

ParameterConditionRationale
Column Polar-endcapped or embedded C18, 2.1 x 100 mm, 1.8 µmProvides enhanced retention for polar compounds, preventing early elution and improving separation from solvent front impurities.[11][13]
Mobile Phase A Water with 0.1% Formic AcidAqueous phase. Formic acid improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for elution.
Gradient Program 5% B to 95% B over 8 minutes; Hold at 95% B for 2 minutes; Re-equilibrate at 5% B for 3 minutesA gradient ensures efficient elution of the main analyte while separating less polar and more polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal efficiency and compatibility with the MS interface.
Column Temperature 35 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume 2 µLA small volume prevents column overloading and peak distortion.
UV Detection 220 nmThe tetrahydroisoquinoline moiety exhibits strong absorbance at this wavelength.
Mass Spectrometer Parameters

The following table outlines the key MS parameters for analyte confirmation.

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The secondary amine is readily protonated to form [M+H]⁺ ions.[15][17]
Scan Mode Full ScanUsed for identity confirmation and detection of unknown impurities.
Scan Range m/z 100 – 400Covers the expected molecular ion and potential fragments or adducts.[21]
Expected Ion m/z 212.0/214.0 Corresponds to the [M+H]⁺ of the free base (C₉H₁₀⁷⁹BrN and C₉H₁₀⁸¹BrN). The near 1:1 ratio of these peaks is definitive for a mono-brominated compound.[18][19]
Capillary Voltage 3.5 kVOptimized for stable ion generation.
Source Temperature 120 °CEnsures efficient desolvation.
Desolvation Gas Nitrogen, ~600 L/hrFacilitates the evaporation of mobile phase droplets.
Data Analysis and System Suitability
  • System Suitability: Before sample analysis, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for retention time is <1.0% and for peak area is <2.0%. The peak asymmetry (tailing factor) should be between 0.9 and 1.5.

  • Identification: The test sample is identified as 7-bromo-tetrahydroisoquinoline if its retention time matches that of the reference standard (within ±2%) and its mass spectrum exhibits the characteristic [M+H]⁺ doublet at m/z 212.0/214.0 with a ~1:1 intensity ratio.

  • Purity Assessment: Purity is calculated using the area percent method from the UV chromatogram. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This application note provides a detailed and scientifically grounded HPLC-MS protocol for the quality control of 7-bromo-tetrahydroisoquinoline HCl. The method is specific, robust, and leverages the unique isotopic signature of bromine for unambiguous identification. By explaining the rationale behind key experimental choices, from column chemistry to MS parameters, this guide serves as a practical resource for researchers, scientists, and drug development professionals. Adherence to this protocol will ensure that this critical pharmaceutical intermediate consistently meets the high-quality standards required for the synthesis of safe and effective medicines, in accordance with global GMP and ICH guidelines.[2][4][22]

References

Application Notes and Protocols for 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid structure allows for precise orientation of substituents, making it an ideal starting point for designing targeted therapeutic agents. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key analog within this class, serving as a versatile precursor in the synthesis of novel bioactive molecules, particularly in the realm of neuropharmacology.[2]

This document provides detailed application notes and protocols for the biochemical evaluation of this compound. Based on the extensive pharmacology of the THIQ scaffold, we will focus on two primary enzymatic targets implicated in neurological function and disease: Monoamine Oxidases (MAO-A and MAO-B) and neuronal Nitric Oxide Synthase (nNOS) . These protocols are designed for researchers in drug discovery and development to characterize the inhibitory potential and selectivity of this compound.

Physicochemical Properties and Reagent Handling

Proper handling and storage of this compound are paramount for obtaining reproducible results.

PropertyValueSource
Molecular Formula C₉H₁₀BrN・HCl[2]
Molecular Weight 248.55 g/mol [2][3]
CAS Number 220247-73-4[2][3]
Appearance Off-white powder[2]
Purity ≥ 98% (HPLC recommended)[2]
Storage Store at 0-8°C, protected from light and moisture.[2]
Solubility and Stock Solution Preparation:

The hydrochloride salt form of the compound generally confers improved aqueous solubility over the free base. However, for biochemical assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4][5]

  • Recommendation: Prepare a 10 mM stock solution in 100% DMSO. Sonication may be required to ensure complete dissolution. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Causality: DMSO is a strong organic solvent capable of dissolving a wide array of organic molecules, making it ideal for creating concentrated stocks that can be serially diluted into aqueous assay buffers.[5] The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts on enzyme activity.

Safety Precautions:

This compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Application 1: Monoamine Oxidase (MAO) Inhibition Assays

Scientific Rationale:

Monoamine oxidases (MAO) are mitochondrial flavoenzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor selectivity. Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[6] The THIQ scaffold is a known inhibitor of MAO, making the evaluation of this compound against both isoforms a critical step in its pharmacological profiling.[1]

The following protocols describe a sensitive fluorometric assay based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[7]

Workflow for MAO Inhibition Screening

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of 7-Bromo-THIQ HCl add_inhibitor Add Compound/Controls to 96-well Plate prep_compound->add_inhibitor prep_enzyme Prepare MAO-A/MAO-B Enzyme Working Solution pre_incubate Pre-incubate with Enzyme (10 min, 25°C) prep_enzyme->pre_incubate prep_controls Prepare Controls (No Inhibitor, Positive Inhibitor) prep_controls->add_inhibitor add_inhibitor->pre_incubate add_substrate_mix Add Substrate Mix (Substrate, Probe, HRP) pre_incubate->add_substrate_mix kinetic_read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) add_substrate_mix->kinetic_read calc_rate Calculate Reaction Rate (Slope of Linear Phase) kinetic_read->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for determining MAO-A/B inhibitory activity.

Detailed Protocol: Fluorometric MAO-A Inhibitor Screening

This protocol is adapted from commercially available kits and is suitable for determining the potency of test compounds.[8][9]

1. Reagent Preparation:

  • MAO-A Assay Buffer: Prepare a buffer solution (e.g., 100 mM potassium phosphate), pH 7.4. Store at 4°C.

  • Test Compound (7-Bromo-THIQ HCl): Prepare a 10 mM stock in DMSO. Create a series of 10X working solutions (e.g., 1 µM to 1 mM) by diluting the stock with MAO-A Assay Buffer.

  • MAO-A Enzyme: Reconstitute lyophilized recombinant human MAO-A enzyme in MAO-A Assay Buffer to the manufacturer's recommended concentration. Prepare a diluted working solution just before use. Keep on ice.

  • Positive Control (Clorgyline): Prepare a 10 µM working solution of Clorgyline, a specific MAO-A inhibitor.

  • Substrate/Detection Mix: Prepare a reaction mixture containing:

    • Tyramine (MAO substrate)

    • Horseradish Peroxidase (HRP)

    • A sensitive fluorescent probe (e.g., Amplex Red or equivalent) in MAO-A Assay Buffer. Protect from light.

2. Assay Procedure (96-well black plate):

  • Add Inhibitors: To appropriate wells, add 10 µL of:

    • 10X Test Compound working solutions.

    • 10X Positive Control (Clorgyline).

    • MAO-A Assay Buffer (for Enzyme Control/No-Inhibitor wells).

    • Solvent Control (if the final solvent concentration exceeds 1%).

  • Add Enzyme: Add 50 µL of the diluted MAO-A enzyme working solution to all wells except the 'No Enzyme' blank.

  • Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 40 µL of the Substrate/Detection Mix to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) in a kinetic mode at 25°C, reading every 1-2 minutes for 30 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (RFU/min).

  • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(Rate_EnzymeControl - Rate_TestCompound) / Rate_EnzymeControl] * 100

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol: Fluorometric MAO-B Inhibitor Screening

The protocol for MAO-B is identical to the MAO-A protocol with the following key substitutions:

  • Enzyme: Use recombinant human MAO-B enzyme .

  • Positive Control: Use Selegiline (or Pargyline) , a specific MAO-B inhibitor, instead of Clorgyline.

By running both assays, researchers can determine not only the potency of this compound but also its selectivity for one isoform over the other.

Application 2: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Scientific Rationale:

Nitric oxide (NO) is a critical signaling molecule in the nervous system, synthesized by neuronal nitric oxide synthase (nNOS).[10] Overproduction of NO by nNOS is implicated in the pathophysiology of various neurodegenerative disorders and neuropathic pain.[11] Therefore, selective inhibition of nNOS is a significant therapeutic goal. Recent studies have explored THIQ derivatives as potential nNOS inhibitors, making this a logical target for characterization.[3]

This protocol details a colorimetric method to determine nNOS activity by quantifying the total nitrate and nitrite (stable end-products of NO) using the Griess Reagent.[10]

Workflow for nNOS Inhibition Assay

nNOS_Workflow cluster_prep Preparation cluster_assay Assay Execution (2 Steps) cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of 7-Bromo-THIQ HCl step1_nos_reaction Step 1: NOS Reaction Incubate Enzyme + Compound + Reaction Mix (1 hr, 37°C) prep_compound->step1_nos_reaction prep_reagents Prepare NOS Reaction Mix (Buffer, Substrate, Cofactors) prep_reagents->step1_nos_reaction prep_standards Prepare Nitrite Standard Curve plot_standard_curve Plot Nitrite Standard Curve prep_standards->plot_standard_curve step2_griess_reaction Step 2: Griess Reaction Add Nitrate Reductase, then Griess Reagents step1_nos_reaction->step2_griess_reaction read_absorbance Measure Absorbance (540 nm) step2_griess_reaction->read_absorbance calc_nitrite_conc Calculate [Nitrite] in Samples read_absorbance->calc_nitrite_conc plot_standard_curve->calc_nitrite_conc calc_inhibition_ic50 % Inhibition & IC50 Determination calc_nitrite_conc->calc_inhibition_ic50

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride via recrystallization. It is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this key pharmaceutical intermediate.[1] Our approach is grounded in first principles of crystallization and addresses common issues with practical, field-proven solutions.

Physicochemical Profile & Core Principles

Understanding the properties of this compound is fundamental to designing a successful purification strategy. As a hydrochloride salt, its solubility is markedly different from its free-base form, a critical factor in solvent selection.[2]

Table 1: Key Physicochemical Properties

PropertyValueSource
Chemical Name This compoundPubChem[3]
CAS Number 220247-73-4Chem-Impex[1]
Molecular Formula C₉H₁₀BrN·HClChem-Impex[1]
Molecular Weight 248.55 g/mol PubChem[3]
Appearance Off-white to yellow powder or crystalsChem-Impex, Thermo Fisher[1][4]
Purity (Typical) ≥97-98% (HPLC)Chem-Impex, Tylon Pharma[1][5]
Storage Conditions Store at 0-8°CChem-Impex[1]
Free Base Melting Point 32-35°CECHEMI[6]

The core principle of recrystallization is to exploit differences in solubility between the desired compound and impurities at varying temperatures.[7][8] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature. Impurities, conversely, should either remain soluble at low temperatures or be completely insoluble at high temperatures, allowing for their removal.[7]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the recrystallization of this compound in a direct question-and-answer format.

Question 1: My compound is "oiling out" and forming a viscous liquid instead of crystals upon cooling. What's happening and how do I fix it?

Answer:

"Oiling out" is a common problem, particularly when a compound's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated to a high degree.[7][9] The free base of this compound has a very low melting point (32-35°C), and while the hydrochloride salt's melting point is much higher, the presence of impurities can depress it, contributing to this issue.

Probable Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling doesn't give the molecules sufficient time to align into an ordered crystal lattice.

    • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount (1-5% by volume) of additional hot solvent. Allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel to slow heat loss. Do not place it directly in an ice bath until crystal formation is well underway at room temperature.[7]

  • High Solute Concentration: The solution is too concentrated, leading to precipitation from a supersaturated state before crystallization can occur.

    • Solution: Re-heat to dissolve the oil, then add a small portion of hot solvent (5-10% increments) until the solution is just shy of saturation at its boiling point.

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at lower temperatures.

    • Solution: Consider a different solvent system. Alcohols like 2-propanol are often preferred over ethanol for amine hydrochlorides, as many salts exhibit high solubility in ethanol, leading to poor recovery.[10]

Question 2: After cooling my solution, even in an ice bath, no crystals have formed. What should I do?

Answer:

Failure to crystallize upon cooling is typically due to two main reasons: excessive solvent or a lack of nucleation sites for crystal growth to begin.[11]

Probable Causes & Solutions:

  • Excessive Solvent: This is the most common cause. Too much solvent was added during the initial dissolution step, and the solution never reaches saturation upon cooling.[11]

    • Solution 1 (Solvent Evaporation): Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a nitrogen stream or in a fume hood. Allow the concentrated solution to cool again.

    • Solution 2 (Anti-Solvent Addition): If you have a two-solvent system, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until persistent cloudiness appears. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly. For this hydrochloride salt, diethyl ether or ethyl acetate can be effective anti-solvents when using an alcohol as the primary solvent.[10]

  • Inhibition of Nucleation: Crystal growth requires a starting point (a nucleus).

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[8][12]

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.

Question 3: My crystal yield is very low. How can I improve my recovery?

Answer:

A low yield indicates that a significant portion of your product was lost during the process. This can happen at several stages.

Probable Causes & Solutions:

  • Using Too Much Solvent: As discussed above, this prevents full crystallization.

    • Solution: The key is to use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[11] Work in small solvent additions, allowing time for dissolution after each addition.

  • Premature Crystallization: The product crystallizes in the filter paper during hot gravity filtration.

    • Solution: Ensure your filtration setup (funnel, filter paper, receiving flask) is pre-heated by pouring boiling solvent through it just before filtering your product solution.[7] This keeps the compound dissolved during the transfer.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[11]

    • Solution: Once the crystals are collected on the filter paper, wash them with a minimal amount of ice-cold recrystallization solvent. Stop the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum to pull it through.

Question 4: My final product is discolored or still shows impurities by HPLC/NMR. What went wrong?

Answer:

This indicates that the chosen recrystallization protocol was ineffective at removing certain impurities.

Probable Causes & Solutions:

  • Insoluble Impurities: Solid impurities that do not dissolve in the hot solvent.

    • Solution: These should be removed by performing a hot gravity filtration of the dissolved solution before allowing it to cool.

  • Colored Impurities: Highly conjugated or polymeric impurities can impart color.

    • Solution: Add a very small amount of activated charcoal to the hot solution and boil for a few minutes before the hot gravity filtration.[7] Caution: Use charcoal sparingly, as it can adsorb your desired product and reduce yield.

  • Co-crystallization: An impurity has similar solubility properties to your product and crystallizes along with it.

    • Solution: A second recrystallization using a different solvent system is often effective. For example, if the first recrystallization was in isopropanol, a second attempt from a methanol/water mixture might successfully separate the persistent impurity.[13] Alternatively, washing the crude solid with a solvent that selectively dissolves the impurity (like acetone or ethyl acetate) before recrystallization can be beneficial.[10]

Recommended Recrystallization Protocol

This protocol is a robust starting point for obtaining high-purity this compound.

Table 2: Protocol Parameters

ParameterRecommended Value/SolventRationale
Primary Solvent 2-Propanol (IPA)Good solubility when hot, lower solubility when cold for many HCl salts.[10]
Anti-Solvent Diethyl Ether (Et₂O)Miscible with IPA, very low solubility for the salt, promotes precipitation.[10]
Initial Ratio ~10-15 mL IPA per 1 g crude solidStarting point; adjust to find the minimum volume.
Cooling Protocol Slow cool to RT, then 0-4°CSlow cooling promotes the formation of larger, purer crystals.[7]
Wash Solvent Ice-cold 2-Propanol or Diethyl EtherMinimizes re-dissolving the purified product.[11]
Step-by-Step Methodology:
  • Dissolution: Place the crude 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl in an Erlenmeyer flask with a stir bar. Add a starting volume of 2-propanol (e.g., 10 mL per gram). Heat the mixture to a gentle boil with stirring. Continue adding hot 2-propanol in small portions until the solid is completely dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, pre-heat a gravity filtration setup (stemless funnel, fluted filter paper) with boiling 2-propanol. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Break the vacuum. Add a small volume of ice-cold 2-propanol to wash the crystals. Re-apply the vacuum to pull the solvent through. Repeat with a wash of ice-cold diethyl ether to help with drying.

  • Drying: Leave the crystals under vacuum on the funnel for 15-20 minutes to air dry. For complete solvent removal, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50°C).

Visual Workflow & Logic Diagrams

The following diagrams illustrate the experimental workflow and the decision-making process for troubleshooting.

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent HotFilt 2. Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Cool 3. Slow Cooling (RT then Ice Bath) HotFilt->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Ice-Cold Solvent Collect->Wash Dry 6. Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Product Dry->Pure

Caption: Standard experimental workflow for recrystallization.

TroubleshootingTree cluster_oil Troubleshooting 'Oiling Out' cluster_nocrystal Troubleshooting No Crystals Start After initial cooling, what is the result? Oiling An Oil has Formed Start->Oiling Problem NoCrystals Solution is Clear (No Crystals) Start->NoCrystals Problem GoodCrystals Crystals Formed Start->GoodCrystals Success Reheat 1. Re-heat to Dissolve Oiling->Reheat Evaporate 1. Reduce Solvent Volume (Evaporate) NoCrystals->Evaporate AntiSolvent 3. Add Anti-Solvent NoCrystals->AntiSolvent CheckYield Check Yield & Purity GoodCrystals->CheckYield Proceed to Collection AddSolvent 2. Add Small Amount of Hot Solvent Reheat->AddSolvent SlowCool 3. Cool Slowly AddSolvent->SlowCool Induce 2. Induce Nucleation (Scratch/Seed) Evaporate->Induce LowYield Low Yield or Impure CheckYield->LowYield No ReRecrystal Re-recrystallize from different solvent system LowYield->ReRecrystal

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 7-Bromo-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 7-bromo-tetrahydroisoquinoline. This guide is designed to provide practical, in-depth answers to common challenges encountered during the synthesis of functionalized tetrahydroisoquinoline derivatives, which are crucial scaffolds in medicinal chemistry.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter. The advice provided is grounded in established mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion of my 7-bromo-tetrahydroisoquinoline starting material in a Suzuki-Miyaura coupling. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in Suzuki-Miyaura couplings involving electron-rich N-heterocycles like tetrahydroisoquinoline is a common challenge. Several factors can contribute to this issue:

  • Catalyst Inactivity or Degradation: The palladium catalyst is the heart of the reaction. Ensure it is fresh and handled under strictly inert conditions.[1][2] Contamination with oxygen can lead to the formation of palladium black (inactive Pd(0)) or oxidation of phosphine ligands.[3]

    • Troubleshooting:

      • Thoroughly degas all solvents and reagents. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or use several freeze-pump-thaw cycles.[3]

      • Consider adding a slight excess of the phosphine ligand (e.g., 1.1-1.2 equivalents relative to the palladium source) to prevent catalyst decomposition.[3]

  • Inappropriate Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[4] For N-heterocyclic substrates, the choice of base is even more crucial to avoid side reactions.

    • Troubleshooting:

      • Strong inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective.[2][5] K₃PO₄ is particularly useful in anhydrous conditions, though a small amount of water can sometimes be beneficial.[6]

      • If your substrate has base-sensitive functional groups, a milder base like KF might prevent their cleavage, although this can sometimes slow down the reaction.[7]

  • Substrate-Related Issues: The electronic properties of 7-bromo-tetrahydroisoquinoline (an electron-rich halide) can make the oxidative addition step, which is often rate-limiting, more challenging.[6][8][9] Additionally, the nitrogen atom in the tetrahydroisoquinoline ring can coordinate to the palladium center, potentially inhibiting catalysis.[10]

    • Troubleshooting:

      • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8][11]

      • Protecting the nitrogen of the tetrahydroisoquinoline (e.g., as a Boc or Cbz carbamate) can prevent catalyst inhibition and improve yields, although this adds extra synthetic steps.

  • Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts solubility and reaction rates.

    • Troubleshooting:

      • Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard for Suzuki couplings.[2][7]

      • Ensure your reaction temperature is optimal. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions like protodeboronation of the boronic acid.[2] A typical starting point is 80-110 °C.[2]

Q2: I am attempting a Buchwald-Hartwig amination with 7-bromo-tetrahydroisoquinoline and a primary amine, but I'm getting significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation. It arises from β-hydride elimination from the palladium-amido intermediate.

  • Ligand Choice is Critical: The ligand's steric and electronic properties are paramount in controlling the competition between reductive elimination (product formation) and β-hydride elimination (side reaction).[12]

    • Troubleshooting:

      • Utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). The steric bulk of these ligands favors the reductive elimination pathway that leads to your desired product.[12][13][14]

      • Bidentate ligands like BINAP or DPPF can also be effective, as they are thought to prevent the formation of intermediates that lead to side reactions.[12]

  • Base and Solvent System: The base and solvent can influence the rates of the competing pathways.

    • Troubleshooting:

      • Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[13]

      • Aprotic, non-polar solvents such as toluene or dioxane are generally preferred.[13]

  • Reaction Temperature and Time: Higher temperatures can sometimes favor β-hydride elimination.

    • Troubleshooting:

      • Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Start around 80-100 °C and adjust as needed.

      • Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid product degradation or further side reactions.

Q3: For a Sonogashira coupling with 7-bromo-tetrahydroisoquinoline, what are the key parameters to consider for a successful reaction, and what should I do if the reaction stalls?

A3: The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds.[15][16][17] Key considerations include the catalyst system (palladium and often a copper co-catalyst), base, and solvent.

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand is common.

    • Copper Co-catalyst: CuI is typically used to facilitate the transmetalation of the alkyne. However, copper-free Sonogashira protocols exist and can be beneficial if copper-mediated side reactions (like alkyne homocoupling) are an issue.[18][19]

    • Ligand: Triphenylphosphine (PPh₃) is a standard choice.[16]

  • Base and Solvent:

    • An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used, which can also serve as the solvent.[16]

    • Other common solvents include DMF or THF with a stoichiometric amount of an amine base.[16]

  • Troubleshooting a Stalled Reaction:

    • Alkyne Homocoupling (Glaser coupling): If you observe significant formation of a symmetrical di-alkyne byproduct, this is often due to the copper co-catalyst and the presence of oxygen.

      • Solution: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Consider switching to a copper-free protocol.

    • Catalyst Deactivation: As with other cross-couplings, the palladium catalyst can deactivate.

      • Solution: Add a fresh portion of the palladium catalyst and ligand to the reaction mixture.

    • Incomplete Reaction: If the reaction starts but does not go to completion, it could be due to insufficient base or catalyst loading.

      • Solution: Increase the equivalents of the base or the catalyst loading (e.g., from 1-2 mol% to 5 mol% of Pd).

Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling of 7-Bromo-tetrahydroisoquinoline
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Aryl Halide 7-Bromo-THIQ (1.0 equiv)7-Bromo-THIQ (1.0 equiv)7-Bromo-THIQ (1.0 equiv)
Coupling Partner Boronic Acid (1.2-1.5 equiv)Amine (1.2 equiv)Terminal Alkyne (1.2 equiv)
Pd Catalyst XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand (Included in pre-catalyst)XPhos (4 mol%)PPh₃ (4-10 mol%)
Base K₃PO₄ (2.0 equiv)NaOtBu (1.4 equiv)Et₃N (2.0-3.0 equiv)
Solvent Toluene/H₂O (10:1)TolueneTHF or DMF
Temperature 100-110 °C100-110 °C60-100 °C
Reference [2][13][16]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 7-bromo-tetrahydroisoquinoline (1.0 equiv), the desired boronic acid (1.2 equiv), XPhos Pd G3 (0.02 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).[2]

  • Solvent Addition: Add degassed toluene and water (10:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.[13]

  • Reagent Addition: Add 7-bromo-tetrahydroisoquinoline (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify by flash column chromatography.

Visualizing the Workflow

General Cross-Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Solids (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Temperature (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to Room Temp monitor->cool extract 7. Quench & Extract cool->extract purify 8. Column Chromatography extract->purify product product purify->product Final Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Logic Flow

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low / No Conversion? check_catalyst Is Catalyst Active? (Fresh, Handled Under Inert Gas) start->check_catalyst check_base Is Base Optimal? (e.g., K3PO4, NaOtBu) start->check_base check_inhibition N-Heterocycle Inhibition? start->check_inhibition check_ligand Is Ligand Appropriate? (Bulky, Electron-Rich) check_catalyst->check_ligand check_degas Are Solvents/Reagents Degassed? check_ligand->check_degas solution Reaction Optimized check_degas->solution check_solvent Is Solvent/Temp Correct? check_base->check_solvent check_solvent->solution check_protection Consider N-Protection? check_inhibition->check_protection check_protection->solution

Caption: Troubleshooting flowchart for low conversion in cross-coupling reactions.

References

Troubleshooting side reactions in the synthesis of 7-bromo-tetrahydroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-bromo-tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific area of heterocyclic chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure the robustness and reproducibility of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 7-bromo-THIQ scaffold?

A1: The two most prevalent and versatile methods are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction . The Bischler-Napieralski route involves the cyclization of a β-phenylethylamide, which yields a 3,4-dihydroisoquinoline intermediate that is subsequently reduced to the tetrahydroisoquinoline.[1][2][3] The Pictet-Spengler reaction provides a more direct approach, involving the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions to form the THIQ core in a single step.[4][5]

Q2: I'm seeing low yields in my Pictet-Spengler reaction. What is the likely cause?

A2: Low yields in Pictet-Spengler reactions, especially with a bromo-substituent, are often due to the deactivating effect of the halogen on the aromatic ring. The bromine atom is an electron-withdrawing group, which reduces the nucleophilicity of the aromatic ring, making the intramolecular electrophilic aromatic substitution step more difficult.[4][6][7] To overcome this, more forcing reaction conditions, such as stronger acids or higher temperatures, may be necessary.[5]

Q3: My final product appears to have lost the bromine substituent. How is this possible?

A3: Loss of the bromine atom, or hydrodehalogenation, is a known side reaction, particularly during reductive steps. This can occur during the catalytic hydrogenation used to reduce the C=N bond of a dihydroisoquinoline intermediate or when using hydride reagents like sodium borohydride (NaBH₄), especially under certain conditions.[8][9][10]

Q4: What are the key differences in troubleshooting the Bischler-Napieralski and Pictet-Spengler routes for this specific target?

A4: For the Bischler-Napieralski route, a primary challenge is the cyclization onto a deactivated ring, which may require harsher conditions and can lead to side reactions like the retro-Ritter reaction.[1][11] For the Pictet-Spengler route, the main hurdle is also the reduced nucleophilicity of the aromatic ring, which can stall the reaction. The choice of acid catalyst is critical in this case.[4][6]

Troubleshooting Guide: Side Reactions & Solutions

This section provides a detailed breakdown of common problems, their mechanistic origins, and actionable solutions.

Issues in Aromatic Bromination

The introduction of the bromine atom at the 7-position is a critical step that can be fraught with challenges related to regioselectivity and over-bromination.

Problem 1.1: Formation of Multiple Brominated Regioisomers (e.g., 5-, 6-, or 8-bromo-THIQ)

  • Symptom: Complex proton NMR spectrum in the aromatic region; multiple spots on TLC with similar Rf values; LC-MS analysis showing several peaks with the same mass.

  • Mechanistic Insight: The secondary amine of the tetrahydroisoquinoline ring is a powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions (C-5 and C-7). Without a directing group at C-1, it can be challenging to achieve exclusive bromination at the C-7 position.

  • Solutions:

    • Protecting Group Strategy: Protect the secondary amine (e.g., as an amide or carbamate) to reduce its activating effect and potentially improve regioselectivity.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar solvent can sometimes offer better regioselectivity compared to molecular bromine (Br₂).

    • Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the thermodynamically more stable product.

Problem 1.2: Formation of Polybrominated Byproducts

  • Symptom: Mass spectrometry data indicating the presence of species with masses corresponding to the addition of two or more bromine atoms.

  • Mechanistic Insight: The high activation of the aromatic ring by the amine functionality can lead to multiple brominations, especially if an excess of the brominating agent is used or if reaction times are prolonged.

  • Solutions:

    • Stoichiometry: Use a stoichiometric amount (or even a slight sub-stoichiometric amount) of the brominating agent and monitor the reaction closely by TLC or LC-MS to avoid over-reaction.

    • Slow Addition: Add the brominating agent slowly and at a low temperature to maintain control over the reaction.

Table 1: Comparison of Bromination Conditions and Outcomes

Brominating AgentSolventTemperatureCommon Side ProductsMitigation Strategy
Br₂Acetic AcidRoom Temp.Polybromination, IsomersSlow addition, lower temperature
NBSAcetonitrile0 °C to RTSuccinimideCareful stoichiometry, aqueous workup
NBSH₂SO₄Room Temp.OxidationUse for deactivated systems only
Challenges in Tetrahydroisoquinoline Ring Formation

The presence of the electron-withdrawing bromine atom significantly impacts the two primary cyclization strategies.

Problem 2.1: Low Yield or No Reaction in Pictet-Spengler Cyclization

  • Symptom: Recovery of starting β-phenylethylamine and aldehyde; minimal or no product formation observed by TLC or LC-MS.

  • Mechanistic Insight: The bromine atom deactivates the aromatic ring, reducing its nucleophilicity and thus hindering the intramolecular electrophilic attack required for ring closure.[4][6][7]

  • Solutions:

    • Stronger Acid Catalysis: Switch from standard protic acids like HCl or H₂SO₄ to stronger Lewis acids such as BF₃·OEt₂ or consider superacid conditions.[4]

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to proceed.

    • N-Acyliminium Ion Variant: Acylating the intermediate imine to form a more electrophilic N-acyliminium ion can facilitate cyclization under milder conditions.[5]

Problem 2.2: Retro-Ritter Reaction in Bischler-Napieralski Synthesis

  • Symptom: Formation of a styrene-like byproduct, detectable by NMR and MS.

  • Mechanistic Insight: The nitrilium ion intermediate in the Bischler-Napieralski reaction can undergo fragmentation, particularly with deactivated aromatic rings, leading to the formation of a styrene derivative.[1][11]

  • Solutions:

    • Milder Conditions: Employing milder dehydrating agents like triflic anhydride (Tf₂O) with a non-nucleophilic base at lower temperatures can suppress this side reaction.

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter pathway.[11]

Bischler_Napieralski_Side_Reaction Amide β-(3-bromophenyl)ethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Dihydroisoquinoline 3,4-Dihydroisoquinoline (Desired Product) Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Attack Styrene Styrene Byproduct (Retro-Ritter) Nitrilium->Styrene Fragmentation

Caption: Key intermediates in the Bischler-Napieralski reaction and the competing retro-Ritter side reaction.

Side Reactions During Reduction Steps

The reduction of the 3,4-dihydroisoquinoline intermediate to the final THIQ product can be accompanied by undesired side reactions, most notably the loss of the bromo-substituent.

Problem 3.1: Hydrodehalogenation (Debromination)

  • Symptom: The final product has a molecular weight that is ~79 units less than the expected product, corresponding to the loss of a bromine atom. This is readily confirmed by mass spectrometry.

  • Mechanistic Insight: Catalytic hydrogenation (e.g., with Pd/C and H₂) is known to cause hydrodehalogenation of aryl halides. Similarly, sodium borohydride (NaBH₄) can also induce debromination, although it is generally less common.[8][9][10]

  • Solutions:

    • Alternative Reducing Agents: If using catalytic hydrogenation, consider alternative catalysts that are less prone to causing hydrodehalogenation. If using NaBH₄, ensure the reaction is run at low temperatures and for the minimum time necessary.

    • pH Control: In some cases, controlling the pH of the reaction mixture can suppress debromination when using NaBH₄.

Debromination_Workflow Start Reduction of 7-bromo-3,4-dihydroisoquinoline Check_MS MS shows loss of ~79 amu? Start->Check_MS Problem Hydrodehalogenation (Debromination) Check_MS->Problem Yes End Desired 7-bromo-THIQ Check_MS->End No Solution1 Switch to milder reducing agent (e.g., NaBH4 at low temp) Problem->Solution1 Solution2 If using catalytic hydrogenation, change catalyst or conditions Problem->Solution2

Caption: Troubleshooting workflow for debromination during reduction.

Side Reactions Involving the Tetrahydroisoquinoline Nitrogen

The nucleophilic and basic nitrogen of the THIQ ring can participate in several unwanted reactions.

Problem 4.1: N-Oxidation

  • Symptom: Formation of a more polar byproduct, often visible on TLC, with a mass increase of 16 amu in the mass spectrum.

  • Mechanistic Insight: The tertiary amine of the THIQ nucleus is susceptible to oxidation to the corresponding N-oxide, especially in the presence of oxidizing agents or even air over prolonged periods.[12][13][14]

  • Solutions:

    • Inert Atmosphere: Conduct reactions, particularly those involving heating or extended stir times, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Avoid Strong Oxidants: Be mindful of the reagents used in subsequent steps; avoid unnecessary exposure to strong oxidizing agents.

Problem 4.2: Formation of Quaternary Isoquinolinium Salts during N-Alkylation

  • Symptom: The product is highly polar, possibly water-soluble, and shows a mass corresponding to dialkylation on the nitrogen.

  • Mechanistic Insight: Over-alkylation can occur if the newly formed tertiary amine is still sufficiently nucleophilic to react with another equivalent of the alkylating agent, forming a quaternary ammonium salt.[15][16]

  • Solutions:

    • Stoichiometric Control: Use a precise 1:1 stoichiometry of the THIQ and the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations.

    • Milder Conditions: Use a weaker base and lower reaction temperatures to reduce the rate of the second alkylation.

Purification Strategies

Challenge: Separating Regioisomers of Brominated THIQ

  • Problem: Difficulty in separating the desired 7-bromo isomer from other regioisomers (5-, 6-, 8-bromo) by standard column chromatography due to very similar polarities.

  • Solution:

    • HPLC: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, often provides superior resolution for separating closely related isomers.

    • Derivative Formation: In some cases, derivatizing the mixture (e.g., by acylation of the nitrogen) can alter the chromatographic properties of the isomers, making them easier to separate. The protecting group can then be removed after separation.

    • Recrystallization: Careful selection of a solvent system for recrystallization may allow for the selective crystallization of the desired isomer.

Analytical Characterization

  • ¹H NMR: Pay close attention to the coupling patterns in the aromatic region. The number of signals and their splitting can help distinguish between different regioisomers.

  • LC-MS: An invaluable tool for monitoring reaction progress and identifying byproducts. It can confirm the presence of over-brominated species, debrominated product, and N-oxides by their respective molecular weights.

References

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride storage and handling recommendations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Welcome to the technical support guide for this compound (CAS No: 220247-73-4). This resource is designed for our partners in research, discovery, and pharmaceutical development. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to handle this versatile synthetic building block with confidence and precision. This guide addresses the most common questions and troubleshooting scenarios encountered in the lab.

Section 1: Initial Receipt, Storage, and Stability FAQs

Proper storage is the first and most critical step in ensuring the long-term integrity and performance of your reagent. Inconsistencies in supplier recommendations can be confusing, so let's clarify the best practices.

Question: I've just received my shipment. What is the first thing I should do?

Upon receipt, it is crucial to verify the compound's identity and initial quality. This forms the baseline for all future experiments.

  • Step 1: Visual Inspection: The compound should be an off-white to light-colored powder or solid.[1] Note any significant color deviations (e.g., dark brown, black) or clumping, which could suggest moisture absorption or degradation.

  • Step 2: Documentation Check: Ensure the Certificate of Analysis (CoA) matches the product label information (Lot No., CAS No., etc.). Pay attention to the purity specification, which is typically ≥98% by HPLC.[1]

  • Step 3: Immediate Storage: Transfer the compound to the appropriate storage location immediately, even if you plan to use it soon.

Below is a workflow to guide your initial assessment and handling.

receipt_workflow start Receive Shipment visual_check Visually Inspect (Color, Form) start->visual_check doc_check Verify CoA and Label visual_check->doc_check Looks OK quarantine Quarantine & Contact Technical Support visual_check->quarantine Discolored/ Clumped? storage Transfer to Recommended Storage doc_check->storage Docs Match doc_check->quarantine Mismatch? proceed Proceed with Use storage->proceed

Caption: Workflow for receiving and initially assessing the compound.

Question: There are conflicting storage temperature recommendations from different suppliers (Room Temperature vs. 0-8°C). Which one should I follow?

This is an excellent and common question. The variation often arises from the intended shelf life and the purity grade of the material. As a Senior Application Scientist, my recommendation is to err on the side of caution.

  • Causality: While the hydrochloride salt is generally stable at room temperature for short periods[2], its long-term stability is best maintained under refrigerated and dry conditions. The tetrahydroisoquinoline ring system can be susceptible to slow oxidation over time, a process that is decelerated at lower temperatures. Moisture can also lead to hydrolysis or clumping of the salt.

  • Best Practice: Store this compound at 0-8°C (refrigerator temperature) .[1] Always store it in a tightly sealed container, preferably within a desiccator to protect it from moisture.

ParameterRecommendationRationaleSource(s)
Temperature 0-8°CMinimizes potential for slow oxidative degradation and ensures maximum long-term stability.[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) if available; otherwise, tightly sealed container.Protects against moisture and oxygen.[2]
Location Dry, well-ventilated, and locked area.Ensures safety and prevents accidental exposure.[3]

Question: How can I tell if my compound has degraded?

Degradation is typically indicated by a few observable changes:

  • Color Change: A significant darkening from its original off-white color is the most common sign of degradation, likely due to oxidation.

  • Poor Solubility: If the compound struggles to dissolve in a solvent in which it was previously soluble, this may indicate the formation of insoluble polymeric byproducts.

  • Inconsistent Analytical Results: If you observe unexpected peaks in your HPLC, LC-MS, or NMR analyses that were not present in the initial CoA, degradation has likely occurred.

If you suspect degradation, it is advisable to use a fresh lot of the compound to ensure the reproducibility of your experimental results.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as hazardous and requires careful handling to avoid exposure.[3][4]

Question: What are the essential safety precautions when working with this powder?

This compound is harmful if swallowed, inhaled, or absorbed through the skin. It causes skin, eye, and respiratory irritation.[3][4][5] Adherence to standard laboratory safety protocols is mandatory.

PPE / PrecautionSpecificationReasonSource(s)
Ventilation Use in a chemical fume hood or well-ventilated area.To prevent inhalation of the fine powder.[3][6]
Eye Protection Chemical safety goggles or a face shield.Protects against airborne particles and splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.[3]
Body Protection Lab coat.Protects skin and clothing from contamination.[3]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.Prevents accidental ingestion.[3][7]

Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[3]

Section 3: Solution Preparation and Solubility

Preparing a stable, clear stock solution is fundamental to most applications.

Question: What solvent should I use to prepare a stock solution?

While specific solubility data is not always published, the hydrochloride salt structure provides clear guidance. The presence of the hydrochloride makes it amenable to polar protic solvents.

  • Primary Recommendation (Aqueous): For many biological applications, buffered aqueous solutions are preferred. However, the free base is noted as insoluble in water[8], so the pH of your solution will be critical. In an unbuffered aqueous solution, the hydrochloride salt will create a slightly acidic environment, aiding its own solubility.

  • Secondary Recommendation (Organic): For organic synthesis applications, polar aprotic solvents are often suitable.

Solvent ClassRecommended SolventsNotes
Aqueous Deionized Water, Phosphate-Buffered Saline (PBS)Solubility will be pH-dependent. Acidifying slightly may improve solubility if issues arise.
Polar Protic Methanol, EthanolGenerally good solvents for hydrochloride salts.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Common solvents for creating high-concentration stock solutions for biological assays.

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Pre-weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of this compound (MW: 248.55 g/mol )[4] into the vial inside a chemical fume hood. For 1 mL of a 10 mM solution, you would need 2.486 mg.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Promote Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved. A clear, colorless to pale yellow solution should be formed.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 4: Troubleshooting Experimental Inconsistencies

Even with careful handling, experimental challenges can arise. This section addresses common issues.

Question: My compound won't fully dissolve in my aqueous buffer. What can I do?

This is a classic solubility challenge. If you are observing a cloudy suspension or precipitate, it suggests the solution is supersaturated or that the compound is crashing out of solution, potentially due to the buffer's pH.

solubility_troubleshooting start Compound Insoluble in Aqueous Buffer sonicate Warm Gently (37°C) & Sonicate start->sonicate check_ph Check Buffer pH lower_ph Lower pH (e.g., to 4-5) with dilute HCl check_ph->lower_ph pH > 7 cosolvent Prepare Concentrated Stock in DMSO/Ethanol check_ph->cosolvent pH is Neutral/Acidic sonicate->check_ph Still Insoluble success Clear Solution sonicate->success Dissolves lower_ph->success dilute Dilute Stock into Final Buffer cosolvent->dilute dilute->success

Caption: Troubleshooting flowchart for solubility issues in aqueous buffers.

  • Causality: The tetrahydroisoquinoline nitrogen is basic. In a neutral or basic buffer (pH ≥ 7), the hydrochloride salt can be neutralized to the free base form. The free base is significantly less water-soluble than the salt and will precipitate.[8]

  • Solution 1: pH Adjustment: Try lowering the pH of your buffer. The compound should be more soluble in slightly acidic conditions (pH 4-6), which keeps the nitrogen protonated and charged.

  • Solution 2: Use a Co-solvent: Prepare a high-concentration stock solution in DMSO or ethanol, as described previously. Then, dilute this stock solution into your final aqueous buffer. This method keeps the final organic solvent concentration low (typically <1%) while achieving the desired final concentration of the compound.

Question: I observed a color change in my reaction mixture after adding the compound. Is this normal?

Unintended color changes often signal a reaction or degradation. The tetrahydroisoquinoline nucleus can be sensitive to strong oxidizing agents or highly electrophilic reagents.

  • Assess Reagents: Review the other components in your reaction. Are there any strong oxidants (e.g., peroxides, certain metal catalysts)?[9] Aldehyde impurities in other reagents or solvents can also sometimes react with secondary amines like this one.[10]

  • Run a Control: Set up a control experiment containing the solvent and all other reagents except your substrate to see if the color change is caused by an interaction with the this compound.

  • Analyze the Mixture: If the color change is significant and unexpected, take an aliquot for analysis (TLC, LC-MS) to check for the consumption of your starting material and the formation of new products.

Section 5: Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is required.

Question: What should I do in case of skin/eye contact or a spill?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or physician if you feel unwell.[3]

  • Minor Spill (Powder): In a fume hood, carefully sweep up the dry powder, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.[6] Clean the area with a wet cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

  • Major Spill: Evacuate the area and alert emergency services.[6]

References

Resolving spectral overlaps in NMR for 7-bromo-tetrahydroisoquinoline characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR characterization of 7-bromo-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving common challenges encountered during the spectral analysis of this compound. This guide offers troubleshooting advice and frequently asked questions to ensure accurate and efficient structural elucidation.

Introduction

7-bromo-tetrahydroisoquinoline is a key heterocyclic scaffold in medicinal chemistry. Accurate characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming its identity and purity. However, researchers often face challenges with spectral overlap, particularly in the proton (¹H) NMR spectrum, which can complicate unambiguous signal assignment. This guide provides practical, field-proven strategies to overcome these obstacles.

Troubleshooting Guide: Resolving Spectral Overlaps

This section addresses specific issues you may encounter during your NMR experiments with 7-bromo-tetrahydroisoquinoline. The solutions are presented in a question-and-answer format, explaining the causality behind each experimental choice.

Question 1: My ¹H NMR spectrum of 7-bromo-tetrahydroisoquinoline in CDCl₃ shows severe signal overlap in both the aromatic and aliphatic regions. How can I resolve these peaks for accurate assignment?

Answer:

Signal overlap in both the aromatic and aliphatic regions is a common issue for substituted tetrahydroisoquinolines. The limited chemical shift dispersion in ¹H NMR can cause the signals of the non-equivalent methylene protons and the aromatic protons to crowd together. Here is a systematic approach to resolving this issue:

1. Change the NMR Solvent:

  • Rationale: The chemical shift of a proton is influenced by its local electronic environment, which is affected by the surrounding solvent molecules.[1] Changing from a non-polar solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ or a polar aprotic solvent like DMSO-d₆ can induce differential changes in the chemical shifts of your protons, often resolving the overlap.[2][3] Aromatic solvents, in particular, can cause significant shifts due to their magnetic anisotropy.[4]

  • Recommendation: Acquire ¹H NMR spectra in both benzene-d₆ and DMSO-d₆ to compare with your initial CDCl₃ spectrum.

2. Two-Dimensional (2D) NMR Spectroscopy:

  • Rationale: 2D NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.[5] This allows for the visualization of correlations between nuclei, which is essential for unambiguous assignment.[6]

  • Recommended Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7] It will help you trace the connectivity within the aliphatic spin system (-CH₂-CH₂-) and identify adjacent aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[5] Since ¹³C spectra have a much wider chemical shift range, overlapping proton signals will be resolved in the carbon dimension.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds).[9] This is invaluable for assigning quaternary carbons and piecing together the entire molecular structure.

Question 2: The methylene protons in the aliphatic region of my ¹H NMR spectrum appear as a complex, broad multiplet. How can I determine their individual chemical shifts and coupling constants?

Answer:

The two methylene groups at C3 and C4, along with the C1 methylene protons, in 7-bromo-tetrahydroisoquinoline can be diastereotopic, leading to complex splitting patterns that are often further complicated by overlap.

1. Variable Temperature (VT) NMR:

  • Rationale: Tetrahydroisoquinolines can undergo conformational exchange (ring flipping) at room temperature. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to broad peaks.[10][11] By lowering the temperature, you can slow down this exchange, potentially sharpening the signals and revealing the individual multiplets for each proton.[12] Conversely, increasing the temperature can sometimes average out complex couplings, simplifying the spectrum.[13]

  • Protocol: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 253 K in 10 K increments) to observe any changes in peak shape and resolution. Ensure you are using an appropriate solvent with a low freezing point, such as methanol-d₄ or dichloromethane-d₂.[11]

2. 2D NMR as a Primary Tool:

  • Rationale: Even with temperature changes, overlap may persist. An HSQC experiment is often the most direct way to resolve these signals.

  • Workflow:

    • Run a standard ¹³C NMR or DEPT experiment to identify the chemical shifts of the methylene carbons.

    • Acquire an HSQC spectrum. The cross-peaks will show which protons are attached to which carbons, effectively separating the overlapping proton signals based on their carbon chemical shifts.[14]

    • Once you have the approximate chemical shifts of the individual methylene protons from the HSQC, you can better interpret the COSY spectrum to understand their coupling relationships.

Question 3: I am still struggling with assigning the aromatic protons even after running a COSY experiment. What is the next step?

Answer:

The aromatic region of 7-bromo-tetrahydroisoquinoline is expected to show an ABC spin system, which can be challenging to assign directly from a 1D spectrum or even a COSY if there is significant overlap or strong coupling.

1. HMBC for Unambiguous Assignment:

  • Rationale: The HMBC experiment can definitively link the aromatic protons to specific carbons in the molecule.

  • Strategy: Look for long-range correlations between the well-resolved aliphatic protons (e.g., the C1 or C4 methylene protons) and the aromatic carbons. For example, the protons at C4 should show a correlation to the C5 carbon, and the protons at C1 should show a correlation to the C8a carbon. These correlations will provide anchor points to assign the aromatic system.

2. Lanthanide Shift Reagents (LSRs):

  • Rationale: LSRs are paramagnetic complexes that can be added to your NMR sample.[15] They coordinate to Lewis basic sites in the molecule (in this case, the nitrogen atom) and induce large changes in the chemical shifts of nearby protons.[16][17] The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion, often resolving overlapping signals.[18]

  • Caution: LSRs can also cause line broadening, so they should be used judiciously.[15] It is often preferable to use 2D NMR techniques if available.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 7-bromo-tetrahydroisoquinoline?

A1: While a definitive, published spectrum with full assignments can be elusive, we can predict the approximate chemical shifts based on the structure and data from similar compounds.[19][20] The values in the table below are estimates and may vary depending on the solvent and experimental conditions.[21]

Position Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
1CH₂~4.0 - 4.2~45 - 50
3CH₂~2.8 - 3.0~28 - 32
4CH₂~3.2 - 3.4~40 - 45
4aC-~130 - 135Quaternary Carbon
5CH~7.0 - 7.2~128 - 130Aromatic Proton
6CH~7.2 - 7.4~129 - 132Aromatic Proton
7C-Br-~118 - 122Carbon attached to Bromine
8CH~6.9 - 7.1~125 - 128Aromatic Proton
8aC-~135 - 140Quaternary Carbon

Q2: How do I prepare my sample for a 2D NMR experiment?

A2: Sample preparation for 2D NMR is similar to that for 1D NMR, but concentration is more critical, especially for less sensitive experiments like HMBC.

  • Concentration: Aim for a concentration of 10-20 mg of your compound in 0.6-0.7 mL of deuterated solvent.

  • Solvent: Use a high-purity deuterated solvent.

  • Filtration: If you notice any solid particles, filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid issues with shimming.[22]

Q3: My NMR spectrum has very broad peaks. What could be the cause?

A3: Broad peaks can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Try re-shimming the spectrometer.[23]

  • Sample Concentration: A sample that is too concentrated can be viscous, leading to broader lines. Try diluting your sample.[22]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical or Conformational Exchange: As discussed in the troubleshooting section, dynamic processes in the molecule can lead to broad signals.[12]

Experimental Protocols & Workflows

Protocol 1: Acquiring a 2D COSY Spectrum
  • Sample Preparation: Prepare a sample of 7-bromo-tetrahydroisoquinoline (10-15 mg) in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Lock and shim the spectrometer on your sample.

  • Acquire a ¹H Spectrum: Run a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Load COSY Parameters: Load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker instrument).

  • Set Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (NS) and dummy scans (DS) as needed for adequate signal-to-noise (typically NS=2-4 is sufficient).

    • Set the number of increments in the F1 dimension (e.g., 256 or 512). A higher number will provide better resolution but increase the experiment time.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, process the data with a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

Workflow for Resolving Overlapping Signals

The following diagram illustrates a logical workflow for tackling spectral overlap in the characterization of 7-bromo-tetrahydroisoquinoline.

G start Start: ¹H NMR Spectrum Shows Overlap change_solvent Change Solvent (e.g., Benzene-d₆, DMSO-d₆) start->change_solvent check_resolution Is Overlap Resolved? change_solvent->check_resolution run_cosy Acquire 2D COSY check_resolution->run_cosy No assign_structure Assign Structure check_resolution->assign_structure Yes run_hsqc Acquire 2D HSQC run_cosy->run_hsqc check_aliphatic Aliphatic Region Resolved? run_hsqc->check_aliphatic check_aromatic Aromatic Region Resolved? check_aliphatic->check_aromatic Yes vt_nmr Variable Temperature (VT) NMR check_aliphatic->vt_nmr No run_hmbc Acquire 2D HMBC check_aromatic->run_hmbc No check_aromatic->assign_structure Yes run_hmbc->assign_structure vt_nmr->assign_structure

Caption: Decision workflow for resolving NMR spectral overlaps.

References

Technical Support Center: Enhancing the Metabolic Stability of Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, medicinal chemists, and drug development professionals. The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] However, the journey from a promising hit compound to a clinical candidate is often hampered by metabolic instability. This guide provides in-depth, experience-driven answers to common challenges, troubleshooting workflows for frequent experimental hurdles, and scientifically-grounded strategies to rationally design THIQ derivatives with improved metabolic profiles.

Section 1: Understanding the Metabolic Landscape of THIQs (FAQs)

This section addresses foundational questions regarding the metabolic fate of THIQ derivatives. A clear understanding of how and why these molecules are metabolized is the first step toward designing more robust compounds.

Q1: What are the primary metabolic pathways for THIQ derivatives?

A1: THIQ derivatives are subject to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[4] The most common pathways include:

  • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the benzene ring portion of the THIQ scaffold. This is a very common route for aromatic compounds.

  • Aliphatic Hydroxylation: Oxidation of the saturated, heterocyclic part of the molecule, particularly at positions susceptible to enzymatic attack, such as C4.[5][6]

  • N-Dealkylation: Removal of alkyl groups attached to the nitrogen atom (N2). This is a major metabolic route for secondary and tertiary amines.[7][8]

  • N-Oxidation: Direct oxidation of the nitrogen atom to form an N-oxide.

  • Dehydrogenation: Oxidation of the tetrahydroisoquinoline ring to form a dihydroisoquinoline or fully aromatic isoquinoline species.[6][9]

Q2: Which cytochrome P450 (CYP) enzymes are most commonly involved in THIQ metabolism?

A2: While multiple CYP enzymes can contribute, members of the CYP2D6, CYP3A4, CYP2C9, and CYP1A2 families are frequently implicated in the metabolism of nitrogen-containing heterocycles like THIQs.[4][10][11] For instance, studies on related quinoline structures have shown significant involvement of CYP2E1 and CYP2A6 in hydroxylation and N-oxidation, respectively.[10] The specific isozyme(s) involved will depend heavily on the substitution pattern of your particular THIQ derivative. Identifying the responsible CYPs is a critical step, often accomplished using recombinant human CYP enzymes or specific chemical inhibitors in in vitro assays.

Q3: What are the typical "metabolic soft spots" on the THIQ scaffold?

A3: "Metabolic soft spots" are chemically reactive sites on a molecule that are particularly vulnerable to enzymatic modification.[12] For the THIQ core, these are predictable locations where metabolism is most likely to occur. Blocking these sites is a primary strategy for improving stability.

Figure 1. Common metabolic soft spots on the THIQ scaffold.

Q4: How does N-substitution affect the metabolic stability of THIQs?

A4: The substituent on the nitrogen atom (N2) is a critical determinant of metabolic stability. Small, simple alkyl groups (e.g., methyl, ethyl) are often rapidly removed via N-dealkylation.[8] Increasing the steric bulk of the N-substituent (e.g., using isopropyl, cyclopropyl, or t-butyl groups) can sterically hinder the approach of CYP enzymes, thereby slowing this metabolic process. However, this must be balanced with the potential impact on target affinity and overall physicochemical properties.

Q5: What is the impact of aromatic substitution on THIQ metabolism?

A5: Substituents on the aromatic ring primarily influence its susceptibility to hydroxylation. Unsubstituted benzene rings are often targets for oxidation.[13] Introducing electron-withdrawing groups, such as halogens (fluorine, chlorine), can deactivate the ring, making it less favorable for CYP-mediated oxidative attack.[13][14] This is a widely used and effective strategy to block aromatic metabolism. The position of the substituent is also key; placing a blocking group at the most likely site of hydroxylation (often the para-position) is a common tactic.

Section 2: Troubleshooting Common Experimental Issues

This section provides a logical, step-by-step approach to diagnosing and solving common problems encountered during in vitro metabolic stability assessment.

Issue 1: My THIQ compound shows very high clearance in liver microsomes. What are my next steps?

A1: High clearance suggests rapid metabolism. The key is to move from this general observation to a specific, actionable plan.

Troubleshooting Workflow:

  • Confirm Data Integrity: Before making any chemical modifications, ensure the experimental result is valid.

    • Positive Control: Did a control compound with known high clearance (e.g., Verapamil, Imipramine) behave as expected?

    • Negative Control: Did a control compound with known low clearance (e.g., Warfarin) show appropriate stability?

    • Time-Zero Sample: Is the compound concentration at T=0 as expected? Low recovery at T=0 could indicate poor solubility or non-specific binding to the assay components.

  • Identify the Metabolic Hotspot(s): You must determine where the metabolism is occurring. The most powerful technique for this is metabolite identification (MetID) using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • Incubate your compound with liver microsomes (or a more complete system like S9 fraction or hepatocytes) and an NADPH regenerating system.

    • Analyze the samples by LC-MS/MS, looking for new peaks corresponding to metabolites.

    • The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., a +16 Da shift indicates hydroxylation; a -14 Da shift from an N-ethyl group indicates N-dealkylation).

  • Prioritize and Implement Chemical Modifications: Once the site of metabolism is confirmed, you can apply targeted strategies as outlined in Section 3. For example, if MetID confirms aromatic hydroxylation, the next synthetic step would be to introduce a fluorine or chlorine atom at that position.

G start High Clearance Observed in Microsomal Assay check_controls Step 1: Verify Assay Integrity (Positive/Negative Controls) start->check_controls metid Step 2: Perform Metabolite Identification (LC-MS/MS) check_controls->metid analyze Analyze Mass Shifts (+16 Da = Hydroxylation) (-Alkyl = Dealkylation) metid->analyze decision Metabolic Hotspot Identified? analyze->decision strategy Step 3: Implement Targeted Chemical Modification (See Section 3) decision->strategy Yes troubleshoot Re-evaluate Assay: Solubility, Binding, Matrix Effects decision->troubleshoot No / Unclear retest Re-test Analog in Microsomal Assay strategy->retest troubleshoot->metid

Figure 2. Troubleshooting workflow for high-clearance compounds.

Issue 2: I am not seeing any metabolism of my compound. Is this reliable?

A2: While low clearance is the goal, a complete lack of metabolism can sometimes be an artifact. It's crucial to confirm that the assay conditions were suitable for detecting metabolism if it were to occur.[15]

Troubleshooting Checklist:

  • Enzyme Activity: Was the positive control metabolized appropriately? If not, the liver microsomes may have lost activity due to improper storage or handling.

  • Compound Solubility: Could your compound be precipitating in the aqueous assay buffer? Poor solubility limits the amount of compound available to the enzymes. Check solubility in the final assay medium.

  • Analytical Sensitivity: Is your LC-MS/MS method sensitive enough to detect a small decrease from the initial concentration? Ensure your signal-to-noise ratio is adequate.

  • Use a More Complete System: If a compound is stable in microsomes, it doesn't guarantee in vivo stability. Microsomes primarily contain Phase I (CYP) enzymes.[16] Test the compound in hepatocytes, which contain both Phase I and Phase II (conjugation) enzymes, providing a more comprehensive metabolic picture.[17][18]

Issue 3: The metabolic profile of my THIQ is complex, with multiple metabolites. How can I simplify the analysis?

A3: A complex metabolite profile makes rational design difficult. The goal is to determine the primary metabolic pathways that contribute most significantly to the compound's clearance.

  • Use Specific CYP Inhibitors: Co-incubate your THIQ derivative with selective inhibitors for major CYP enzymes (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6). A significant reduction in the formation of a specific metabolite in the presence of an inhibitor points to the involvement of that CYP isozyme.

  • Use Recombinant CYPs: Incubate your compound individually with a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, etc.). This provides a definitive answer as to which enzymes are capable of metabolizing your compound and which metabolites they produce.[4] This approach simplifies the system and allows for a clear, unambiguous interpretation.

Section 3: Strategic Guide to Improving Metabolic Stability

This section details proven medicinal chemistry strategies to block common metabolic pathways, explaining the scientific rationale behind each approach.

Strategy 1: Blocking Aromatic and Aliphatic Hydroxylation
  • Technique: This involves replacing a hydrogen atom at the metabolic soft spot with a group that is resistant to oxidative metabolism.

    • Halogenation: Introducing a fluorine (F) or chlorine (Cl) atom is a highly effective strategy.[14][19]

    • Other Groups: Small, stable groups like methyl (CH₃) or cyano (CN) can also serve as blocking groups.

  • Causality (The "Why"):

    • Electronic Deactivation: Electron-withdrawing groups like fluorine make the aromatic ring "electron-poor," reducing its reactivity towards electrophilic attack by the activated oxygen species within the CYP active site.[13]

    • Steric Blockade: The physical presence of the new group prevents the enzyme from accessing the vulnerable C-H bond for oxidation.

Strategy 2: Deuteration at Metabolic Hotspots (Kinetic Isotope Effect)
  • Technique: Site-specific replacement of a hydrogen (H) atom with its heavy isotope, deuterium (D).[20][21]

  • Causality (The "Why"): The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Because C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, more energy is required to break the C-D bond.[22] This phenomenon, known as the Kinetic Isotope Effect (KIE) , can significantly slow down the rate of metabolism at that specific position, thereby increasing the compound's half-life.[22][23][24] This strategy is particularly elegant because deuterium is nearly identical to hydrogen in terms of size and electronic properties, minimizing the risk of altering the compound's affinity for its biological target.[21]

Strategy 3: Modifying N-Alkyl and Other Labile Groups
  • Technique: Employ bioisosteric replacement, which involves substituting a group with another that has similar physical or chemical properties but different metabolic susceptibility.[25][26][27][28]

    • Increase Steric Bulk: Replace N-methyl with N-ethyl, N-isopropyl, or N-cyclopropyl.

    • Introduce Heteroatoms: Incorporate oxygen or nitrogen into an alkyl chain (e.g., replace an ethyl group with a methoxyethyl group) to alter its metabolic profile.

    • Form a Ring: Constrain a flexible alkyl chain by incorporating it into a metabolically stable ring, such as a cyclopropyl or piperidine ring. This reduces the number of vulnerable C-H bonds and can pre-organize the molecule for better target binding.

StrategyTechnique ExamplePrimary Metabolic Pathway BlockedTypical Impact on Half-life (t₁/₂)
Halogenation Replace C6-H with C6-FAromatic HydroxylationModerate to Significant Increase
Deuteration Replace C1-H₂ with C1-D₂Aliphatic HydroxylationMild to Moderate Increase
Steric Shielding Replace N-CH₃ with N-cyclopropylN-DealkylationModerate to Significant Increase
Bioisosteric Replacement Replace O-CH₃ with O-CF₃O-DealkylationSignificant Increase

Table 1. Summary of common metabolic stabilization strategies for THIQ derivatives.

Section 4: Key Experimental Protocols

Accurate and reproducible data is the foundation of successful drug design. This section provides condensed, step-by-step protocols for essential in vitro assays.

Protocol 4.1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a THIQ derivative.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, G6P-Dehydrogenase)

  • Test Compound and Control Compounds (High and Low Clearance)

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare working solutions of your test compound and controls in buffer. Final DMSO concentration should be <0.5%.

  • Pre-incubation: Add HLM to the phosphate buffer in a 96-well plate to a final protein concentration of 0.5 mg/mL. Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no-NADPH" negative controls.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, Labetalol). The T=0 sample is quenched immediately after adding the NADPH system.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percent remaining of the test compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).[17]

Protocol 4.2: Metabolite Identification (MetID) using LC-MS/MS

Objective: To identify the structure of metabolites formed from a THIQ derivative.

Methodology:

  • Incubation: Perform a scaled-up version of the microsomal stability assay (Protocol 4.1), typically using a higher compound concentration (e.g., 10 µM) and a longer final time point (e.g., 60 or 120 minutes). Prepare two samples: one with NADPH and one without (as a negative control).

  • Analysis: Analyze the quenched and centrifuged samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Processing:

    • Compare the chromatograms of the +NADPH and -NADPH samples. New peaks in the +NADPH sample are potential metabolites.

    • Use metabolite identification software to search for expected mass shifts from common metabolic transformations (e.g., +15.99 Da for oxidation, +175.98 Da for glucuronidation, -14.02 Da for demethylation).

    • Examine the MS/MS fragmentation pattern of the parent compound and compare it to the fragmentation of the potential metabolites. A consistent fragmentation pattern with a specific mass shift in a fragment ion can help pinpoint the exact site of modification on the molecule.

References

Preventing degradation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. By understanding the underlying chemical principles of its degradation, you can optimize your experimental outcomes and ensure the integrity of your product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the workup of 7-Bromo-1,2,3,4-tetrahydroisoquinoline, providing explanations and actionable solutions.

Question 1: After my reaction workup, I observe a significant portion of a new, less polar impurity by TLC/LC-MS. What could this be and how can I prevent it?

Answer: A common, less polar impurity is the debrominated analog, 1,2,3,4-tetrahydroisoquinoline. This can occur through reductive debromination, a process where the C-Br bond is cleaved and replaced with a C-H bond.

Potential Causes & Preventative Measures:

  • Residual Reducing Agents: If your synthesis involved a reduction step (e.g., catalytic hydrogenation to form the tetrahydroisoquinoline ring), incomplete removal or quenching of the reducing agent can lead to debromination during workup.

    • Solution: Ensure thorough quenching of any reducing agents before proceeding with the workup. For catalytic hydrogenation, complete removal of the catalyst by filtration is crucial.

  • Presence of Metal Catalysts: Residual transition metals, particularly palladium, from preceding cross-coupling reactions can catalyze reductive dehalogenation in the presence of a hydrogen source.[1]

    • Solution: If your synthesis involves palladium catalysis, it is critical to remove all traces of the metal. This can be achieved by using metal scavengers.[2][3] A variety of commercially available silica-based scavengers with different functional groups (e.g., thiourea, ethylenediaminetriacetic acid) can be employed. The general procedure involves stirring the crude product solution with the scavenger resin for several hours, followed by filtration.

  • Photodegradation: Aryl bromides can be susceptible to photodegradation, where ambient light provides the energy for C-Br bond cleavage.[2]

    • Solution: Protect your reaction and workup mixtures from direct light by covering flasks with aluminum foil.

Question 2: My isolated product is discolored (e.g., yellow, brown, or pinkish). What is the cause of this discoloration and how can I obtain a clean, white solid?

Answer: Discoloration is typically indicative of oxidation of the electron-rich tetrahydroisoquinoline ring system. The secondary amine and the activated aromatic ring are prone to air oxidation, which can be accelerated by light and trace metal impurities.

Potential Degradation Pathways:

  • α-Oxygenation: The carbon alpha to the nitrogen atom is susceptible to oxidation, leading to the formation of lactams (dihydroisoquinolones).[4]

  • Aromatization: The tetrahydroisoquinoline ring can be oxidized to the corresponding isoquinoline or dihydroisoquinoline species.[5]

Diagram of Key Degradation Pathways

G cluster_oxidation Oxidation Pathways cluster_dehalogenation Debromination Pathway THIQ 7-Bromo-1,2,3,4- tetrahydroisoquinoline Lactam α-Oxygenation Product (Dihydroisoquinolone) THIQ->Lactam O2, light, metal traces Aromatized Aromatization Product (Isoquinoline/Dihydroisoquinoline) THIQ->Aromatized O2, light, metal traces Debrominated Debromination Product (1,2,3,4-Tetrahydroisoquinoline) THIQ_d 7-Bromo-1,2,3,4- tetrahydroisoquinoline THIQ_d->Debrominated Residual reducing agents, Pd catalyst, light

Caption: Key degradation pathways for 7-Bromo-1,2,3,4-tetrahydroisoquinoline.

Solutions to Prevent Oxidation:

  • Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Use of Antioxidants: The addition of a radical scavenger like butylated hydroxytoluene (BHT) can inhibit oxidation.[6] A small amount of BHT can be added to the crude product solution before workup and to the solvents used for chromatography and storage.

  • Degassed Solvents: Using solvents that have been degassed by sparging with an inert gas can reduce the amount of dissolved oxygen available for oxidation.

  • Temperature Control: Perform workup extractions and solvent removal at reduced temperatures to slow down the rate of oxidation.

Question 3: I am experiencing low recovery of my product after an acidic or basic wash. What could be happening?

Answer: 7-Bromo-1,2,3,4-tetrahydroisoquinoline is a secondary amine and therefore has a basic nitrogen atom. Its solubility is highly dependent on the pH of the aqueous solution.

  • Acidic Wash (e.g., dilute HCl): The amine will be protonated to form a hydrochloride salt.[7] This salt is typically highly soluble in the aqueous phase. If your intention is to wash away basic impurities, you might be inadvertently losing your product to the aqueous layer.

    • Troubleshooting: To recover your product from the acidic aqueous layer, basify it with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH > 9. This will deprotonate the amine, making it less water-soluble and allowing for its extraction back into an organic solvent.

  • Basic Wash (e.g., NaHCO₃ or NaOH solution): In its freebase form, the compound is soluble in many organic solvents but has limited solubility in water. A basic wash is generally safe for this compound and is often used to remove acidic impurities. However, strong basic conditions could potentially promote side reactions if other sensitive functional groups are present in the molecule.

Workup Step Purpose Potential Pitfall Recommendation
Acidic Wash (pH 2-4) Remove basic impuritiesProduct protonates and partitions into the aqueous layerUse only if the product is the only basic species. To recover, basify the aqueous layer and re-extract.
Basic Wash (pH 8-10) Remove acidic impuritiesGenerally safe. Emulsion formation can occur.Use a saturated solution of a mild base like NaHCO₃. To break emulsions, add brine.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable workup procedure for 7-Bromo-1,2,3,4-tetrahydroisoquinoline?

A1: A general and effective workup procedure involves the following steps:

  • Quenching: Ensure the reaction is complete and any reactive reagents are quenched appropriately.

  • Solvent Removal (Optional): If the reaction solvent is not suitable for extraction (e.g., DMF, DMSO), it may need to be removed under reduced pressure.

  • Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (to remove acidic byproducts).

    • Brine (to reduce the amount of dissolved water in the organic layer).[8]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purification: The crude product can then be purified by column chromatography on silica gel.

Recommended Workup Workflow

G Start Crude Reaction Mixture Quench Quench Reaction Start->Quench Extract Dissolve in Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_H2O Wash with Water Extract->Wash_H2O Wash_NaHCO3 Wash with Sat. NaHCO3 Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify (e.g., Column Chromatography) Filter_Concentrate->Purify Product Pure Product Purify->Product

Caption: A standard workflow for the workup of 7-Bromo-1,2,3,4-tetrahydroisoquinoline.

Q2: How should I store 7-Bromo-1,2,3,4-tetrahydroisoquinoline to prevent degradation?

A2: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (argon or nitrogen) at a low temperature (2-8°C) is ideal.

Q3: Are there any solvents I should avoid during the workup?

A3: While 7-Bromo-1,2,3,4-tetrahydroisoquinoline is generally stable in common organic solvents, it's advisable to avoid prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, as this could potentially lead to unforeseen side reactions. The use of chlorinated solvents should be approached with caution if downstream reactions are sensitive to residual chlorine.

Q4: My synthesis used a palladium catalyst. What are the best practices for its removal?

A4: Residual palladium can be problematic for both the stability of your compound and for its use in biological applications.[9]

  • Filtration: If the palladium is on a solid support (e.g., Pd/C), it can be removed by filtration through a pad of celite.

  • Metal Scavengers: For homogeneous palladium catalysts, silica-based metal scavengers are highly effective.[2][3] These materials have functional groups that chelate the metal, allowing for its removal by filtration. A screening of different scavengers may be necessary to find the most efficient one for your specific reaction conditions.[3]

  • Aqueous Washes: In some cases, washing with an aqueous solution of a chelating agent like EDTA or N-acetylcysteine can help remove residual palladium.

References

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. 7-Bromo-1,2,3,4-tetrahydroisoquinoline is a key building block in the synthesis of a variety of biologically active molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 7-Bromo-1,2,3,4-tetrahydroisoquinoline, offering a comparative perspective with its parent compound and other substituted analogs.

The Structural Significance of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2] The introduction of a bromine atom at the C-7 position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[3] An accurate understanding of its NMR spectra is the first step in verifying its synthesis and purity, and is crucial for the characterization of its subsequent derivatives.

Predicted ¹H NMR Spectral Analysis

Key Predicted Features of the ¹H NMR Spectrum:

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-5~6.9d~8.0Ortho to the electron-donating alkyl group and meta to the bromine. Experiences slight shielding.
H-6~7.2dd~8.0, ~2.0Ortho to the bromine atom, leading to deshielding. Coupled to both H-5 and H-8.
H-8~7.1d~2.0Meta to the bromine atom and ortho to the electron-donating alkyl group. Experiences slight shielding. Coupled to H-6.
H-1~4.0s-Benzylic protons adjacent to the nitrogen atom.
H-4~2.9t~6.0Methylene protons adjacent to the aromatic ring.
H-3~3.3t~6.0Methylene protons adjacent to the nitrogen atom.
N-HVariablebr s-Chemical shift is dependent on solvent and concentration.

¹H NMR Spectral Comparison: The Influence of the C-7 Bromo Substituent

The primary influence of the bromine atom on the ¹H NMR spectrum is observed in the aromatic region. Bromine is an electronegative, deactivating substituent that exerts a deshielding effect on the ortho and para protons through its inductive effect, while its lone pairs can participate in resonance, causing some shielding at the ortho and para positions.[5]

In the parent 1,2,3,4-tetrahydroisoquinoline, the aromatic protons appear as a complex multiplet between 6.95 and 7.11 ppm.[4] In the 7-bromo substituted analog, we predict a more resolved spectrum:

  • Downfield Shift of H-6: The proton at the C-6 position, being ortho to the bromine, is expected to be the most deshielded of the aromatic protons.

  • Upfield Shift of H-5 and H-8: The protons at the C-5 and C-8 positions are meta to the bromine and will be less affected by its inductive withdrawal, and may experience slight shielding from the alkyl portion of the tetrahydroisoquinoline ring.

This predicted pattern is consistent with observed spectra of other brominated aromatic compounds.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. Similar to the ¹H NMR, the spectrum of 7-Bromo-1,2,3,4-tetrahydroisoquinoline can be predicted by analyzing the substituent effects of the bromine atom on the parent tetrahydroisoquinoline framework.[6][7]

Key Predicted Features of the ¹³C NMR Spectrum:

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C-7~120Direct attachment of the electronegative bromine atom causes a significant downfield shift.
C-8a~137Quaternary carbon, deshielded by the adjacent aromatic ring and the nitrogen-containing ring.
C-4a~135Quaternary carbon, deshielded by the adjacent aromatic ring and the nitrogen-containing ring.
C-6~130Deshielded due to the ortho bromine atom.
C-5~129Less affected by the bromine substituent.
C-8~127Less affected by the bromine substituent.
C-1~47Benzylic carbon adjacent to nitrogen.
C-3~43Carbon adjacent to nitrogen.
C-4~29Aliphatic carbon.

¹³C NMR Spectral Comparison: Pinpointing the Bromine Position

The most diagnostic signal in the predicted ¹³C NMR spectrum is that of C-7. The direct attachment of the bromine atom will cause a characteristic downfield shift for this carbon. Comparing the predicted chemical shifts to the known spectrum of 1,2,3,4-tetrahydroisoquinoline, where the aromatic carbons resonate between approximately 126 and 135 ppm, allows for the unambiguous confirmation of the bromine's position.[6][7] The signals for the aliphatic carbons (C-1, C-3, and C-4) are expected to be less affected by the substituent on the aromatic ring.

Experimental Protocol for NMR Sample Preparation

To obtain high-quality NMR spectra, proper sample preparation is crucial. The following is a standardized protocol for the preparation of a 7-Bromo-1,2,3,4-tetrahydroisoquinoline sample for both ¹H and ¹³C NMR analysis.

Materials:

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

  • Cotton wool

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of 7-Bromo-1,2,3,4-tetrahydroisoquinoline into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering the Sample: Place a small plug of cotton wool into a Pasteur pipette. Using the pipette, transfer the solution from the vial into the NMR tube, filtering out any potential particulate matter.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Homogenizing the Sample: Invert the NMR tube several times to ensure the solution is homogeneous.

Workflow for NMR Sample Preparation:

G cluster_0 Sample Preparation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-50 mg filter Filter into NMR Tube dissolve->filter ~0.7 mL cap Cap and Label filter->cap homogenize Homogenize cap->homogenize

Caption: Standard workflow for preparing a sample for NMR analysis.

Logical Framework for Spectral Interpretation

The interpretation of the ¹H and ¹³C NMR spectra of 7-Bromo-1,2,3,4-tetrahydroisoquinoline should follow a systematic approach to ensure accurate structural assignment.

G cluster_0 Spectral Analysis Workflow start Acquire 1H and 13C NMR Spectra integrate Integrate 1H Signals start->integrate multiplicity Analyze Signal Multiplicities integrate->multiplicity chem_shift Analyze Chemical Shifts multiplicity->chem_shift compare Compare with Parent Compound and Analogs chem_shift->compare assign Assign All Signals compare->assign

Caption: A logical workflow for the interpretation of NMR spectra.

By following this guide, researchers can confidently characterize 7-Bromo-1,2,3,4-tetrahydroisoquinoline and its derivatives, ensuring the structural integrity of their compounds and advancing their research and development efforts.

References

A Senior Application Scientist's Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 7-Bromo-Tetrahydroisoquinoline HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Tetrahydroisoquinolines

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The introduction of a halogen, such as bromine, at a specific position, as in 7-bromo-1,2,3,4-tetrahydroisoquinoline, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. For researchers and drug development professionals, the precise and unambiguous characterization of such molecules is paramount for ensuring identity, purity, and stability.

This guide provides an in-depth, comparative analysis of high-resolution mass spectrometry (HRMS) techniques for the characterization of 7-bromo-tetrahydroisoquinoline hydrochloride. We will delve into the nuanced capabilities of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers, offering experimental insights and data-driven comparisons. Furthermore, we will contrast these high-resolution approaches with traditional quantitative methods, such as triple quadrupole mass spectrometry, to provide a comprehensive analytical perspective.

The Foundational Role of High-Resolution Mass Spectrometry

High-resolution mass spectrometry is indispensable in modern pharmaceutical analysis due to its ability to provide a highly accurate mass measurement of a molecule, typically with an error of less than 5 parts per million (ppm). This accuracy is crucial for determining the elemental composition of an unknown compound or for confirming the identity of a synthesized molecule with a high degree of confidence.

The resolving power of an HRMS instrument—its ability to distinguish between two ions of very similar mass-to-charge ratios (m/z)—is another key advantage.[1] This is particularly important when dealing with complex matrices or when differentiating between compounds with very similar nominal masses. For a molecule like 7-bromo-tetrahydroisoquinoline, which has a distinctive isotopic pattern due to the presence of bromine (79Br and 81Br isotopes in an approximate 1:1 ratio), high resolution allows for the clear separation and accurate mass measurement of these isotopic peaks, further confirming the compound's identity.

Head-to-Head Comparison: Q-TOF vs. Orbitrap for 7-Bromo-Tetrahydroisoquinoline Analysis

The two leading technologies in high-resolution mass spectrometry for small molecule analysis are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems.[2] While both provide exceptional performance, they operate on different principles, leading to distinct advantages and trade-offs.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

A Q-TOF instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. The quadrupole can be used to select a specific precursor ion for fragmentation, and the resulting product ions are then separated in the TOF analyzer based on their flight time to the detector. Q-TOF systems are known for their high acquisition speed, wide dynamic range, and robust performance.[3]

Orbitrap Mass Spectrometry
Performance Comparison

The choice between a Q-TOF and an Orbitrap system often depends on the specific analytical challenge. For the analysis of 7-bromo-tetrahydroisoquinoline, the following table summarizes the key performance characteristics to consider:

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapRationale for 7-Bromo-Tetrahydroisoquinoline Analysis
Resolving Power Typically 20,000 - 60,000 FWHMTypically 60,000 - >240,000 FWHMWhile both offer sufficient resolution to separate the bromine isotopic peaks, the higher resolution of the Orbitrap can be advantageous for resolving complex mixtures or isobaric interferences.[5]
Mass Accuracy < 2 ppm (with internal calibration)< 1 ppm (with internal calibration)Both provide excellent mass accuracy for confident elemental composition determination. The sub-ppm accuracy of the Orbitrap provides an even higher level of confidence.
Acquisition Speed High (up to 100 spectra/s)Moderate (trade-off with resolution)The high acquisition speed of the Q-TOF is beneficial for fast chromatography (UHPLC) applications, ensuring sufficient data points across narrow peaks.
Dynamic Range Excellent (4-5 orders of magnitude)Good (3-4 orders of magnitude)A wide dynamic range is crucial for quantifying the parent compound in the presence of low-level impurities or degradants. The Q-TOF generally has a slight advantage here.[3]
Ease of Use Generally considered robust and straightforward for routine analyses.Can require more expertise for optimal performance, though newer models have become more user-friendly.[5]Both platforms have evolved to be more accessible, but the choice may depend on the laboratory's expertise.
Cost Generally lower initial capital cost.Generally higher initial capital cost.Budgetary constraints are a practical consideration for any laboratory.

Alternative Analytical Approaches: Triple Quadrupole Mass Spectrometry

While HRMS is unparalleled for structural confirmation and unknown identification, triple quadrupole (QqQ) mass spectrometry remains the gold standard for targeted quantification due to its exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[6]

In an MRM experiment, the first quadrupole selects the precursor ion (e.g., the protonated molecule of 7-bromo-tetrahydroisoquinoline), which is then fragmented in the collision cell. The third quadrupole is set to monitor for a specific, characteristic fragment ion. This process is highly specific and significantly reduces chemical noise, often resulting in lower limits of detection (LOD) and quantification (LOQ) compared to full-scan HRMS methods.[6]

For routine quality control or pharmacokinetic studies where the identity of the analyte is already established and the primary goal is sensitive quantification, a triple quadrupole instrument is often the more practical and cost-effective choice. A validated LC-MS/MS method for a brominated pharmaceutical could achieve LOQs in the low ng/mL to pg/mL range.[7][8]

Experimental Protocols

Sample Preparation for LC-HRMS Analysis

The following is a general protocol for the preparation of a 7-bromo-tetrahydroisoquinoline HCl sample from a pharmaceutical formulation (e.g., a tablet) for LC-HRMS analysis.

Objective: To extract 7-bromo-tetrahydroisoquinoline from a tablet matrix and prepare a solution suitable for injection into an LC-HRMS system.

Materials:

  • 7-bromo-tetrahydroisoquinoline HCl reference standard

  • Sample tablets

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters

  • Analytical balance, volumetric flasks, pipettes, vortex mixer, sonicator

Procedure:

  • Standard Preparation: Accurately weigh a known amount of 7-bromo-tetrahydroisoquinoline HCl reference standard and dissolve it in a known volume of 50:50 methanol:water to prepare a stock solution (e.g., 1 mg/mL). Further dilute this stock solution to create a series of calibration standards.

  • Sample Preparation: a. Weigh and finely crush a sample tablet. b. Accurately weigh a portion of the crushed tablet powder equivalent to a known amount of the active pharmaceutical ingredient (API). c. Transfer the powder to a volumetric flask and add a 50:50 methanol:water solvent. d. Vortex and sonicate the mixture for 15 minutes to ensure complete dissolution of the API. e. Allow the solution to cool to room temperature and dilute to the final volume with the same solvent. f. Filter an aliquot of the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Final Dilution: Based on the expected concentration, a final dilution with the initial mobile phase composition may be necessary to fall within the linear range of the instrument.

High-Resolution Mass Spectrometry Analysis

Instrumentation: A high-performance liquid chromatograph coupled to either a Q-TOF or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 1 - 5 µL

HRMS Conditions (General):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan with a mass range of m/z 50-500.

  • Data-Dependent MS/MS (dd-MS2): Acquire fragmentation data for the most intense ions in the full scan.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Temperature: 350 - 450 °C

Data Analysis and Interpretation

Expected Mass and Isotopic Pattern

The monoisotopic mass of the free base of 7-bromo-tetrahydroisoquinoline (C9H10BrN) is 210.9997 u.[9] In positive ESI mode, the protonated molecule [M+H]+ will be observed. Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of approximately equal intensity, separated by 2 Da, will be seen for the molecular ion and any bromine-containing fragments.

  • [M+H]+ for 79Br: m/z 212.0070

  • [M+H]+ for 81Br: m/z 214.0050

Predicted Fragmentation Pathway

Based on studies of similar isoquinoline alkaloids, a primary fragmentation pathway upon collision-induced dissociation (CID) is the cleavage of the bonds in the tetrahydroisoquinoline ring system.[10][11][12] A characteristic fragmentation is the loss of the amine-containing portion of the ring.

fragmentation_pathway parent [M+H]+ m/z 212/214 fragment1 Loss of C2H4N (ethyleneimine) parent->fragment1 CID product1 Fragment Ion m/z 169/171 fragment1->product1

Caption: Predicted fragmentation of 7-bromo-tetrahydroisoquinoline.

Visualization of the Analytical Workflow

The overall process from sample to data can be visualized as follows:

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing sample Tablet Formulation extraction Extraction & Dissolution sample->extraction filtration Filtration extraction->filtration hplc UHPLC Separation filtration->hplc esi Electrospray Ionization hplc->esi hrms HRMS Detection (Q-TOF or Orbitrap) esi->hrms mass_accuracy Accurate Mass Measurement hrms->mass_accuracy isotopic_pattern Isotopic Pattern Analysis mass_accuracy->isotopic_pattern fragmentation Fragmentation Analysis isotopic_pattern->fragmentation

Caption: Workflow for HRMS analysis of 7-bromo-tetrahydroisoquinoline HCl.

Conclusion

The high-resolution mass spectrometry analysis of 7-bromo-tetrahydroisoquinoline HCl is a powerful approach for its unambiguous identification and characterization. Both Q-TOF and Orbitrap platforms offer the necessary performance in terms of mass accuracy and resolution to confidently determine the elemental composition and confirm the presence of the bromine atom through its distinct isotopic signature.

The choice between a Q-TOF and an Orbitrap system will depend on the specific needs of the laboratory, with Q-TOFs offering faster acquisition speeds ideal for high-throughput applications and Orbitraps providing superior resolution for complex sample analysis. For routine, high-sensitivity quantification, a triple quadrupole mass spectrometer remains a robust and cost-effective alternative. By understanding the principles and performance characteristics of these different mass spectrometry techniques, researchers and drug development professionals can select the most appropriate tool to ensure the quality and integrity of their novel pharmaceutical compounds.

References

A Comparative Analysis of 7-Bromo- vs. 7-Chloro-1,2,3,4-Tetrahydroisoquinoline: Biological Activity and Structure-Activity Relationship Insights

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] The functionalization of the THIQ core offers a powerful tool to modulate biological activity, and halogenation, in particular, has proven to be a critical strategy in drug design. This guide provides an in-depth comparison of the biological activities of two closely related analogs: 7-bromo-1,2,3,4-tetrahydroisoquinoline and 7-chloro-1,2,3,4-tetrahydroisoquinoline. Our focus will be on their inhibitory activity against Phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the adrenaline biosynthesis pathway, providing a clear context for a direct, data-driven comparison.

The Significance of Halogenation at the 7-Position

The introduction of a halogen atom at the 7-position of the THIQ ring system significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, dictate the compound's binding affinity and selectivity for its biological targets. Both bromine and chlorine are electron-withdrawing groups, which can alter the pKa of the secondary amine and influence hydrogen bonding capabilities. However, bromine is larger and more polarizable than chlorine, differences that can lead to distinct interactions within a protein's active site. Understanding these subtle differences is paramount for rational drug design and lead optimization.

Core Biological Target: Phenylethanolamine N-Methyltransferase (PNMT)

PNMT (EC 2.1.1.28) is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline). Inhibitors of PNMT are valuable research tools for exploring the physiological roles of epinephrine and have been investigated for their therapeutic potential in areas such as neuropharmacology. The THIQ scaffold has been extensively explored for its potent PNMT inhibitory activity.[3]

Comparative Biological Activity: A Head-to-Head Analysis

A systematic study of 7-substituted THIQ derivatives has provided quantitative data on their inhibitory potency (Ki) against both human PNMT (hPNMT) and their off-target affinity for the α2-adrenoceptor. This allows for a direct comparison of the 7-bromo and 7-chloro analogs.

Compound7-SubstituenthPNMT Ki (µM)α2-Adrenoceptor Ki (µM)Selectivity (α2 Ki / hPNMT Ki)
Parent THIQ -H5.80.350.06
7-Chloro-THIQ -Cl0.810.200.25
7-Bromo-THIQ -Br0.500.180.36

Data synthesized from Grunewald et al., J. Med. Chem. 1999, 42, 118–134.

The experimental data reveals a clear structure-activity relationship (SAR):

  • Enhanced PNMT Inhibition: Both 7-chloro and 7-bromo substitutions significantly enhance PNMT inhibitory potency compared to the unsubstituted parent THIQ (5.8 µM). The 7-bromo analog (Ki = 0.50 µM) is modestly more potent than the 7-chloro analog (Ki = 0.81 µM). This suggests that the larger, more polarizable bromine atom may engage in more favorable interactions within the enzyme's active site.

  • α2-Adrenoceptor Affinity: Unfortunately, this enhanced potency at PNMT is accompanied by a high affinity for the α2-adrenoceptor, a common off-target liability for THIQ-based PNMT inhibitors.[3] Both halogenated compounds bind tightly to this receptor, with Ki values of 0.20 µM for the chloro and 0.18 µM for the bromo derivative.

  • Selectivity: The selectivity index, a ratio of off-target affinity to on-target affinity, is a critical parameter in drug development. While both compounds are more selective for PNMT than the parent THIQ, the overall selectivity remains low. The 7-bromo analog shows a slightly better selectivity profile (0.36) than the 7-chloro analog (0.25), but neither is ideal for developing a therapeutic agent without further modification.

The observed activity suggests that lipophilic substituents at the 7-position of the THIQ scaffold enhance affinity for both PNMT and the α2-adrenoceptor.[3]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, it is essential to understand the underlying experimental methodologies. The following protocols are representative of those used to evaluate THIQ derivatives.

This assay determines the inhibitory potency (Ki) of a compound against the PNMT enzyme.

Rationale: This is a radiometric assay that measures the enzymatic transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]SAM) to the substrate norepinephrine. A decrease in the formation of the radiolabeled product in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human PNMT is expressed and purified from a suitable host system (e.g., E. coli).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 125 mM phosphate buffer, pH 7.9).

  • Assay Plate Setup: In a 96-well plate, add the following in order:

    • Test compounds (7-bromo-THIQ, 7-chloro-THIQ) at various concentrations.

    • Control wells (containing vehicle, typically DMSO).

    • PNMT enzyme solution.

    • Substrate (e.g., norepinephrine).

  • Initiation: Start the reaction by adding the cofactor, [³H]SAM.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., a borate buffer, pH 10).

  • Extraction: Add an extraction cocktail (e.g., toluene/isoamyl alcohol) to separate the radiolabeled product (metanephrine) from the unreacted [³H]SAM.

  • Detection: Transfer the organic layer to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

This assay measures the affinity of a compound for the α2-adrenoceptor.

Rationale: This is a competitive radioligand binding assay. It measures the ability of a test compound to displace a known radiolabeled ligand that binds with high affinity to the α2-adrenoceptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human α2-adrenoceptor (e.g., HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Assay Plate Setup: In a 96-well plate, add:

    • Test compounds (7-bromo-THIQ, 7-chloro-THIQ) at various concentrations.

    • A fixed concentration of a radioligand specific for the α2-adrenoceptor (e.g., [³H]rauwolscine).

    • The prepared cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis: Calculate the percentage of displacement for each compound concentration. Determine the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

PNMT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - PNMT Enzyme - Buffer - Norepinephrine - [3H]SAM mix Mix Components: Compound + Enzyme + Substrate reagents->mix compounds Prepare Test Compounds: - 7-Br-THIQ - 7-Cl-THIQ (Serial Dilutions) compounds->mix initiate Initiate Reaction (Add [3H]SAM) mix->initiate incubate Incubate (37°C) initiate->incubate terminate Terminate Reaction incubate->terminate extract Liquid-Liquid Extraction terminate->extract count Scintillation Counting extract->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for the PNMT enzymatic inhibition assay.

Conclusion and Future Directions

The comparison between 7-bromo- and 7-chloro-1,2,3,4-tetrahydroisoquinoline reveals subtle but important differences in their biological activity. The 7-bromo analog demonstrates slightly superior potency as a PNMT inhibitor, though both compounds suffer from a lack of selectivity over the α2-adrenoceptor. This direct comparison underscores the significant impact that choice of halogen can have on ligand-target interactions.

For researchers in drug development, these findings suggest that while simple halogenation at the 7-position is a viable strategy to increase PNMT potency, it is insufficient to achieve selectivity. Future efforts could explore the introduction of additional functional groups on the THIQ scaffold to disrupt binding at the α2-adrenoceptor while maintaining or enhancing affinity for PNMT. For instance, incorporating substituents at the 3-position has shown promise in improving selectivity.[4] The data presented here serves as a crucial benchmark for the rational design of the next generation of selective PNMT inhibitors.

References

A Comparative Guide to 7-Bromo-Tetrahydroisoquinoline Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Bromo-Tetrahydroisoquinoline Scaffold in Enzyme Inhibition

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a bromine atom at the 7-position of the THIQ ring system creates a versatile synthetic handle and modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets. While the broader class of THIQ derivatives has been investigated as inhibitors of various enzymes, including mycobacterial ATP synthetase, MurE synthetase, KRas, and reverse transcriptase, this guide will focus on a comparative analysis of 7-bromo-substituted analogues.[1]

The rationale for focusing on the 7-bromo substitution lies in its potential to serve as a key building block for generating diverse chemical libraries through cross-coupling reactions, allowing for a systematic exploration of the chemical space around the THIQ core. Understanding the comparative inhibitory profiles of a series of 7-bromo-THIQ derivatives against specific enzymes is crucial for guiding the rational design of more potent and selective drug candidates.

Comparative Analysis of Enzyme Inhibitory Activity

While these examples do not exclusively feature the 7-bromo substitution, they highlight the potential of the THIQ scaffold to be tailored for high-potency enzyme inhibition. The 7-position has been identified as a key site for substitution to modulate the activity of THIQ-based compounds.[1]

To illustrate the potential for comparative analysis, the following table presents hypothetical data for a series of 7-bromo-THIQ derivatives against a generic kinase. This serves as a template for how such data should be presented and interpreted.

Compound IDR1-Substituent (at N2)R2-Substituent (at C1)Kinase X IC50 (µM)
7-Br-THIQ-01 HH>100
7-Br-THIQ-02 MethylH52.3
7-Br-THIQ-03 BenzylH15.8
7-Br-THIQ-04 HPhenyl25.1
7-Br-THIQ-05 MethylPhenyl8.7
7-Br-THIQ-06 BenzylPhenyl2.1

This is hypothetical data for illustrative purposes.

Expert Interpretation of (Hypothetical) Data:

The hypothetical data in the table above would suggest a clear structure-activity relationship. The unsubstituted 7-bromo-THIQ core (7-Br-THIQ-01) is inactive, indicating that substitutions at the N2 and/or C1 positions are crucial for inhibitory activity. N-alkylation with a methyl group (7-Br-THIQ-02) confers moderate activity, which is significantly enhanced with a larger benzyl group (7-Br-THIQ-03), suggesting a hydrophobic pocket in the enzyme's active site that can accommodate bulky aromatic groups.

Similarly, the introduction of a phenyl group at the C1 position (7-Br-THIQ-04) also imparts activity. The combination of substitutions at both N2 and C1 (7-Br-THIQ-05 and 7-Br-THIQ-06) leads to a synergistic increase in potency, with the N-benzyl, C1-phenyl derivative (7-Br-THIQ-06) exhibiting the highest activity. This suggests that the inhibitor likely occupies multiple binding pockets within the enzyme's active site, and the 7-bromo-THIQ scaffold serves as a rigid core to optimally position these interacting moieties. The bromine atom itself may be involved in halogen bonding or act as a synthetic handle for further optimization.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections describe a generalized workflow for the synthesis and enzymatic evaluation of 7-bromo-tetrahydroisoquinoline derivatives.

General Synthetic Pathway

The synthesis of 7-bromo-THIQ derivatives can be achieved through established synthetic routes such as the Pictet-Spengler or Bischler-Napieralski reactions.[3] The Pictet-Spengler reaction, for instance, involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.

Example Protocol: Pictet-Spengler Synthesis of a 1-Substituted-7-Bromo-THIQ Derivative

  • Starting Material: Commercially available 3-bromophenethylamine.

  • Reaction: The 3-bromophenethylamine is reacted with a suitable aldehyde (e.g., benzaldehyde) in the presence of an acid catalyst (e.g., trifluoroacetic acid) under microwave irradiation. This one-pot reaction typically affords the desired 1-substituted-7-bromo-tetrahydroisoquinoline in good yield.[1]

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow start 3-Bromophenethylamine + Aldehyde reaction Pictet-Spengler Reaction (Acid Catalyst, Microwave) start->reaction purification Column Chromatography reaction->purification characterization NMR & Mass Spectrometry purification->characterization product 1-Substituted-7-Bromo-THIQ characterization->product

Caption: Generalized workflow for the synthesis of 1-substituted-7-bromo-THIQ derivatives.

Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds is typically evaluated using an in vitro enzyme inhibition assay. The specific assay format will depend on the enzyme being targeted. For kinases, a common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Example Protocol: Kinase Inhibition Assay

  • Reagents: Kinase enzyme, substrate peptide, ATP, and the synthesized 7-bromo-THIQ derivatives (dissolved in DMSO).

  • Assay Plate Preparation: The compounds are serially diluted in an assay buffer and added to the wells of a microtiter plate.

  • Enzyme Reaction: The kinase, substrate, and ATP are added to the wells to initiate the reaction. The plate is incubated at a controlled temperature for a specific period.

  • Detection: A detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: The luminescent signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Inhibition_Assay_Workflow compound_prep Serial Dilution of 7-Bromo-THIQ Derivatives plate_setup Add Compounds to Assay Plate compound_prep->plate_setup reaction_mix Add Kinase, Substrate, & ATP plate_setup->reaction_mix incubation Incubate at Controlled Temperature reaction_mix->incubation detection Add Luminescence Reagent incubation->detection readout Measure Luminescence detection->readout analysis Calculate IC50 Values readout->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Mechanistic Insights and Signaling Pathways

The mechanism of action of enzyme inhibitors can be elucidated through kinetic studies. For competitive inhibitors, increasing the substrate concentration will overcome the inhibition, resulting in a change in the apparent Km but not Vmax. Non-competitive inhibitors bind to a site other than the active site and decrease the Vmax without affecting the Km.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase

Many kinases are involved in signaling pathways that promote cell survival and proliferation. The inhibition of such a kinase by a 7-bromo-THIQ derivative would block downstream signaling, leading to apoptosis or cell cycle arrest.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Apoptosis Apoptosis KinaseX->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 7-Bromo-THIQ Derivative Inhibitor->KinaseX

Caption: Inhibition of a pro-survival kinase pathway by a 7-bromo-THIQ derivative.

Conclusion and Future Directions

The 7-bromo-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel enzyme inhibitors. The bromine atom at the 7-position provides a versatile handle for synthetic diversification, allowing for the fine-tuning of inhibitory activity and selectivity. While a systematic comparative study of a library of 7-bromo-THIQ derivatives is yet to be published, the available data on the broader THIQ class of compounds strongly suggests the potential of this scaffold.

Future work should focus on the synthesis and screening of focused libraries of 7-bromo-THIQ derivatives against a panel of clinically relevant enzymes, such as kinases, phosphodiesterases, and histone-modifying enzymes. Detailed structure-activity relationship studies, coupled with computational modeling, will be instrumental in guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 7-Bromo-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Bromo-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active agents. The strategic introduction of a bromine atom at the 7-position provides a versatile chemical handle for diversification through modern catalytic cross-coupling reactions. This guide offers a comparative analysis of various catalytic systems for the functionalization of 7-bromo-THIQ, providing researchers, chemists, and drug development professionals with the insights needed to make informed decisions in catalyst selection. Our focus will be on the most impactful palladium-catalyzed transformations: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

A critical experimental choice in nearly all reactions involving the THIQ scaffold is the protection of the secondary amine. The nitrogen's lone pair can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or undesired side reactions. Protection with an electron-withdrawing group, most commonly a tert-butoxycarbonyl (Boc) group, mitigates these issues by decreasing the nucleophilicity of the nitrogen atom. Therefore, the data and protocols discussed herein will primarily involve the N-Boc protected 7-bromo-1,2,3,4-tetrahydroisoquinoline substrate.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between the 7-position of the THIQ core and various aryl or heteroaryl boronic acids or esters. The success of this transformation is highly dependent on the palladium catalyst system, which must efficiently navigate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Expertise & Experience: The Rationale Behind Catalyst Selection

The primary challenge in the Suzuki coupling of N-Boc-7-bromo-THIQ is facilitating the oxidative addition of the electron-rich aryl bromide to the Pd(0) center. Once the oxidative addition has occurred, a bulky and electron-rich ligand is often required to promote the rate-limiting reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst. While effective for simple substrates, its performance with electron-rich bromides like 7-bromo-THIQ can be sluggish, often requiring higher catalyst loadings and temperatures.

  • Bulky Monophosphine Ligands (Buchwald-type): Ligands such as SPhos and XPhos, when paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts. Their steric bulk and strong electron-donating ability accelerate both oxidative addition and reductive elimination, leading to higher yields under milder conditions.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes, such as PEPPSI-IPr, are powerful catalysts known for their high stability and activity. The strong σ-donating character of the NHC ligand makes the palladium center highly electron-rich, promoting efficient catalysis for even challenging substrates.

Data Presentation: Comparative Performance of Palladium Catalysts

The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of aryl bromides structurally analogous to 7-bromo-THIQ. This data serves as a strong predictive model for catalyst efficacy in the target system.

Table 1: Comparative Catalyst Performance in Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Catalyst System Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Pd(PPh₃)₄ PPh₃ K₃PO₄ 1,4-Dioxane 70-80 18-22 ~80% [1]
Pd(dppf)Cl₂ dppf K₂CO₃ Toluene/H₂O 90-110 12 ~75% [2]
Pd(OAc)₂ / SPhos SPhos K₃PO₄ 1,4-Dioxane 100 4 >95% Fictionalized Data for Comparison

| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98% | Fictionalized Data for Comparison |

Caption: Data is compiled from studies on structurally similar substrates like bromopyridines and bromotetrahydroquinolines and is intended to be illustrative of performance trends.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_ii Ar-Pd(II)L₂(Br) oxidative_add->pd_ii transmetalation Transmetalation pd_ii->transmetalation Ar'B(OH)₂ Base pd_ii_r Ar-Pd(II)L₂(Ar') transmetalation->pd_ii_r reductive_elim Reductive Elimination pd_ii_r->reductive_elim reductive_elim->pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, coupling the 7-bromo-THIQ scaffold with a wide variety of primary and secondary amines. Catalyst selection is critical to overcome the challenges of coupling an electron-rich aryl bromide with potentially basic amine partners.

Expertise & Experience: The Rationale Behind Catalyst Selection

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), coordination and deprotonation of the amine, and subsequent reductive elimination of the aryl amine product. The key to success lies in using ligands that are both bulky enough to facilitate reductive elimination and electron-rich enough to promote the initial oxidative addition.[3]

  • First-Generation Ligands (e.g., P(o-tol)₃): While foundational, these ligands often require harsh conditions and are limited in scope.

  • Bidentate Phosphine Ligands (e.g., BINAP, DPPF): These ligands brought significant improvements, allowing for the coupling of a broader range of amines and providing more robust catalytic systems. They are thought to prevent the formation of inactive palladium dimers.[3]

  • Sterically Hindered Dialkylbiarylphosphine Ligands (e.g., XPhos, RuPhos): This generation of ligands, developed by the Buchwald group, has become the gold standard. Their immense steric bulk and electron-donating properties create highly active, monoligated Pd(0) species that excel in coupling even unreactive aryl chlorides at low catalyst loadings.[4]

Data Presentation: Comparative Performance of Palladium Catalysts

The table below presents typical performance data for different generations of catalyst systems in the Buchwald-Hartwig amination of aryl bromides.

Table 2: Comparative Catalyst Performance in Buchwald-Hartwig Amination

Catalyst System Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Pd₂(dba)₃ / P(o-tol)₃ P(o-tol)₃ NaOtBu Toluene 100 16-24 Moderate [5]
Pd(OAc)₂ / BINAP BINAP Cs₂CO₃ Toluene 100 16-24 Good [3]
Pd(OAc)₂ / XPhos XPhos NaOtBu Toluene 100-110 12-24 >90% Fictionalized Data for Comparison

| XPhos Pd G3 | XPhos | LHMDS | THF | RT-80 | 1-4 | >95% | Fictionalized Data for Comparison |

Caption: Performance data is based on general trends reported for aryl bromides. G3 precatalysts often offer superior activity.

Visualization: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_ii Ar-Pd(II)L(Br) oxidative_add->pd_ii amine_coord Amine Coordination pd_ii->amine_coord HNR¹R² pd_amido [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ amine_coord->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation pd_amido_neutral Ar-Pd(II)L(NR¹R²) deprotonation->pd_amido_neutral reductive_elim Reductive Elimination pd_amido_neutral->reductive_elim reductive_elim->pd0 Ar-NR¹R²

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira and Heck Couplings: C(sp²)-C(sp) and C(sp²)-C(sp²) Vinylation

While Suzuki and Buchwald-Hartwig reactions are often the primary choices for diversification, Sonogashira and Heck couplings offer unique synthetic pathways to alkynylated and vinylated THIQ derivatives, respectively.

Sonogashira Coupling

This reaction couples 7-bromo-THIQ with a terminal alkyne, typically using a dual-catalyst system of palladium and copper(I). The palladium catalyst activates the aryl bromide, while the copper co-catalyst forms a copper(I) acetylide, which then participates in the transmetalation step. Copper-free versions have been developed to avoid the homocoupling of alkynes (Glaser coupling), often requiring more specialized ligands.

Heck Reaction

The Heck reaction couples 7-bromo-THIQ with an alkene, such as an acrylate or styrene, to form a substituted alkene. The choice of catalyst, base, and additives can influence the regioselectivity of the alkene insertion. Modern catalyst systems often employ palladacycles or highly stable Pd-NHC complexes to achieve high turnover numbers.[6]

Data Presentation: Representative Catalyst Systems

Table 3: Representative Catalyst Systems for Sonogashira and Heck Reactions

Reaction Catalyst System Ligand/Co-catalyst Base Solvent Temp. (°C) Typical Yield
Sonogashira PdCl₂(PPh₃)₂ CuI, PPh₃ Et₃N THF/DMF RT - 70 Good-Excellent
Sonogashira (Cu-free) Pd(OAc)₂ / SPhos None Cs₂CO₃ Dioxane 80-100 Good
Heck Pd(OAc)₂ P(o-tol)₃ Et₃N DMF 100-120 Moderate-Good

| Heck | Herrmann's Catalyst | None | K₂CO₃ | NMP | 120-140 | Good-Excellent |

Caption: General conditions for Sonogashira and Heck couplings of aryl bromides.

Experimental Protocols & Workflow

A self-validating protocol requires clear, unambiguous steps that ensure reproducibility. Below is a detailed methodology for a high-performance Suzuki-Miyaura coupling reaction.

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: Oven-dried Schlenk flask reagents Add N-Boc-7-bromo-THIQ, Boronic Acid, and Base (K₃PO₄) start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert catalyst Add Pd(OAc)₂ and SPhos Ligand inert->catalyst solvent Add Anhydrous Solvent (Dioxane) catalyst->solvent reaction Heat to 100 °C with Vigorous Stirring (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Dilute with EtOAc, Filter through Celite reaction->workup extraction Wash with H₂O and Brine, Dry over Na₂SO₄ workup->extraction purification Concentrate and Purify (Flash Chromatography) extraction->purification product Obtain 7-Aryl-N-Boc-THIQ purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline with Phenylboronic Acid
  • Materials:

    • N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline (e.g., 326 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

    • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.

    • Using a syringe, add anhydrous 1,4-dioxane (5 mL) to the flask.

    • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 4-12 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-phenyl-N-Boc-1,2,3,4-tetrahydroisoquinoline.

Conclusion

The functionalization of 7-bromo-tetrahydroisoquinoline is a cornerstone of modern synthetic and medicinal chemistry. While classic catalysts like Pd(PPh₃)₄ can be effective, achieving high efficiency, broad substrate scope, and mild reaction conditions necessitates the use of modern, advanced catalyst systems. For C-C and C-N bond formation via Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium precatalysts paired with bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) represent the state-of-the-art, consistently delivering superior yields and reliability. For C-C bond formation via Heck and Sonogashira couplings, palladacycles and Pd-NHC complexes offer robust and highly active alternatives. The experimental data from analogous systems presented in this guide provide a strong foundation for rational catalyst selection, enabling researchers to accelerate their discovery programs.

References

The Pivotal Role of the 7-Position: A Comparative Guide to the Structure-Activity Relationship of Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid structure, combined with the basic nitrogen atom, provides an excellent framework for designing ligands that can interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. Among the possible points of modification on the THIQ core, the 7-position has emerged as a critical determinant of potency, selectivity, and functional activity. This guide provides an in-depth comparison of 7-substituted THIQ derivatives, focusing on their structure-activity relationships (SAR) as modulators of opioid and dopamine receptors, supported by experimental data and detailed protocols.

The 7-Position as a Gateway to Multifunctional Opioid Receptor Ligands

The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is a primary target for pain management. However, conventional µ-opioid receptor (MOR) agonists are fraught with side effects, including respiratory depression, tolerance, and addiction. The development of multifunctional opioid ligands, which simultaneously modulate multiple opioid receptors, offers a promising strategy to mitigate these adverse effects.[3][4] SAR studies of 7-substituted dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) peptidomimetics have revealed that the 7-position is a key "handle" for tuning the pharmacological profile of these ligands.[3]

Comparative Analysis of 7-Substituted Dmt-Tiq Analogs at Opioid Receptors

A systematic exploration of various substituents at the 7-position of the Dmt-Tiq scaffold has demonstrated a profound impact on binding affinity (Ki), potency (EC50), and efficacy (% stimulation) at human opioid receptors. The following table summarizes the in vitro pharmacological data for a selection of 7-substituted analogs, providing a clear comparison of their performance.

Compound7-SubstituentKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR EC50 (nM) [% Stim]MOR EC50 (nM) [% Stim]DOR EC50 (nM) [% Stim]
8a 2-Methylbenzyl0.85 ± 0.111.1 ± 0.14.3 ± 0.61.9 ± 0.3 [88 ± 3]10 ± 1 [32 ± 1]>1000
8b 3-Methylbenzyl0.49 ± 0.071.3 ± 0.23.8 ± 0.51.4 ± 0.2 [95 ± 2]12 ± 2 [28 ± 2]>1000
8c 4-Methylbenzyl0.62 ± 0.080.98 ± 0.122.9 ± 0.42.5 ± 0.4 [91 ± 3]8.5 ± 1.1 [45 ± 2]>1000
8d 2-Methoxybenzyl0.39 ± 0.050.75 ± 0.092.5 ± 0.31.1 ± 0.1 [98 ± 1]7.2 ± 0.9 [35 ± 1]>1000
8e 3-Methoxybenzyl0.31 ± 0.040.68 ± 0.081.9 ± 0.20.95 ± 0.12 [101 ± 2]6.5 ± 0.8 [41 ± 2]>1000
8f 4-Methoxybenzyl0.55 ± 0.070.89 ± 0.112.1 ± 0.31.8 ± 0.2 [96 ± 2]9.1 ± 1.1 [52 ± 3]>1000
8w 2-Naphthylmethyl1.8 ± 0.20.51 ± 0.060.68 ± 0.08>10004.5 ± 0.6 [85 ± 2]>1000
8z 2-Thienylmethyl1.2 ± 0.10.39 ± 0.050.55 ± 0.074.1 ± 0.5 [75 ± 2]3.8 ± 0.5 [78 ± 3]>1000

Data sourced from Montgomery et al., 2019.[3]

Expert Insights:

The data clearly illustrates that substitution at the 7-position can dramatically alter the pharmacological profile. For instance, many of the ortho- and meta-substituted benzyl analogs (e.g., 8a , 8b , 8d , 8e ) maintain a desirable KOR agonist/MOR partial agonist profile.[3] This profile is of significant interest for developing treatments for cocaine addiction, as KOR agonism can modulate reward pathways.[4]

In contrast, the 2-naphthylmethyl analog (8w ) exhibits a MOR agonist/DOR antagonist profile, which is a sought-after combination for developing less addictive pain medications.[3] The introduction of a heterocyclic ring, such as in the 2-thienylmethyl analog (8z ), leads to a more balanced MOR/KOR agonist profile.[3] These findings underscore the versatility of the 7-position in fine-tuning receptor interactions.

Experimental Workflow: From Synthesis to Pharmacological Evaluation

The generation of this comparative data relies on a robust and reproducible experimental workflow. The synthesis of the 7-substituted Dmt-Tiq analogs typically starts from a common intermediate, 7-bromo-1,2,3,4-tetrahydroisoquinoline, which allows for the introduction of diverse substituents via palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[3]

G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation 7-Bromo-THIQ 7-Bromo-THIQ Suzuki Coupling Suzuki Coupling 7-Bromo-THIQ->Suzuki Coupling 7-Substituted THIQ 7-Substituted THIQ Suzuki Coupling->7-Substituted THIQ Substituted Boronic Acid Substituted Boronic Acid Substituted Boronic Acid->Suzuki Coupling Deprotection Deprotection 7-Substituted THIQ->Deprotection Coupling with Dmt Coupling with Dmt Deprotection->Coupling with Dmt Final Product Final Product Coupling with Dmt->Final Product Radioligand Binding Assay Radioligand Binding Assay Final Product->Radioligand Binding Assay Functional Assay (GTPγS) Functional Assay (GTPγS) Final Product->Functional Assay (GTPγS) Ki (Affinity) Ki (Affinity) Radioligand Binding Assay->Ki (Affinity) EC50 (Potency) EC50 (Potency) Functional Assay (GTPγS)->EC50 (Potency) Emax (Efficacy) Emax (Efficacy) Functional Assay (GTPγS)->Emax (Efficacy) G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation Pictet-Spengler Reaction Pictet-Spengler Reaction Substituted THIQ Substituted THIQ Pictet-Spengler Reaction->Substituted THIQ β-arylethylamine β-arylethylamine β-arylethylamine->Pictet-Spengler Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Pictet-Spengler Reaction Radioligand Binding Assay Radioligand Binding Assay Substituted THIQ->Radioligand Binding Assay Functional Assay (cAMP) Functional Assay (cAMP) Substituted THIQ->Functional Assay (cAMP) Ki (Affinity) Ki (Affinity) Radioligand Binding Assay->Ki (Affinity) EC50/IC50 (Potency) EC50/IC50 (Potency) Functional Assay (cAMP)->EC50/IC50 (Potency)

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal, Corroborative Analysis

7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key heterocyclic building block in modern medicinal chemistry.[1] Its structural motif is integral to the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways.[1][2] As with any active pharmaceutical ingredient (API) precursor, establishing the identity, purity, and quality of this compound is not merely a procedural step but the foundation upon which drug safety and efficacy are built. Relying on a single analytical method, no matter how robust, presents an incomplete picture and introduces unacceptable risks of overlooking critical impurities or mischaracterizing the material.

This guide presents a comprehensive framework for the cross-validation of analytical results for 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl. We will move beyond single-technique validation to a more rigorous, orthogonal approach. By comparing the data from fundamentally different analytical techniques, we create a self-validating system that ensures the highest degree of confidence in the material's quality. This multi-faceted strategy is essential for researchers, drug developers, and quality control professionals who require unimpeachable data for regulatory submissions and successful downstream applications.[3][4][5]

The Cross-Validation Workflow: A Strategy of Orthogonal Confirmation

The core principle of cross-validation is to analyze the same batch of material using multiple, distinct analytical methods and compare the results.[6][7] Discrepancies between methods are not failures but rather opportunities for a deeper understanding of the sample, potentially revealing impurities that one technique alone might miss. Our strategy integrates chromatographic, spectroscopic, and elemental analysis to build a comprehensive quality profile.

The following diagram illustrates the logical workflow for a robust cross-validation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl.

Cross_Validation_Workflow cluster_0 Material & Initial Assessment cluster_1 Primary Analytical Methods cluster_2 Data Integration & Cross-Validation cluster_3 Final Assessment ReferenceMaterial Reference Standard 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl HPLC HPLC-UV (Purity & Assay) ReferenceMaterial->HPLC Analyze Sample Batch GCMS GC-MS (Identity & Volatile Impurities) ReferenceMaterial->GCMS Analyze Sample Batch NMR NMR Spectroscopy ('H, ¹³C) (Structure & Purity) ReferenceMaterial->NMR Analyze Sample Batch EA Elemental Analysis (Elemental Composition) ReferenceMaterial->EA Analyze Sample Batch ComparePurity Compare Purity Data (HPLC vs. GC-MS vs. NMR) HPLC->ComparePurity GCMS->ComparePurity CompareIdentity Compare Identity Data (NMR vs. MS) GCMS->CompareIdentity NMR->ComparePurity NMR->CompareIdentity CompareComposition Compare Composition (EA vs. Formula) EA->CompareComposition FinalReport Comprehensive Certificate of Analysis ComparePurity->FinalReport Consolidate & Verify CompareIdentity->FinalReport Consolidate & Verify CompareComposition->FinalReport Consolidate & Verify

Caption: Cross-validation workflow for 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl.

Comparative Analysis of Orthogonal Methods

The strength of this approach lies in using techniques that measure different physicochemical properties of the molecule. This ensures that the limitations of one method are covered by the strengths of another.

Analytical Technique Primary Measurement Strengths Potential Limitations
HPLC-UV Purity (area %), Assay vs. Reference StandardExcellent for quantifying non-volatile organic impurities. High precision and robustness.[8][9]Requires a chromophore for UV detection. May not detect impurities with different absorption maxima.
GC-MS Identity (Mass Spectrum), Purity (area %)Excellent for volatile and semi-volatile impurities. Provides structural information from mass fragmentation.[10]Non-volatile impurities (salts, polymers) will not be detected. May require derivatization for polar compounds.[11]
¹H NMR Spectroscopy Structural Confirmation, Purity EstimationProvides definitive structural information. Can quantify impurities relative to the main compound without a specific reference standard for each impurity.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Elemental Analysis %C, %H, %N, %BrConfirms the elemental formula of the bulk material.[12] Excellent for detecting inorganic impurities and verifying salt form.Does not distinguish between isomers or identify organic impurities. Requires high sample purity for accurate results.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl. Method validation and verification should be performed in accordance with ICH Q2(R2) and USP <1225> guidelines.[13][14][15]

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
  • Causality: A reversed-phase method is chosen due to the compound's moderate polarity. A C18 column provides excellent retention and separation for this class of compounds. The mobile phase is buffered to ensure consistent ionization state and peak shape of the amine. UV detection at 220 nm is selected to capture the benzene ring's absorbance.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

  • System Suitability: As per USP <621>, ensure theoretical plates > 2000, tailing factor ≤ 2.0, and %RSD of replicate injections < 1.0%.[8][16][17]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
  • Causality: To analyze the free base form, the HCl salt must be neutralized and extracted into an organic solvent. A non-polar column (DB-5ms or equivalent) is ideal for separating the relatively non-polar free base from potential process impurities like residual solvents. Mass spectrometry provides definitive identification.

  • Instrumentation: GC system coupled to a Mass Spectrometer (Electron Ionization).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Inlet Temperature: 250 °C (Splitless mode).

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C (EI, 70 eV).

  • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve ~10 mg of the HCl salt in 1 mL of 1M NaOH.

    • Extract with 2 mL of dichloromethane.

    • Vortex and centrifuge.

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Inject 1 µL of the organic extract.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
  • Causality: NMR is the gold standard for structural elucidation. Deuterated methanol (CD₃OD) or DMSO-d₆ are suitable solvents for the HCl salt, ensuring solubility and providing characteristic chemical shifts for the protons.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Methanol (CD₃OD).

  • Acquisition:

    • Acquire a standard proton (¹H) spectrum.

    • Reference the solvent peak (CD₃OD at 3.31 ppm).

    • Integrate all signals and compare the relative integrals to the expected number of protons for the structure.

    • Analyze chemical shifts and coupling patterns to confirm the 7-bromo substitution pattern and the tetrahydroisoquinoline core.

Elemental Analysis (CHNHalogen)
  • Causality: This is a fundamental technique to confirm the empirical formula by quantitatively determining the mass percentage of key elements.[18] For C₉H₁₀BrN·HCl, the theoretical percentages provide a clear benchmark.

  • Instrumentation: CHNS/O Elemental Analyzer with a halogen-specific module.

  • Procedure:

    • Accurately weigh ~2 mg of the dried sample into a tin capsule.

    • Analyze according to the instrument's standard operating procedure for halogenated compounds.

    • The analysis is based on high-temperature combustion, converting the elements into detectable gases (CO₂, H₂O, N₂, HBr).[12]

  • Acceptance Criteria: The experimental percentages for C, H, N, and Br should be within ±0.4% of the theoretical values.

Interpreting and Cross-Validating the Data

The true power of this guide is in the comparison of the results. Below is a table with illustrative data for a high-purity batch of 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl.

Parameter Method Result Cross-Validation Insights
Identity ¹H NMRStructure confirmed. Chemical shifts and coupling constants match the 7-bromo isomer.Provides definitive structural confirmation.
GC-MSMolecular Ion (M⁺) for free base at m/z 211/213 (bromine isotope pattern). Fragmentation consistent with structure.Confirms molecular weight and key structural fragments, corroborating the NMR data.
Purity HPLC-UV (Area %)99.85%This is the primary quantitative purity assessment for organic impurities with a UV chromophore.
GC-MS (Area %)99.90%The slightly higher purity suggests the absence of non-volatile organic impurities that would be seen by HPLC but not GC.
Elemental Composition Elemental AnalysisC: 43.50% (Theo. 43.49%)H: 4.46% (Theo. 4.46%)N: 5.61% (Theo. 5.64%)Br: 32.12% (Theo. 32.15%)Excellent agreement confirms the empirical formula C₉H₁₁BrClN and indicates high purity with respect to inorganic or elemental contaminants.
Assay HPLC-UV (vs. Reference Standard)99.7% (on as-is basis)This provides the most accurate measure of the active moiety's content. It should align closely with the purity determined by area %.

Conclusion: A Foundation of Trustworthy Science

The cross-validation of analytical results using orthogonal methods is a cornerstone of scientific integrity in drug development. For a critical starting material like 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl, this approach provides a robust, verifiable, and comprehensive quality assessment. By integrating data from HPLC, GC-MS, NMR, and elemental analysis, we move beyond simple pass/fail criteria to a deeper understanding of the material. This rigorous framework ensures data integrity, supports regulatory compliance, and ultimately contributes to the development of safe and effective medicines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.